molecular formula C6H12O6 B583624 D-Fructose-2,5-13C2 CAS No. 141258-84-6

D-Fructose-2,5-13C2

Cat. No.: B583624
CAS No.: 141258-84-6
M. Wt: 182.141
InChI Key: BJHIKXHVCXFQLS-XRBZVELWSA-N
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Description

D-Fructose-2,5-13C2 is a stable isotope-labeled fructose essential for advanced research in carbohydrate metabolism. This compound is specifically designed for tracer studies, enabling detailed investigation of metabolic fluxes and pathways using techniques like gas chromatography/mass spectrometry (GC/MS) . Researchers utilize D-Fructose-2,5-13C2 to probe the distinct metabolic fate of fructose, particularly how its consumption impacts overall carbohydrate metabolism . Studies have shown that fructose can significantly alter the intermediary metabolism of glucose in human cells. In adipocytes, for instance, the presence of fructose dose-dependently increases the oxidation of glucose-derived carbons, diverting glucose away from the tricarboxylic acid (TCA) cycle and fatty acid synthesis, and towards the serine oxidation glycine cleavage (SOGC) pathway for one-carbon metabolism and NAD+/NADP+ production . Furthermore, 13C-labeled fructose derivatives, including [2-13C]-D-fructose, are critical probes for real-time monitoring of glycolytic activity in normal and diseased tissues, such as tumors exhibiting the Warburg effect (aerobic glycolysis), via hyperpolarized 13C NMR . By incorporating labels at the 2 and 5 positions, this tracer allows for precise tracking of fructose incorporation, fragmentation patterns, and its role in metabolic processes like lipogenesis, providing invaluable insights in the context of metabolic diseases, obesity, and cancer research .

Properties

CAS No.

141258-84-6

Molecular Formula

C6H12O6

Molecular Weight

182.141

IUPAC Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m1/s1/i3+1,4+1

InChI Key

BJHIKXHVCXFQLS-XRBZVELWSA-N

SMILES

C(C(C(C(C(=O)CO)O)O)O)O

Synonyms

Advantose FS 95-2,5-13C2;  D-(-)-Fructose-2,5-13C2;  D-(-)-Levulose-2,5-13C2;  D-Arabino-2-hexulose-2,5-13C2;  Fructose-2,5-13C2;  Fruit Sugar-2,5-13C2;  Fujifructo L 95-2,5-13C2;  Furucton-2,5-13C2;  Hi-Fructo 970-2,5-13C2;  Krystar-2,5-13C2;  Krystar 300-2,5

Origin of Product

United States

Foundational & Exploratory

Precision Fluxomics: The D-Fructose-2,5-13C2 Tracing Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: D-Fructose-2,5-13C2 Metabolic Pathway Tracing Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Leads (Metabolic Disease/Oncology)

Executive Summary: The "Symmetric Triose" Advantage

In metabolic flux analysis (MFA), the choice of tracer dictates the resolution of the biological answer. While uniformly labeled tracers (e.g., [U-13C6]-Fructose) provide a "floodlight" on total carbon incorporation, they fail to distinguish between competing pathways that converge on common intermediates.[1]

D-Fructose-2,5-13C2 is a high-precision "spotlight" tracer designed for a specific purpose: interrogating hepatic fructolysis and its bifurcation into De Novo Lipogenesis (DNL) versus Gluconeogenesis. [1]

Its core value lies in the Symmetry of Cleavage . Unlike [1-13C]-Fructose, which generates an asymmetric triose pool (labeled DHAP, unlabeled Glyceraldehyde), the 2,5-labeling pattern interacts with Aldolase B to produce two triose phosphates that are both labeled at the central carbon (C2).[1] This symmetry eliminates the confounding variable of triose phosphate isomerase (TPI) equilibration rates, providing a pristine signal for downstream Acetyl-CoA and Pyruvate flux.

This guide details the mechanistic rationale, experimental protocols, and data interpretation frameworks for deploying this tracer in drug development, particularly for NASH/MASH and hepatocellular carcinoma (HCC).

Mechanistic Rationale: The Carbon Map

To interpret the mass spectrometry data, one must understand the fate of the specific carbons (C2 and C5) as they traverse the fructolytic pathway.

The Aldolase B Cleavage Event

Fructose metabolism bypasses the rate-limiting step of glycolysis (PFK-1).[1][2] It enters the liver via GLUT2/5, is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P), and then cleaved by Aldolase B.[1][3]

  • Substrate: D-Fructose-2,5-13C2 (Labels at positions 2 and 5).[1]

  • Cleavage: Aldolase B splits the C6 backbone between C3 and C4.[4]

    • Top Half (C1-C3): Becomes Dihydroxyacetone Phosphate (DHAP).[1][4][5] The label at Fructose-C2 becomes DHAP-C2 (the ketone carbon).[1]

    • Bottom Half (C4-C6): Becomes Glyceraldehyde (GA).[1] The label at Fructose-C5 becomes the middle carbon of GA, which corresponds to GA-C2 .

Downstream Fate
  • Glycolysis/Oxidation: Both DHAP and GA (after phosphorylation to GAP) are labeled at C2 .[1] They convert to Pyruvate labeled at C2 (the carbonyl carbon).[1]

  • TCA Cycle Entry: [2-13C]Pyruvate is decarboxylated by Pyruvate Dehydrogenase (PDH).[1] The C1 (carboxyl) is lost.[1] The C2 (carbonyl, labeled) becomes [1-13C]Acetyl-CoA (the carbonyl carbon).[1]

  • Lipogenesis: [1-13C]Acetyl-CoA is the substrate for Fatty Acid Synthase (FASN).[1] This results in fatty acids labeled at odd-numbered carbons (C1, C3, C5...), providing a distinct "barcode" for fructose-driven lipogenesis.

Pathway Visualization

The following diagram illustrates the carbon atom transitions, highlighting the symmetry generated in the triose pool.

FructoseTracing cluster_legend Legend Fructose D-Fructose [2,5-13C2] F1P Fructose-1-Phosphate [2,5-13C2] Fructose->F1P Ketohexokinase (KHK) DHAP DHAP [2-13C] F1P->DHAP Aldolase B (Top Half C1-C3) GA Glyceraldehyde [2-13C] F1P->GA Aldolase B (Bottom Half C4-C6) GAP Glyceraldehyde-3-P [2-13C] DHAP->GAP TPI (Equilibration) Pyruvate Pyruvate [2-13C] (Carbonyl) DHAP->Pyruvate Glycolysis Glucose Glucose/Glycogen [2,5-13C2] (Recycled) DHAP->Glucose Gluconeogenesis GA->GAP Triokinase GAP->Pyruvate GAP->Glucose AcetylCoA Acetyl-CoA [1-13C] (Carbonyl) Pyruvate->AcetylCoA PDH (-CO2) Citrate Citrate (C1/C5 Labeled) AcetylCoA->Citrate TCA Cycle Palmitate Palmitate (DNL) (Odd Carbons Labeled) AcetylCoA->Palmitate FASN (Lipogenesis) key Blue: Precursor | Red: Symmetric Trioses | Green: Lipogenic Fate

Figure 1: Carbon atom mapping of D-Fructose-2,5-13C2 showing the generation of symmetric [2-13C] trioses and downstream incorporation into Acetyl-CoA.[1]

Experimental Protocol: Self-Validating Systems

To ensure data integrity, the experimental workflow must account for the rapid turnover of fructose in hepatocytes.

Experimental Design (In Vitro / Ex Vivo)
  • Model: Primary Hepatocytes or HepG2/HepaRG cells (Note: HepG2 has lower Aldolase B activity; primary or HepaRG is preferred for physiological relevance).[1]

  • Media: Glucose-free DMEM (initially) or low-glucose (5mM) to force fructose utilization.[1]

  • Tracer Concentration: 2mM - 5mM D-Fructose-2,5-13C2.

    • Why? Physiological portal vein fructose concentrations range from 1-5mM post-prandially.[1]

  • Time Points:

    • Flux Dynamic Phase: 15, 30, 60 minutes (for glycolysis/TCA rates).[1]

    • Macromolecule Phase:[1] 6, 12, 24 hours (for Palmitate/Lipid synthesis).

Quenching & Extraction (Critical Step)

Fructose intermediates (F1P, DHAP) are extremely labile.[1]

  • Quench: Rapidly wash cells with ice-cold saline, then immediately add 80:20 Methanol:Water (-80°C) .

  • Lysis: Scrape cells on dry ice. Freeze-thaw cycle (liquid N2 / 37°C) x3 to disrupt membranes.[1]

  • Separation: Centrifuge at 14,000 x g for 10 min at 4°C.

    • Supernatant: Polar metabolites (Sugar phosphates, TCA intermediates).[1]

    • Pellet: Saponify (using KOH/MeOH) to extract fatty acids for DNL analysis.[1]

Analytical Instrumentation (LC-MS/MS)

For polar metabolites, Ion-Pairing LC-MS is the gold standard to retain phosphorylated sugars.[1]

  • Column: C18 Reverse Phase (e.g., Waters HSS T3).[1]

  • Mobile Phase A: Water + 10mM Tributylamine (TBA) + 15mM Acetic Acid (Ion-pairing agent).[1]

  • Mobile Phase B: Methanol/Isopropanol.[1]

  • Mode: Negative Electrospray Ionization (ESI-).

Data Interpretation: Decoding the Mass Isotopomers

The raw data will be Mass Isotopomer Distributions (MIDs).[1] Here is how to translate MIDs into biological flux.

The "Symmetry Check" (Quality Control)

Before calculating flux, validate the system using the triose pool.

  • Target: DHAP and 3-Phosphoglycerate (3PG).[1]

  • Expectation: If using [2,5-13C2]-Fructose, the M+1 isotopologue of DHAP/3PG should be dominant.

  • Validation: If you see significant M+2 or M+3 in trioses, it implies carbon scrambling via the Pentose Phosphate Pathway (PPP) or gluconeogenic recycling.[1]

    • Rule: High M+1 purity in trioses = Clean Aldolase B cleavage.

De Novo Lipogenesis (DNL) Calculation

This is the primary application for this tracer in NASH drug development.[1]

  • Analyte: Palmitate (C16:0).[1]

  • Logic: Acetyl-CoA is [1-13C] (M+1).[1]

  • Mass Shift: Palmitate is built from 8 Acetyl-CoA units.[1]

  • Calculation: Use Mass Isotopomer Distribution Analysis (MIDA) algorithms.[1]

    • The enrichment of Acetyl-CoA (

      
      ) can be calculated from the isotopomer pattern of Palmitate.
      
    • Fractional DNL (%) = (Enrichment of Palmitate) / (Enrichment of Precursor Pool

      
      ).[1]
      
    • Advantage:[1][2][6][7] Because [2,5-13C2]Fructose yields a specific [1-13C]Acetyl-CoA, it is distinct from background glucose oxidation (which often yields M+2 Acetyl-CoA if using U-13C Glucose).[1]

Gluconeogenesis (GNG)[1]
  • Analyte: Glucose (in media) or Glycogen (in cell pellet).[1]

  • Pattern:

    • Triose (M+1) + Triose (M+1)

      
       Fructose-1,6-BP (M+2).[1]
      
    • Result: Recycled Glucose will be M+2 .[1]

    • Contrast: If the label went through the TCA cycle (Oxidation) and came back via PEPCK, the label would be randomized/diluted.

    • Interpretation: A sharp M+2 peak in Glucose indicates direct hepatic GNG from fructose (Fructolysis

      
       Triose 
      
      
      
      GNG), a key pathway in diabetic dyslipidemia.[1]

Analytical Workflow Diagram

The following DOT diagram summarizes the workflow from cell culture to data output, ensuring a standardized operating procedure (SOP).

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Acquisition cluster_data Data Processing Cells Hepatocytes + Fructose-2,5-13C2 Quench Metabolism Quench (-80°C MeOH) Cells->Quench Extract Biphasic Extraction (Polar/Lipid) Quench->Extract LC Ion-Pairing LC (Tributylamine) Extract->LC Polar Phase Extract->LC Lipid Phase (Saponified) MS High-Res MS (Q-TOF / Orbitrap) LC->MS MID Extract MIDs (M+0, M+1, M+2...) MS->MID Flux Flux Modeling (DNL % / GNG %) MID->Flux

Figure 2: End-to-end analytical workflow for stable isotope tracing of fructose metabolism.[1]

Comparison: Why Not U-13C6 Fructose?

FeatureD-Fructose-2,5-13C2D-Fructose-U-13C6
Triose Pool Symmetric (M+1) .[1] Simplifies kinetic modeling.Uniform (M+3) . Indistinguishable from U-13C Glucose input.[1]
Acetyl-CoA [1-13C] (Carbonyl) .[1] Specific to fructose oxidation.[1,2-13C] (M+2) .[1]
Lipogenesis Signal Odd-carbon labeling in fatty acids.[1]All-carbon labeling . Harder to distinguish from background noise in low-enrichment studies.
Cost Higher.[1]Lower.
Best Use Case Mechanistic bifurcation (DNL vs GNG).Total oxidation rates.[1][8]

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link

    • Context: Establishes the primary role of intestinal vs.
  • Hui, S., et al. (2017). "Glucose feeds the TCA cycle via circulating lactate." Nature.[1] Link[1]

    • Context: Provides the foundational LC-MS protocols for resolving triose phosphates and TCA intermediates using ion-pairing chrom
  • Softic, S., et al. (2016). "Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling." Journal of Clinical Investigation. Link

    • Context: Demonstrates the use of tracers to link fructolysis specifically to DNL in the pathogenesis of f
  • Metallo, C. M., et al. (2012). "Tracing metabolic flux with stable isotopes and mass spectrometry." Current Opinion in Biotechnology. Link

    • Context: Authoritative review on MIDA algorithms and calculating fractional synthesis rates
  • Tero, A., et al. (2025). "Liquid Chromatography Tandem Mass Spectrometry Quantification of 13C-Labeling in Sugars." MDPI. Link

    • Context: Recent protocols for sugar phosphate quantification relevant to F1P and triose analysis.

Sources

13C-Labeled Fructose Flux Analysis in Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental and analytical framework for quantifying fructose metabolism in hepatocytes using stable isotope tracing. Unlike glucose, fructose bypasses the rate-limiting phosphofructokinase-1 (PFK-1) checkpoint, creating an unregulated "lipogenic funnel" that drives De Novo Lipogenesis (DNL).[1] This guide focuses on using [U-13C6]-fructose to map carbon transitions from fructolysis into the TCA cycle and fatty acid synthesis, providing a robust platform for evaluating therapeutic targets in NAFLD/NASH drug development.

Part 1: Mechanistic Foundation

The Fructolytic "Trap"

To design a valid flux experiment, one must understand the unique entry point of fructose. In hepatocytes, fructose is phosphorylated by Ketohexokinase (KHK/Fructokinase) to Fructose-1-Phosphate (F1P).[2][3][4]

Crucial Distinction:

  • Hexokinase (Glucose): Inhibited by its product (G6P) and ATP. High energy status shuts down glucose entry.[5]

  • Ketohexokinase (Fructose): Not inhibited by ATP or citrate.[5] It functions as a metabolic sink, rapidly depleting intracellular ATP and flooding the triose phosphate pool regardless of the cell's energy needs.

Carbon Transitions

When [U-13C6]-fructose enters the hepatocyte:

  • Fructolysis: Cleaved by Aldolase B into DHAP and Glyceraldehyde. Both trioses become fully labeled ([U-13C3]).

  • Pyruvate Conversion: [U-13C3]-Trioses convert to [U-13C3]-Pyruvate.

  • Acetyl-CoA Entry: Pyruvate Dehydrogenase (PDH) decarboxylates [U-13C3]-Pyruvate. The C1 carboxyl is lost as 13CO2.[5] The remaining C2-C3 fragment forms [1,2-13C2]-Acetyl-CoA .

  • Lipogenesis: These M+2 Acetyl-CoA units are the building blocks for fatty acids (e.g., Palmitate).[5]

Part 2: Experimental Design & Tracer Selection

Tracer Selection Strategy
TracerIsotopomer PatternPrimary Application
[U-13C6] Fructose Generates M+3 Trioses, M+2 Acetyl-CoAGold Standard for DNL. Maximizes signal intensity for lipogenic flux and TCA cycle entry.
[1-13C] Fructose Generates M+1 DHAP (unlabeled Glyceraldehyde)Distinguishing Aldolase B activity vs. Triokinase activity. Less sensitive for DNL.[5]
[U-13C] Glucose Generates M+3 PyruvateUsed as a comparator to assess substrate preference (Glucose vs. Fructose) for lipogenesis.
Cell Model Considerations
  • Primary Hepatocytes (Mouse/Human): The gold standard.[5] Must be used within 24-48 hours of isolation to maintain KHK expression.[5]

  • HepaRG Cells: A valid surrogate if differentiated; they retain higher KHK levels than HepG2.[5]

  • HepG2/HuH7: Avoid for fructose flux unless engineered. These cancer lines often express low KHK and high Hexokinase, metabolizing fructose like glucose (via HK), which falsifies the "bypass" mechanism.

Part 3: The Protocol (Wet Lab)

Phase A: Hepatocyte Isolation & Acclimatization
  • Reagent: Collagenase Type IV (perfused via portal vein).[5]

  • Plating: Collagen-coated plates (essential for polarity).[5]

  • Recovery: Allow 4-6 hours in high-glucose/insulin media to attach, then switch to maintenance media overnight.

Phase B: 13C-Fructose Labeling Workflow

Objective: Establish isotopic steady state in small metabolites (glycolytic intermediates) while measuring linear incorporation in macromolecules (lipids).

  • Starvation (Washout):

    • Wash cells 2x with warm PBS.[5]

    • Incubate for 1 hour in glucose/fructose-free DMEM (no serum) to deplete glycogen and intracellular pools.

  • Tracer Introduction:

    • Replace media with DMEM containing 5 mM [U-13C6]-Fructose .[5]

    • Note: Physiological fructose spikes are 1-5 mM.[5] Avoid super-physiological levels (25 mM) unless testing toxicity.[5]

    • Timepoints:

      • 0, 15, 30 min: For Glycolytic/TCA intermediates (Instationary Flux).[5]

      • 6, 12, 24 hours: For De Novo Lipogenesis (Palmitate synthesis).[5]

  • Metabolism Quenching (Critical Step):

    • Rapidly aspirate media.[5]

    • Immediately add -80°C 80% Methanol / 20% Water directly to the plate.[5]

    • Why: Enzymatic turnover occurs in milliseconds.[5] Washing with warm PBS allows ATP/ADP ratios to shift.[5] Cold methanol instantly denatures enzymes.[5]

Phase C: Biphasic Extraction[5]
  • Scrape cells in cold methanol on dry ice. Transfer to tubes.

  • Chloroform Addition: Add cold chloroform (ratio: 1 Methanol : 1 Water : 2 Chloroform).[5] Vortex vigorously.

  • Phase Separation: Centrifuge at 10,000 x g for 5 min at 4°C.

    • Upper Phase (Polar): Contains F1P, Citrate, Pyruvate, Amino Acids.

      
       Dry down and derivatize (e.g., MOX-TBDMS) for GC-MS.
      
    • Lower Phase (Non-polar): Contains Palmitate, Triglycerides.

      
       Methylate (FAMEs) for GC-MS.
      

Part 4: Analytical Workflow (Dry Lab)

Mass Spectrometry (GC-MS)

GC-MS is preferred over LC-MS for this specific application due to superior separation of sugar isomers and robust fragmentation libraries for isotopomer analysis.

  • Target: Palmitate (C16:0).[5]

  • Ionization: Electron Impact (EI).[5]

  • SIM Mode: Monitor m/z 270 (M+0) to 286 (M+16) for FAMEs.

Data Processing: Mass Isotopomer Distribution (MID)

Raw ion counts must be corrected for the natural abundance of stable isotopes (C13, O18, Si29 in derivatizing agents).

  • Formula:

    
    
    
  • Correction: Use matrix-based correction algorithms (e.g., IsoCor or specialized software like INCA).

Flux Modeling: Isotopomer Spectral Analysis (ISA)

For DNL, we use ISA to calculate the fractional synthesis rate .

  • Parameter D (Enrichment): The enrichment of the lipogenic Acetyl-CoA pool.

  • Parameter g(t) (Fractional Synthesis): The percentage of Palmitate produced de novo during the labeling period.

Interpretation Logic:

  • If [U-13C6]Fructose yields M+2, M+4, M+6 Palmitate , DNL is active.

  • If you see high M+0 and low enrichment despite high fructose uptake, the fructose is being diverted to Glycogen or Lactate (Warburg effect) rather than lipids.

Part 5: Visualization

Pathway Map: The Lipogenic Funnel

This diagram illustrates the flow of [U-13C]Fructose carbons into the fatty acid synthesis pathway, highlighting the specific isotopomers generated.

FructoseFlux cluster_ext Extracellular cluster_cyto Cytosol cluster_mito Mitochondria Fruc_Ext [U-13C6] Fructose (Tracer) Fruc_Int Fructose Fruc_Ext->Fruc_Int GLUT5 F1P Fructose-1-P (M+6) Fruc_Int->F1P KHK (No Feedback) Trioses DHAP / GA (M+3) F1P->Trioses Aldolase B Pyruvate Pyruvate (M+3) Trioses->Pyruvate Glycolysis AcCoA_Mito Acetyl-CoA (M+2) Pyruvate->AcCoA_Mito PDH (-CO2) AcCoA_Cyto Acetyl-CoA (M+2) Malonyl Malonyl-CoA (M+2) AcCoA_Cyto->Malonyl ACC Palmitate Palmitate (C16) (M+2, M+4, ... M+16) AcCoA_Cyto->Palmitate Primer Malonyl->Palmitate FASN (Repeated Condensation) Citrate Citrate (M+2) AcCoA_Mito->Citrate CS Citrate->AcCoA_Cyto ACLY (Citrate Shuttle) OAA Oxaloacetate Citrate->OAA TCA Cycle

Caption: Carbon transition map of [U-13C]Fructose. Red arrows indicate the unregulated KHK entry.[5] Blue/Red nodes indicate 13C enrichment patterns.[5]

Analytical Workflow Diagram

This workflow summarizes the "Dry Lab" process from raw data to flux values.

Workflow cluster_process Data Processing cluster_model Flux Modeling RawData GC-MS Raw Data (Ion Intensities) Integration Peak Integration RawData->Integration NatAbun Natural Abundance Correction Integration->NatAbun MID Calculate MIDs (M0, M1, M2...) NatAbun->MID Fitting Least Squares Fitting MID->Fitting AtomMap Atom Mapping Model (Fructose -> Lipid) AtomMap->Fitting FluxMap Final Flux Map (mmol/g/h) Fitting->FluxMap

Caption: Step-by-step computational workflow for converting MS ion intensities into quantitative metabolic flux maps.

References

  • Jang, C., et al. (2018).[5][6] "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids."[5] Cell Metabolism. Link

  • Softic, S., et al. (2017).[5][7] "Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling."[5] Journal of Clinical Investigation. Link

  • Antoniewicz, M. R. (2015).[5] "Methods and advances in metabolic flux analysis: a beginner’s guide." Current Opinion in Biotechnology. Link

  • Hui, S., et al. (2017).[5] "Glucose feeds the TCA cycle via circulating lactate."[5] Nature.[5] Link

  • Geidl-Flueck, B., et al. (2021).[5][7] "Fructose- and sucrose- but not glucose-sweetened beverages promote hepatic de novo lipogenesis: A randomized controlled trial."[5][7] Journal of Hepatology. Link

Sources

Technical Guide: Optimizing Metabolic Flux Analysis with 13C-Fructose Tracers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers and drug development professionals seeking to optimize metabolic flux analysis (MFA) protocols. It synthesizes biochemical mechanisms with practical experimental design, comparing the "shotgun" approach of Uniformly Labeled Fructose against the "precision" utility of D-Fructose-2,5-13C2.

Executive Summary

Fructose metabolism is a critical driver of hepatic lipogenesis and insulin resistance. However, quantifying its metabolic fate requires careful tracer selection.[1][2] While [U-13C6] Fructose is the industry standard for measuring total fractional synthesis rates (e.g., de novo lipogenesis), it often lacks the resolution to distinguish between specific pathway branch points due to complex isotopomer scrambling.

D-Fructose-2,5-13C2 represents a high-precision alternative. By exploiting the symmetry of Aldolase B cleavage, this specific labeling pattern generates isotopically identical trioses, simplifying downstream mass spectrometry (MS) and NMR spectra. This guide details the mechanistic distinctness, experimental protocols, and data interpretation strategies for both tracers.[1]

Part 1: The Biochemistry of Tracer Mechanics

To select the correct tracer, one must understand how the carbon backbone is dismantled and rearranged.

D-Fructose-2,5-13C2: The "Symmetric" Precision Tracer

This tracer is designed to exploit the mechanics of Aldolase B . Fructose-1-Phosphate (F1P) is cleaved into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde.[1]

  • Carbon Mapping:

    • Fructose Structure: C1 - C2 * - C3 - C4 - C5 * - C6 (* = 13C label).

    • Aldolase B Cleavage:

      • DHAP (C1-C3): Inherits C2 . Result: [2-13C] DHAP (M+1).

      • Glyceraldehyde (C4-C6): Inherits C5 .

        • Note: In the conversion to Glyceraldehyde-3-Phosphate (GA3P), Fructose-C5 becomes the central carbon (C2) of GA3P.

        • Result: [2-13C] GA3P (M+1).

  • The Advantage: Both triose pools (DHAP and GA3P) become isotopically symmetric (labeled at the central carbon). This eliminates ambiguity caused by incomplete Triose Phosphate Isomerase (TPI) equilibration.

  • Downstream Fate: Both trioses convert to [2-13C] Pyruvate .

[U-13C6] Fructose: The "Global" Tracer
  • Carbon Mapping: All carbons are labeled.

  • Aldolase B Cleavage: Yields [U-13C3] DHAP and [U-13C3] Glyceraldehyde .

  • Downstream Fate: Converts to [U-13C3] Pyruvate (M+3).

  • The Advantage: Maximum signal intensity. Ideal for detecting small fractional contributions of fructose to lipid pools (Lipogenesis) where sensitivity is paramount.

Part 2: Comparative Analysis & Decision Matrix

The following table summarizes when to deploy each tracer based on experimental goals.

Feature[U-13C6] FructoseD-Fructose-2,5-13C2
Primary Application De Novo Lipogenesis (DNL), Total Oxidation RatesGluconeogenesis (GNG), TCA Cycle Anaplerosis
Triose Pool Signal M+3 (Mass shift of +3 Da)M+1 (Mass shift of +1 Da)
Pyruvate Signal M+3 (Universally labeled)M+1 (Specifically at C2-carbonyl)
Acetyl-CoA Signal M+2 (C1 and C2 labeled)M+1 (C1-carbonyl labeled)
Lipid Synthesis Analysis Excellent (Mass isotopomer distribution analysis - MIDA)Good (Requires specific spectral analysis)
Flux Resolution Low (Hard to distinguish recycling vs. direct oxidation)High (Distinguishes PDH vs. PC entry clearly)
Cost ModerateHigh (Custom/Specialty synthesis)

Part 3: Visualizing the Pathway Logic

The diagram below illustrates the divergent fates of the carbon labels, highlighting the symmetry achieved by the 2,5-labeling pattern.

FructoseTracing cluster_legend Legend Legend_U U-13C Pathway Legend_25 2,5-13C2 Pathway Fructose Exogenous Fructose F1P_U Fructose-1-P (U-13C6) Fructose->F1P_U U-13C Tracer F1P_25 Fructose-1-P (2,5-13C2) Fructose->F1P_25 2,5-13C2 Tracer DHAP_U DHAP (M+3) F1P_U->DHAP_U GA3P_U GA3P (M+3) F1P_U->GA3P_U DHAP_U->GA3P_U TPI Pyr_U Pyruvate (M+3) GA3P_U->Pyr_U Glycolysis AcCoA_U Acetyl-CoA (M+2) (C1, C2 labeled) Pyr_U->AcCoA_U PDH (-CO2) DHAP_25 DHAP (2-13C) (M+1) F1P_25->DHAP_25 GA3P_25 GA3P (2-13C) (M+1) F1P_25->GA3P_25 DHAP_25->GA3P_25 TPI (Symmetric) Pyr_25 Pyruvate (2-13C) (M+1) GA3P_25->Pyr_25 Glycolysis AcCoA_25 Acetyl-CoA (1-13C) (Carbonyl labeled) Pyr_25->AcCoA_25 PDH (C1 lost, C2->C1)

Caption: Comparative flux map showing the symmetric generation of M+1 trioses by Fructose-2,5-13C2 versus the M+3 blocks from U-13C Fructose.

Part 4: Experimental Protocols

Protocol A: In Vitro Metabolic Tracing (Hepatocytes)

Objective: Determine the fractional contribution of fructose to lipogenesis vs. oxidation.

Reagents:

  • Hepatocyte Maintenance Medium (Glucose-free or Low-Glucose).

  • Tracer: D-Fructose-2,5-13C2 (e.g., from Omicron or CIL) OR [U-13C6] Fructose.

  • Concentration: 5 mM (physiological post-prandial) to 10 mM (pathological).

Workflow:

  • Starvation: Wash cells 2x with PBS. Incubate in substrate-free medium for 60 mins to deplete glycogen.

  • Pulse: Replace medium with labeling medium containing 5 mM 13C-Fructose + 5 mM unlabeled Glucose (to mimic mixed meal).

  • Incubation: 4–6 hours (steady state for glycolysis; linear phase for lipogenesis).

  • Quench:

    • Media: Collect for Lactate analysis (M+1 vs M+3).

    • Cells: Rapidly wash with ice-cold saline. Quench with -80°C 80% Methanol.

  • Extraction:

    • Vortex, sonicate, and centrifuge (14,000 x g, 10 min).

    • Supernatant: Dry under nitrogen flow. Derivatize (e.g., MOX-TBDMS) for GC-MS.

Protocol B: Data Interpretation (Mass Isotopomer Distribution)

1. Analyzing Lactate (Surrogate for Pyruvate):

  • If using U-13C Fructose: Monitor m/z for Lactate (M+3).

    • Calculation:Fractional Synthesis = (Enrichment_Lactate / Enrichment_Fructose_Media).

  • If using 2,5-13C2 Fructose: Monitor m/z for Lactate (M+1).

    • Validation: If you observe significant M+2 Lactate, it indicates carbon scrambling via the Pentose Phosphate Pathway (PPP) or extensive Krebs cycle recycling (PEPCK activity), as the clean M+1 signal is being distorted.

2. Analyzing Fatty Acids (Palmitate):

  • U-13C: Look for mass shifts in units of +2 (M+2, M+4, M+6...). This confirms direct incorporation of Acetyl-CoA units derived from fructose.

  • 2,5-13C2: Look for mass shifts in units of +1. This requires high-resolution MS (e.g., Orbitrap) to distinguish from natural abundance 13C background noise, making U-13C superior for lipid studies.

Part 5: Scientific Integrity & Troubleshooting

Self-Validating the System

To ensure your data is robust, apply these internal checks:

  • The "Dilution" Check: Calculate the enrichment of intracellular Fructose-1-Phosphate. If it is significantly lower than the media enrichment, endogenous fructose production (polyol pathway) or glycogenolysis is active.

  • The "Symmetry" Check (For 2,5-13C2): Measure DHAP and Glyceraldehyde-3-Phosphate (if possible) or their immediate derivatives. They should have identical Enrichment (M+1). Asymmetry implies that the Aldolase reaction is not at equilibrium relative to the tracer input rate.

Common Pitfalls
  • Isotope Effects: Deuterated tracers (e.g., Fructose-d2) often show kinetic isotope effects (KIE).[1] 13C tracers (like 2,5-13C2) have negligible KIE, making them superior for flux rate quantification.

  • Scrambling: In U-13C experiments, "scrambling" in the TCA cycle can dilute the M+2 Acetyl-CoA signal. 2,5-13C2 produces a cleaner [1-13C] Acetyl-CoA signal, which is easier to track into Citrate (M+1) vs. OAA (M+1).

References

  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids. Cell Metabolism. Link

  • Tappy, L., & Le, K. A. (2010). Metabolic effects of fructose and the worldwide increase in obesity. Physiological Reviews. Link

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Clearsynth. D-Fructose-2,5-13C2 Product Specifications and Applications. Link[3]

  • Hui, H., et al. (2009). The contribution of fructose to hepatic de novo lipogenesis in humans. Nutrition & Metabolism. Link

Sources

The Convergent Fate of Fructose Carbons 2 and 5: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In metabolic flux analysis (MFA) and drug development, the precise tracking of carbon atoms reveals the "wiring" of cellular metabolism.[1] Fructose presents a unique mechanistic scenario compared to glucose due to its symmetry of cleavage. This guide details the fate of Fructose carbons 2 (C2) and 5 (C5) during glycolysis and fructolysis.

The Core Insight: Due to the cleavage mechanism of Aldolase and the equilibration by Triose Phosphate Isomerase (TPI), Carbons 2 and 5 of Fructose are mechanistically convergent. They both ultimately occupy the C2 (carbonyl) position of Pyruvate .

This convergence is not merely a biochemical trivia; it is a critical feature for designing 13C-tracer experiments to measure glycolytic flux, gluconeogenesis, and mitochondrial oxidation rates in oncology and metabolic disease research.

Part 1: Mechanistic Pathway Analysis

To understand the fate of these carbons, we must trace their atomic transitions through the Embden-Meyerhof-Parnas (EMP) pathway and the hepatic Fructose-1-Phosphate pathway.

The Symmetry of Cleavage

Fructose-1,6-bisphosphate (F1,6BP) is a 6-carbon sugar.[2] The enzyme Aldolase (A, B, or C) cleaves this molecule between C3 and C4.

  • The "Top" Half (C1-C2-C3): Becomes Dihydroxyacetone Phosphate (DHAP).[3][4][5]

    • Fate of C2: Fructose C2 is the ketone carbon. In DHAP, it remains the ketone carbon (C2).

  • The "Bottom" Half (C4-C5-C6): Becomes Glyceraldehyde-3-Phosphate (GAP).[3]

    • Fate of C5: Fructose C5 is the middle carbon of the tail. In GAP, it becomes the middle carbon (C2).

The Triose Convergence

This is the pivotal step. DHAP and GAP are interconverted by Triose Phosphate Isomerase (TPI) .

  • DHAP (containing original Fructose C2) isomerizes to GAP.

  • The ketone C2 of DHAP becomes the central C2 of GAP.

  • Result: The cellular pool of GAP now contains 13C at position C2, originating from both Fructose C2 and Fructose C5.

Downstream to Pyruvate and Acetyl-CoA

As GAP proceeds through glycolysis:

  • GAP

    
     Pyruvate:  The C2 of GAP becomes the C2 (carbonyl/ketone) of Pyruvate .
    
  • Pyruvate

    
     Acetyl-CoA:  The Pyruvate Dehydrogenase Complex (PDH) decarboxylates C1 (releasing CO2). The C2 (carbonyl) of Pyruvate becomes the C1 (carbonyl) of Acetyl-CoA .
    
Visualization: The Carbon Fate Map

The following diagram traces the specific atoms C2 and C5 from Fructose entry to the TCA cycle.

FructoseFate Fructose Fructose (C1-C2-C3-C4-C5-C6) F16BP Fructose-1,6-BP (C1-C2-C3-C4-C5-C6) Fructose->F16BP Phosphofructokinase DHAP DHAP (C1-C2-C3) Contains Fructose C2 F16BP->DHAP Aldolase (Top Half) GAP_Orig GAP (Original) (C4-C5-C6) Contains Fructose C5 F16BP->GAP_Orig Aldolase (Bottom Half) GAP_Pool Triose Pool (GAP) Enriched at C2 DHAP->GAP_Pool TPI (Isomerization) GAP_Orig->GAP_Pool Direct Pyruvate Pyruvate Enriched at C2 (Carbonyl) GAP_Pool->Pyruvate Glycolysis (5 Steps) AcetylCoA Acetyl-CoA Enriched at C1 (Carbonyl) Pyruvate->AcetylCoA PDH Complex CO2 CO2 (From Pyruvate C1) Pyruvate->CO2 Decarboxylation

Figure 1: Atom mapping of Fructose C2 and C5. Note how both carbons converge into the C2 position of the Triose pool and subsequently Pyruvate.

Part 2: Experimental Validation (Isotopomer Analysis)

To validate this pathway or measure flux in a drug development context (e.g., testing an Aldolase inhibitor), researchers utilize Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR).

Mass Spectrometry (MS) Analysis

When using [2,5-13C2]-Fructose as a tracer, the mass shift is distinct.

  • Input: Fructose (M+2).

  • Cleavage: Splits into DHAP ([2-13C]) and GAP ([2-13C]).

  • Observation: You will observe Pyruvate M+1 , not M+2.

    • Because the molecule splits, each resulting Pyruvate carries only one of the labels.

    • Critical Check: If you see Pyruvate M+2, it implies gluconeogenic scrambling or alternative pentose phosphate pathway routing where carbons recombine, though this is rare with this specific tracer.

NMR Spectroscopy

NMR provides positional information that MS cannot always resolve easily.

  • Target: [2-13C]Pyruvate.[6][7]

  • Chemical Shift: The carbonyl carbon (C2) of pyruvate has a highly characteristic shift.

    • Ketone form: ~207.6 ppm.

    • Hydrate form (aqueous): ~96.5 ppm.

  • Hyperpolarized MRI: This specific carbon (C2) is the target for hyperpolarized 13C-Pyruvate imaging because it retains the label during the conversion to Lactate (C2) and Acetyl-CoA (C1), unlike C1 which is lost as CO2.

Data Summary Table
MetaboliteCarbon Position (from Fructose)13C-NMR Shift (approx)MS Isotopomer (from [2,5-13C]Fructose)
Fructose C2, C5~99 ppm (C2 hemiketal)M+2
DHAP C2 (Ketone)~210 ppmM+1
GAP C2 (Aldehyde alpha-C)~80 ppm (hydrate)M+1
Pyruvate C2 (Ketone)207.6 ppm M+1
Lactate C2 (Alpha-C)69.0 ppmM+1
Acetyl-CoA C1 (Carbonyl)~170 ppmM+1

Part 3: Applications in Drug Development

Warburg Effect & Cancer Metabolism

Tumors rely heavily on glycolysis (Warburg Effect). By using [2,5-13C]Fructose (or Glucose) and measuring the ratio of [2-13C]Lactate vs. [1-13C]Acetyl-CoA derived metabolites (like Citrate), researchers can quantify the "glycolytic index" of a tumor.

  • High Lactate M+1: Indicates high LDH activity (Warburg).

  • High Citrate M+1: Indicates oxidative phosphorylation entry.

Target Engagement: Aldolase Inhibitors

Aldolase B inhibitors are being developed for fructose intolerance and metabolic diseases.

  • Protocol: Administer [2,5-13C]Fructose.

  • Readout: If Aldolase is successfully inhibited, the transfer of label from Fructose to the Triose pool (DHAP/GAP) will be halted. You will see accumulation of Fructose-1-Phosphate (M+2) and a lack of Pyruvate (M+1).

Part 4: Detailed Experimental Protocol

Objective: Trace glycolytic flux using [2,5-13C]Fructose in HepG2 (liver) cells.

Phase 1: Cell Culture & Tracer Loading
  • Seeding: Seed HepG2 cells at

    
     cells/well in 6-well plates.
    
  • Starvation: Wash cells 2x with PBS. Incubate in glucose/fructose-free DMEM for 1 hour to deplete intracellular glycolytic intermediates.

  • Pulse: Replace medium with DMEM containing 10 mM [2,5-13C2]-Fructose .

    • Note: Ensure dialyzed FBS is used to avoid introducing unlabeled glucose.

  • Incubation: Incubate for steady-state (e.g., 4 hours) or dynamic flux (e.g., 0, 15, 30, 60 min).

Phase 2: Metabolite Extraction
  • Quench: Rapidly remove media and wash with ice-cold saline (0.9% NaCl).

  • Extraction: Add 500 µL 80:20 Methanol:Water (-80°C) directly to the well.

    • Why: Cold methanol instantly quenches enzymatic activity, preventing label scrambling.

  • Scraping: Scrape cells and transfer lysate to Eppendorf tubes.

  • Centrifugation: Spin at 14,000 x g for 10 min at 4°C to pellet protein. Collect supernatant.

Phase 3: Analytical Workflow (LC-MS)
  • Drying: Evaporate supernatant under nitrogen flow.

  • Derivatization (Optional): For GC-MS, methoximation/silylation is required. For LC-MS, resuspend in 50:50 Acetonitrile:Water.

  • Detection: Target the Pyruvate M+1 ion.

    • Pyruvate m/z (negative mode): 87.0 (M+0)

      
      88.0 (M+1) .
      
    • Lactate m/z (negative mode): 89.0 (M+0)

      
      90.0 (M+1) .
      
Visualization: Experimental Logic Flow

ProtocolFlow cluster_0 Phase 1: Culture cluster_1 Phase 2: Extraction cluster_2 Phase 3: Analysis Cells HepG2 Cells (Starved) Tracer Add [2,5-13C]Fructose Cells->Tracer Quench Quench (-80°C MeOH) Tracer->Quench 4 Hours Extract Supernatant (Metabolites) Quench->Extract MS LC-MS Analysis Extract->MS Result Data: Pyruvate M+1 Lactate M+1 MS->Result

Figure 2: Workflow for stable isotope tracing of fructose metabolism.

References

  • Badur, M. G., & Metallo, C. M. (2015).[8] A roadmap for interpreting 13C metabolite labeling patterns from cells. Current Opinion in Biotechnology.

  • Gottschalk, S., et al. (2008). [3-13C]Pyruvate: Useful Alternative to Labeled Glucose for In Vitro Metabolic Studies.[9] ISMRM.

  • Hurd, R. E., et al. (2012). Hyperpolarized 13C metabolic imaging using [1-13C]pyruvate. Nature Protocols.
  • LibreTexts Chemistry. (2023). Reactions at the α-Carbon in Biological Systems: Aldolase Mechanism.

  • Perkins, G. L., et al. (2016). 13C-NMR spectroscopy of blood plasma analysis. Metabolomics.

Sources

Stable Isotope Tracing of Fructolysis Intermediates: A Technical Guide for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stable Isotope Tracing of Fructolysis Intermediates Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fructose metabolism (fructolysis) is a distinct metabolic shunt that bypasses the primary regulatory checkpoint of glycolysis (Phosphofructokinase-1).[1] This unregulated entry into the triose phosphate pool drives de novo lipogenesis (DNL) and is a primary driver of Non-Alcoholic Steatohepatitis (NASH) and metabolic syndrome.

For drug development professionals targeting Ketohexokinase (KHK) or Aldolase B, static metabolite profiling is insufficient. It fails to capture the rate of flux. This guide details a self-validating stable isotope tracing protocol using [U-13C6]-fructose to map carbon fate, quantify KHK inhibition efficacy, and distinguish fructolytic flux from background glucolytic activity.

Part 1: The Fructolysis Pathway & Tracer Logic

The Metabolic Bypass

Unlike glucose, which requires insulin-dependent uptake (in muscle/adipose) and PFK-1 regulation, fructose is extracted by the liver via GLUT2 and metabolized by Ketohexokinase (KHK) .

  • Step 1: Fructose

    
     Fructose-1-Phosphate (F1P) via KHK .[2][3]
    
  • Step 2: F1P

    
     Dihydroxyacetone phosphate (DHAP) + Glyceraldehyde via Aldolase B .[1]
    
  • Step 3: Glyceraldehyde

    
     Glyceraldehyde-3-Phosphate (GAP) via Triokinase .
    

The Tracer Advantage: Using [U-13C6]-Fructose allows precise tracking of carbon skeletons.

  • F1P: Appears as M+6.

  • Trioses (DHAP/GAP): Appear as M+3.

  • Pyruvate/Lactate: Appear as M+3.

  • Citrate (TCA Entry): Appears as M+2 (via Acetyl-CoA).

  • Palmitate (DNL): Appears as isotopologues in increments of +2 mass units.

Pathway Visualization

The following diagram illustrates the differential entry of fructose vs. glucose and the specific tracking points for 13C labels.

Fructolysis_Tracing cluster_glycolysis Canonical Glycolysis Fructose_Ext [U-13C6] Fructose (Extracellular) Fructose_Int Fructose (Intracellular M+6) Fructose_Ext->Fructose_Int GLUT2 F1P Fructose-1-Phosphate (F1P) [M+6] Fructose_Int->F1P KHK (Target) DHAP DHAP [M+3] F1P->DHAP Aldolase B GA Glyceraldehyde [M+3] F1P->GA Aldolase B Glucose Glucose G6P G6P Glucose->G6P F16BP Fructose-1,6-BP G6P->F16BP F16BP->DHAP GAP GAP [M+3] F16BP->GAP DHAP->GAP TPI Pyruvate Pyruvate [M+3] DHAP->Pyruvate GA->GAP Triokinase GAP->Pyruvate AcetylCoA Acetyl-CoA [M+2] Pyruvate->AcetylCoA Lipids De Novo Lipogenesis (Palmitate M+2, M+4...) AcetylCoA->Lipids FASN

Figure 1: Fructolysis pathway showing the entry of [U-13C6]-Fructose. Note the bypass of PFK-1 (between G6P and F16BP) and the generation of M+3 trioses.

Part 2: Experimental Protocol (Self-Validating)

Experimental Design

To validate a KHK inhibitor (e.g., PF-06835919) or study NASH mechanisms, use the following setup.

ParameterConditionRationale
Cell Model Primary Human Hepatocytes (PHH) or HepG2PHH expresses high levels of Aldolase B and KHK.
Tracer [U-13C6]-D-Fructose (Cambridge Isotope Labs)Tracks all carbons. M+6 F1P confirms KHK activity.
Concentration 5 mM Fructose + 5 mM GlucoseMimics post-prandial portal vein conditions. Glucose is required to maintain cell viability but is unlabeled.
Time Points 15 min, 60 min, 4 hours15m: Initial flux (F1P formation). 4h: Macromolecular synthesis (Lipids).
Quenching Liquid Nitrogen / Dry Ice F1P is heat-labile. Metabolism must stop instantly.
Metabolite Extraction (The "Cold-HILIC" Method)

Sugar phosphates are extremely polar and degrade rapidly. Standard reverse-phase extraction fails here.

  • Wash: Rapidly wash cells 2x with ice-cold Ammonium Carbonate (75 mM, pH 7.4) or saline. Do not use PBS if using MS, as phosphate suppresses ionization.

  • Quench & Extract: Add Cold Extraction Solvent (-80°C) directly to the plate.

    • Solvent Composition: 40:40:20 Acetonitrile:Methanol:Water + 0.1 M Formic Acid.

    • Volume: 1 mL per 10cm dish (adjust for well size).

  • Scrape & Collect: Scrape cells on dry ice. Transfer to pre-chilled tubes.

  • Vortex & Centrifuge: Vortex 30s. Centrifuge at 16,000 x g for 10 min at 4°C.

  • Supernatant: Transfer supernatant to glass vials. Do not dry down if possible—resuspension often leads to solubility issues for sugar phosphates. If concentration is needed, use N2 stream at room temp, never heat.

LC-MS/MS Analytical Methodology

Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for separating F1P from F6P and G6P.

  • Instrument: Q-Exactive (Orbitrap) or Triple Quad (QqQ).

  • Column: ZIC-pHILIC (Merck/SeQuant) or Waters BEH Amide .

    • Why: Polymer-based ZIC-pHILIC withstands the high pH required to deprotonate sugar phosphates for optimal peak shape.

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0 (Adjust with NH4OH).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient:

    • 0 min: 80% B[4]

    • 20 min: 20% B

    • 25 min: 80% B (Re-equilibration is critical in HILIC).

  • Flow Rate: 0.15 mL/min.

Key MRM Transitions / Masses (Negative Mode):

MetabolitePrecursor (m/z)Product (m/z)Retention Time Note
Fructose-1-P (F1P) 259.0297.0 (PO3-)Elutes after G6P/F6P on ZIC-pHILIC.
Fructose-6-P (F6P) 259.0297.0 (PO3-)Isomer of F1P. Separation is mandatory.
DHAP 169.0097.0 (PO3-)
Glyceraldehyde-3-P 169.0097.0 (PO3-)Often co-elutes with DHAP; reported as "Triose Pool".

Part 3: Data Analysis & Interpretation

Mass Isotopologue Distribution (MID)

Raw data yields intensities for M+0 (unlabeled), M+1, M+2, etc. You must calculate the Fractional Enrichment .

  • Natural Abundance Correction: Use software like IsoCor or Polly to remove signal from naturally occurring 13C (1.1% of all Carbon).

  • Calculation:

    
    
    Where 
    
    
    
    is the intensity of isotopologue
    
    
    , and
    
    
    is the number of carbons.
Interpreting the KHK Blockade

If testing a KHK inhibitor (e.g., PF-06835919), successful target engagement presents as:

  • Fructose Pool: Massive increase in intracellular [U-13C6]-Fructose (Substrate accumulation).

  • F1P Pool: Sharp decrease in [U-13C6]-F1P (Product depletion).

  • Downstream Flux: Reduced M+3 labeling in DHAP and Pyruvate.

  • Lipogenesis: Reduced M+2 isotopologues in Palmitate/Stearate.

Workflow Diagram

Workflow Step1 1. Tracer Incubation [U-13C6]-Fructose (15-60 min) Step2 2. Quenching Liquid N2 / Cold MeOH (-80°C) Step1->Step2 Step3 3. HILIC-MS/MS ZIC-pHILIC Column pH 9.0 Mobile Phase Step2->Step3 Step4 4. Data Processing IsoCor Correction Isotopologue Analysis Step3->Step4

Figure 2: Experimental workflow for stable isotope tracing of labile sugar phosphates.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link

    • Significance: Establishes the baseline flux of fructose in mammalian systems and isotope tracing methods.
  • Futatsugi, K., et al. (2020). "Discovery of PF-06835919: A Potent Inhibitor of Ketohexokinase (KHK) for the Treatment of Metabolic Disorders Driven by the Overconsumption of Fructose."[2][5] Journal of Medicinal Chemistry. Link

    • Significance: Describes the specific KHK inhibitor mentioned and its valid
  • Lu, W., et al. (2017). "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to High Resolution Mass Spectrometry." Methods in Molecular Biology. Link

    • Significance: Provides alternative ion-pairing protocols for sugar phosph
  • Guder, W. G., et al. (2020). "Ketohexokinase inhibition improves NASH by reducing fructose-induced steatosis and fibrogenesis."[3] JHEP Reports. Link

    • Significance: Demonstrates the application of 13C-fructose tracing in human liver samples to validate KHK inhibition.[3]

  • Millán, L., et al. (2022). "Evaluation of LC/MS Methods for Hydrophilic Metabolites." Analytical Chemistry. Link

    • Significance: Validates the ZIC-pHILIC method for separating sugar phosph

Sources

An In-depth Technical Guide to D-Fructose-2,5-13C2 (CAS 141258-84-6) for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of D-Fructose-2,5-13C2, a stable isotope-labeled monosaccharide designed for sophisticated metabolic research. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core properties, applications, and experimental considerations for leveraging this powerful tool in elucidating complex biochemical pathways.

Introduction: The Significance of Positional Isotope Labeling in Fructose Metabolism

Stable isotope tracers have become indispensable in the quantitative analysis of metabolic fluxes.[1] While uniformly labeled substrates like U-13C6-fructose offer a broad overview of carbon fate, position-specific labeling, as seen in D-Fructose-2,5-13C2, enables a more nuanced and targeted investigation of metabolic pathways.[2] The placement of 13C at the C2 and C5 positions provides a unique analytical window into key enzymatic reactions within fructolysis and its intersections with glycolysis and the pentose phosphate pathway.

Increased consumption of fructose, particularly from high-fructose corn syrup, has been linked to a rise in metabolic diseases such as obesity, dyslipidemia, and insulin resistance.[3] Understanding the intricate details of fructose metabolism is therefore of paramount importance in developing therapeutic strategies for these conditions. D-Fructose-2,5-13C2 serves as a critical tool in this endeavor, allowing for the precise tracking of carbon atoms as they traverse these metabolic networks.

Physicochemical Properties and Specifications

The utility of any stable isotope tracer is fundamentally linked to its physicochemical characteristics and purity. The properties of D-Fructose-2,5-13C2 are summarized below.

PropertyValueSource(s)
CAS Number 141258-84-6[4][5]
Molecular Formula C₄¹³C₂H₁₂O₆[4][5]
Molecular Weight 182.14 g/mol [4][5]
Appearance White crystalline powder[6]
Melting Point 119-122 °C (decomposes)[6]
Storage 2-8°C, desiccated[5]
Solubility Soluble in water[6]
Isotopic Purity Typically ≥98%[7]
Chemical Purity Typically ≥98%[7][8]

Note: Specific values for isotopic and chemical purity may vary by supplier and batch. Always refer to the Certificate of Analysis for precise data.

Rationale for 2,5-13C Labeling: Probing Key Metabolic Junctions

The strategic placement of ¹³C labels at the C2 and C5 positions of fructose is not arbitrary. This labeling pattern is particularly insightful for dissecting the aldolase B-catalyzed cleavage of fructose-1-phosphate, a central step in fructolysis.

Fructolysis_Pathway D-Fructose-2,5-13C2 D-Fructose-2,5-13C2 F1P Fructose-1-Phosphate (13C at C2, C5) D-Fructose-2,5-13C2->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (13C at C2) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde (13C at C2) F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis & TCA Cycle DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate (13C at C2) Glyceraldehyde->G3P Triose Kinase G3P->Glycolysis

Upon entering the cell and phosphorylation to fructose-1-phosphate, aldolase B cleaves the molecule into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. With D-Fructose-2,5-13C2 as the tracer, the ¹³C label from the C2 position is incorporated into DHAP, while the ¹³C label from the C5 position is transferred to glyceraldehyde. This differential labeling of the resulting triose phosphates allows for the independent tracking of their subsequent metabolic fates.

Applications in Metabolic Research

The unique labeling pattern of D-Fructose-2,5-13C2 makes it a powerful tool for a variety of research applications.

Metabolic Flux Analysis (MFA)

13C-MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways.[1] By introducing D-Fructose-2,5-13C2 and measuring the distribution of ¹³C in downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can construct a detailed map of cellular metabolism.[9] This is particularly useful for:

  • Quantifying the activity of fructolytic vs. glycolytic pathways: By comparing the labeling patterns of metabolites derived from D-Fructose-2,5-13C2 and a glucose tracer (e.g., U-13C6-glucose), the relative contributions of each sugar to central carbon metabolism can be determined.

  • Investigating the pentose phosphate pathway (PPP): The labeled DHAP and glyceraldehyde-3-phosphate can enter glycolysis and subsequently the non-oxidative branch of the PPP, providing insights into nucleotide biosynthesis and redox homeostasis.

  • Elucidating the metabolic reprogramming in disease states: Cancer cells, for example, often exhibit altered fructose metabolism.[10] D-Fructose-2,5-13C2 can be used to probe these changes and identify potential therapeutic targets.

Isotopic Ratio Outlier Analysis (IROA)

IROA is a technique that utilizes samples labeled with a low (e.g., 5%) and high (e.g., 95%) enrichment of ¹³C to differentiate biological signals from artifacts in MS-based metabolomics.[11] While not a direct application of D-Fructose-2,5-13C2, the principles of using distinct isotopic patterns for signal validation are relevant.

Internal Standard for Quantitative Analysis

Due to its chemical identity being nearly identical to unlabeled fructose, D-Fructose-2,5-13C2 can serve as an excellent internal standard for the accurate quantification of endogenous fructose in biological samples.[12] Its distinct mass allows for clear differentiation from the analyte of interest, correcting for sample loss during preparation and variations in instrument response.[12]

Experimental Workflow: A Practical Guide

The successful implementation of a tracer experiment using D-Fructose-2,5-13C2 requires careful planning and execution. A generalized workflow is presented below.

Experimental_Workflow cluster_0 Phase 1: Experiment Design & Execution cluster_1 Phase 2: Sample Analysis cluster_2 Phase 3: Data Interpretation A 1. Cell Culture & Adaptation B 2. Isotope Labeling (Introduction of D-Fructose-2,5-13C2) A->B C 3. Quenching & Metabolite Extraction B->C D 4. LC-MS/MS or GC-MS Analysis C->D E 5. NMR Spectroscopy (optional) C->E F 6. Mass Isotopologue Distribution (MID) Analysis D->F E->F G 7. Metabolic Flux Calculation F->G H 8. Biological Interpretation G->H

Step-by-Step Protocol Outline
  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a medium containing D-Fructose-2,5-13C2 at a known concentration. The concentration should be physiologically relevant and optimized for the specific cell type and experimental question.

    • Incubate the cells for a predetermined period to allow for the incorporation of the tracer into downstream metabolites. This can range from minutes to hours depending on the metabolic rates of the pathways being investigated.[13]

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold solvent, such as liquid nitrogen or a methanol/water mixture.

    • Extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

    • Collect the cell extracts and centrifuge to remove cellular debris.

  • Analytical Detection:

    • Analyze the extracts using high-resolution mass spectrometry (LC-MS/MS or GC-MS) to identify and quantify the mass isotopologues of downstream metabolites.

    • Alternatively, 2D NMR spectroscopy can be employed for a more detailed structural analysis of the labeled compounds.[14]

  • Data Analysis and Interpretation:

    • Determine the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).

    • Use the MID data in conjunction with a metabolic network model to calculate intracellular fluxes.[9]

    • Interpret the flux data in the context of the biological question being addressed.

Conclusion: A Powerful Tool for Deeper Metabolic Insight

D-Fructose-2,5-13C2 is a sophisticated and valuable tool for researchers seeking to unravel the complexities of fructose metabolism. Its specific labeling pattern provides a level of detail that is not achievable with uniformly labeled tracers, enabling the precise dissection of key metabolic pathways. By following carefully designed experimental protocols and employing advanced analytical techniques, scientists can leverage the power of D-Fructose-2,5-13C2 to gain deeper insights into metabolic regulation in both health and disease, ultimately paving the way for the development of novel therapeutic interventions.

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  • A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC - NIH. (n.d.).
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  • Benchchem. (n.d.). D-Fructose-d2 vs. 13C-Glucose: A Comparative Guide for Metabolic Tracers.
  • BLD Pharm. (n.d.). 141258-84-6|D-Fructose-2,5-13C2.
  • Pharmaffiliates. (n.d.). CAS No : 141258-84-6| Chemical Name : D-Fructose-2,5-13C2.
  • Cayman Chemical. (n.d.). D-Fructose- 13 C 6.
  • Cambridge Isotope Laboratories. (n.d.). D-Fructose (U-¹³C₆, 99%).
  • MilliporeSigma. (n.d.). D-Fructose-2- 13 C.
  • Cambridge Isotope Laboratories. (n.d.). D-Fructose (2-¹³C, 99%).
  • Fructose treatment induces elevated metabolic cycling A Stable isotope... - ResearchGate. (n.d.).
  • Exploring fructose metabolism as a potential therapeutic approach for pancreatic cancer. (2024, October 15).
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Unraveling the Metabolic Fate of Fructose: A Technical Guide to the Aldolase B-Catalyzed Cleavage of 2,5-¹³C₂ Fructose

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive examination of the enzymatic cleavage of specifically labeled [2,5-¹³C₂]fructose by aldolase B. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanism of aldolase B, predicts the precise isotopic distribution in the resulting triose phosphate products, and offers detailed, field-proven methodologies for their analysis using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Introduction: The Significance of Aldolase B and Isotopic Tracers in Metabolic Research

Aldolase B, formally known as fructose-bisphosphate aldolase B, is a pivotal enzyme primarily expressed in the liver, kidney, and small intestine.[1] It plays a crucial role in carbohydrate metabolism, specifically in glycolysis and gluconeogenesis, by catalyzing the reversible cleavage of fructose-1-phosphate (F1P) into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[1][2] Given its central role, the study of aldolase B activity is paramount in understanding both normal physiology and pathological conditions such as hereditary fructose intolerance (HFI), a metabolic disorder arising from aldolase B deficiency.[2]

Stable isotope labeling has emerged as an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes.[3] The use of substrates enriched with stable isotopes, such as carbon-13 (¹³C), allows for the precise tracking of atoms through a series of biochemical reactions.[3] By analyzing the isotopic enrichment in downstream metabolites, researchers can gain profound insights into the dynamics of metabolic networks.[4] This guide focuses on the use of [2,5-¹³C₂]fructose, a strategically labeled substrate, to probe the catalytic mechanism of aldolase B.

The Catalytic Mechanism of Aldolase B: A Foundation for Predicting Cleavage Products

Aldolase B is a class I aldolase, which employs a Schiff base intermediate mechanism to cleave its substrate.[1] The active site of the enzyme contains a critical lysine residue that forms a covalent bond with the keto group of fructose-1-phosphate. This is followed by a retro-aldol cleavage of the C3-C4 bond, resulting in the release of the first product, glyceraldehyde. The remaining three-carbon unit, still covalently attached to the enzyme as an enamine intermediate, is then hydrolyzed to release the second product, dihydroxyacetone phosphate (DHAP).

Predicting the Cleavage Products of 2,5-¹³C₂ Fructose-1-Phosphate

To understand the fate of the ¹³C labels from [2,5-¹³C₂]fructose, it is first essential to consider its phosphorylation to fructose-1-phosphate (F1P) by fructokinase. This phosphorylation occurs at the C1 position, leaving the ¹³C labels at the C2 and C5 positions of F1P.

During the aldolase B-catalyzed cleavage of [2,5-¹³C₂]fructose-1-phosphate, the C3-C4 bond is broken. This results in the formation of two triose phosphate products with a specific distribution of the ¹³C labels:

  • [2-¹³C]Dihydroxyacetone phosphate (DHAP): The carbons C1, C2, and C3 of fructose-1-phosphate form DHAP. Therefore, the ¹³C label at the C2 position of the fructose backbone becomes the ¹³C label on the C2 position of DHAP.

  • [2-¹³C]Glyceraldehyde: The carbons C4, C5, and C6 of fructose-1-phosphate form glyceraldehyde. Consequently, the ¹³C label at the C5 position of the fructose backbone becomes the ¹³C label on the C2 position of glyceraldehyde.

This specific labeling pattern in the products provides a unique signature that can be unequivocally identified and quantified using advanced analytical techniques.

Aldolase_B_Cleavage cluster_substrate [2,5-¹³C₂]Fructose-1-Phosphate cluster_enzyme Aldolase B cluster_products Cleavage Products F1P C1-O-P | ¹²C=O (¹³C at C2) | ¹²CHOH | ¹²CHOH | ¹³CHOH (¹³C at C5) | ¹²CH₂OH AldolaseB Enzyme Active Site F1P->AldolaseB Binding DHAP [2-¹³C]Dihydroxyacetone Phosphate ¹²CH₂OH | ¹³C=O | ¹²CH₂O-P AldolaseB->DHAP Cleavage & Release Glyceraldehyde [2-¹³C]Glyceraldehyde ¹²CHO | ¹³CHOH | ¹²CH₂OH AldolaseB->Glyceraldehyde Cleavage & Release

Caption: Aldolase B cleavage of [2,5-¹³C₂]fructose-1-phosphate.

Experimental Analysis of ¹³C-Labeled Cleavage Products

The precise identification and quantification of the ¹³C-labeled DHAP and glyceraldehyde products require robust analytical methodologies. This section provides detailed protocols for the analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In Vitro Aldolase B Assay

A foundational step for both NMR and MS analysis is the in vitro enzymatic assay.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Tris-HCl buffer (50 mM, pH 7.5)

    • [2,5-¹³C₂]Fructose (10 mM)

    • ATP (10 mM)

    • MgCl₂ (5 mM)

    • Fructokinase (to generate F1P in situ)

    • Purified Aldolase B (initiate the reaction with its addition)

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as ice-cold perchloric acid or methanol.

  • Neutralization and Extraction: Neutralize the mixture and extract the metabolites for subsequent analysis.

Analysis by ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and allows for the determination of isotopic enrichment at specific atomic positions.[5]

4.2.1. Sample Preparation for NMR Analysis

  • Following the in vitro assay and metabolite extraction, lyophilize the sample to dryness.

  • Reconstitute the sample in a deuterated solvent (e.g., D₂O) to a final volume of 0.5-0.6 mL.[6][7]

  • Add an internal standard for chemical shift referencing and quantification (e.g., DSS or TSP for aqueous samples).[8]

  • Transfer the solution to a 5 mm NMR tube.[7]

4.2.2. NMR Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a ¹³C-observe probe is recommended.[9]

  • Experiment: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Key Parameters:

    • Pulse Sequence: A standard single-pulse experiment with proton decoupling.

    • Acquisition Time: Sufficient to achieve good digital resolution.

    • Relaxation Delay: Set to at least 5 times the longest T₁ of the carbons of interest to ensure accurate quantification.

    • Number of Scans: Dependent on the sample concentration, but typically several thousand scans are required for ¹³C NMR due to its low natural abundance and sensitivity.[6]

4.2.3. Data Analysis and Interpretation

The resulting ¹³C NMR spectrum will show distinct signals for the carbons in DHAP and glyceraldehyde. The key to the analysis is the presence of signals corresponding to the ¹³C-labeled positions. Specifically, you will observe enhanced signals for:

  • C2 of DHAP: The chemical shift of this keto carbon will be distinct.

  • C2 of Glyceraldehyde: The chemical shift of this carbinol carbon will also be unique.

The integration of these signals relative to an internal standard or the signals from unlabeled molecules will provide a quantitative measure of the cleavage products.

Analysis by Mass Spectrometry (MS)

Mass spectrometry offers high sensitivity and is an excellent tool for determining the mass isotopologue distribution of metabolites.[10][11]

4.3.1. Sample Preparation for MS Analysis

  • After the in vitro assay and quenching, perform a metabolite extraction, often using a cold solvent mixture like methanol/water.

  • The extract may require derivatization to improve the volatility and chromatographic separation of the triose phosphates, especially for Gas Chromatography-Mass Spectrometry (GC-MS).[12] A common derivatization procedure involves methoximation followed by silylation.[12] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization may not be necessary.

  • Reconstitute the dried, derivatized sample in a suitable solvent for injection.

4.3.2. MS Data Acquisition

  • Instrumentation:

    • GC-MS: Provides excellent separation and is well-suited for derivatized polar metabolites.

    • LC-MS/MS: Offers high sensitivity and specificity, particularly with methods like scheduled multiple reaction monitoring.[13] A high-resolution mass spectrometer is crucial for resolving isotopologues.[14]

  • Key Parameters:

    • Ionization Mode: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

    • Mass Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is recommended to accurately measure the mass differences between isotopologues.[14]

4.3.3. Data Analysis and Interpretation

The mass spectrometer will detect ions corresponding to the different isotopologues of DHAP and glyceraldehyde. The key is to look for the mass shift caused by the incorporation of one ¹³C atom.

Table 1: Expected Mass-to-Charge Ratios (m/z) for Key Isotopologues

AnalyteUnlabeled (M+0) m/z¹³C-labeled (M+1) m/z
Dihydroxyacetone PhosphateTheoretical MassTheoretical Mass + 1.00335
GlyceraldehydeTheoretical MassTheoretical Mass + 1.00335

Note: The exact m/z will depend on the ionization mode and any derivatization.

By analyzing the relative abundance of the M+0 and M+1 peaks for both DHAP and glyceraldehyde, you can determine the extent of the cleavage of the [2,5-¹³C₂]fructose-1-phosphate.

Conclusion

The use of [2,5-¹³C₂]fructose in conjunction with aldolase B provides a powerful experimental system to probe the intricacies of fructose metabolism. The predictable labeling pattern of the resulting dihydroxyacetone phosphate and glyceraldehyde products allows for their unambiguous detection and quantification by both NMR and mass spectrometry. The detailed protocols and theoretical framework presented in this guide offer a robust foundation for researchers to design and execute experiments aimed at understanding the function and regulation of aldolase B, with implications for both basic metabolic research and the development of therapeutic strategies for related disorders.

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An In-Depth Technical Guide to Tracing the Metabolic Fate of ¹³C-Labeled Fructose in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and practical framework for investigating the metabolic fate of fructose in cancer cells using stable isotope tracing.

Introduction: Beyond the Warburg Effect—Fructose as a Key Player in Cancer Metabolism

For decades, the study of cancer metabolism has been dominated by the Warburg effect—the observation that cancer cells exhibit high rates of glycolysis, converting glucose to lactate even in the presence of oxygen. However, emerging evidence has illuminated the critical role of other nutrients in fueling tumor growth and survival. Fructose, a monosaccharide increasingly prevalent in modern diets, is now recognized as a significant alternative carbon source that cancer cells can exploit.[1][2][3]

Many tumors upregulate the expression of the specific fructose transporter GLUT5, enabling efficient fructose uptake.[4][5][6] Unlike glucose, fructose metabolism bypasses key regulatory steps of glycolysis, providing a more direct route to synthesizing building blocks for proliferation, such as nucleic acids and lipids.[3][7][8] Understanding the precise pathways through which fructose carbons are routed is paramount for identifying novel metabolic vulnerabilities and developing targeted cancer therapies.[9]

Stable isotope tracing using ¹³C-labeled fructose is the gold-standard technique for elucidating these complex metabolic networks.[10][11] By introducing fructose molecules in which ¹²C atoms are replaced by the heavy isotope ¹³C, we can track the journey of these labeled carbons as they are incorporated into various downstream metabolites. This guide details the core principles, experimental design, methodologies, and data interpretation required to successfully execute and understand ¹³C-fructose tracing studies in cancer cells.

Part 1: The Unique Landscape of Fructose Metabolism in Cancer

Fructose metabolism in cancer cells is distinct from that of glucose, offering unique advantages for proliferation and survival, particularly in the often nutrient-depleted tumor microenvironment.[2]

Fructose Uptake and the "Fructolytic" Pathway

Fructose primarily enters cells via the GLUT5 transporter, which is overexpressed in a variety of cancers, including breast, lung, and ovarian cancers.[6][12][13][14] Once inside the cell, its metabolism is initiated by Ketohexokinase (KHK) , also known as fructokinase.

Causality Behind the Pathway Choice: The key distinction from glucose metabolism lies in this first step. KHK rapidly phosphorylates fructose to fructose-1-phosphate (F1P).[2][15] This bypasses the main rate-limiting enzyme of glycolysis, Phosphofructokinase-1 (PFK1), which is tightly regulated by the cell's energy status (e.g., ATP levels). This lack of feedback inhibition allows for a rapid and unregulated influx of fructose-derived carbons into the glycolytic pathway.[2] The F1P is then cleaved by Aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde (GA), both of which are intermediates of lower glycolysis.[2][15]

Diagram: Entry of Fructose into Central Carbon Metabolism

Fructose_Metabolism_Entry Fructose_ext Extracellular Fructose GLUT5 GLUT5 Transporter Fructose_ext->GLUT5 Fructose_int Intracellular Fructose GLUT5->Fructose_int KHK KHK (Fructokinase) Fructose_int->KHK F1P Fructose-1-Phosphate (F1P) KHK->F1P ATP→ADP AldolaseB Aldolase B F1P->AldolaseB DHAP DHAP AldolaseB->DHAP GA Glyceraldehyde AldolaseB->GA GA3P Glyceraldehyde-3-Phosphate (GA3P) DHAP->GA3P TPI TrioseKinase Triose Kinase GA->TrioseKinase TrioseKinase->GA3P ATP→ADP Glycolysis Lower Glycolysis (→ Pyruvate → Lactate) GA3P->Glycolysis

Caption: The initial steps of fructose metabolism, bypassing PFK1.

Divergent Fates of Fructose-Derived Carbons

Once converted to glycolytic intermediates, fructose carbons can be shunted into numerous biosynthetic pathways critical for cancer cell growth.[1][3]

  • Glycolysis and Lactate Production: Fructose robustly fuels aerobic glycolysis (the Warburg effect), leading to the production and secretion of lactate.[16]

  • Pentose Phosphate Pathway (PPP): Fructose-derived intermediates can enter both the oxidative and non-oxidative branches of the PPP. Studies in pancreatic cancer have shown that fructose preferentially fuels the non-oxidative PPP via the enzyme transketolase (TKT), generating ribose-5-phosphate for nucleotide synthesis.[3][8][17]

  • De Novo Lipogenesis: The rapid, unregulated influx of carbons from fructose provides an abundant supply of acetyl-CoA, the primary building block for fatty acid synthesis.[2][3] This is crucial for building new cell membranes and for signaling molecules. Fructose also provides the glycerol backbone for triglyceride synthesis.[3]

  • TCA Cycle and Anaplerosis: Fructose-derived pyruvate can enter the mitochondria to fuel the TCA cycle, generating ATP and biosynthetic precursors.

Diagram: Key Metabolic Fates of Fructose Carbons in Cancer

Fructose_Fates Fructose ¹³C-Fructose F1P Fructose-1-P Fructose->F1P KHK G3P_DHAP GA3P / DHAP F1P->G3P_DHAP Aldolase B Glycolysis Glycolysis G3P_DHAP->Glycolysis PPP Pentose Phosphate Pathway (PPP) G3P_DHAP->PPP Non-Oxidative Pyruvate Pyruvate Glycolysis->Pyruvate Glycolysis->PPP Oxidative Lactate Lactate Pyruvate->Lactate TCA TCA Cycle Pyruvate->TCA PDH Citrate Citrate TCA->Citrate Lipogenesis De Novo Lipogenesis (Fatty Acids, Lipids) Citrate->Lipogenesis ACLY Nucleotides Nucleotide Synthesis (RNA, DNA) PPP->Nucleotides

Caption: Fructose carbons fuel multiple anabolic pathways in cancer.

Part 2: Designing a ¹³C-Fructose Isotope Tracing Study

A well-designed stable isotope tracing experiment is crucial for generating precise and interpretable data.[18] This involves selecting the right tracer, establishing a robust experimental workflow, and using validated protocols for sample handling.

Principle of Stable Isotope Tracing

The core of this technique, often called ¹³C-Metabolic Flux Analysis (¹³C-MFA), is to replace a standard nutrient (fructose) with its ¹³C-labeled counterpart.[10][19] As the cells metabolize the ¹³C-fructose, the ¹³C atoms are incorporated into downstream metabolites. By using mass spectrometry (MS) to measure the mass shifts in these metabolites, we can determine the Mass Isotopomer Distribution (MID) . The MID is the proportion of a metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. This distribution pattern is a direct readout of the metabolic pathway's activity.[10]

Choosing the Optimal ¹³C-Fructose Tracer

The choice of isotopic tracer is a critical experimental decision, as different labeling patterns provide information about different pathways.[19][20]

Tracer Description Primary Application & Rationale
[U-¹³C₆]-Fructose Uniformly labeled; all six carbons are ¹³C.General Pathway Mapping: Excellent for tracing the overall contribution of fructose to downstream pathways. For example, fully labeled (M+3) pyruvate and lactate indicate a direct glycolytic route. M+2 acetyl-CoA indicates derivation from this M+3 pyruvate.
[1-¹³C]-Fructose Labeled only at the C1 position.Distinguishing PPP from Glycolysis: The oxidative PPP decarboxylates the C1 position of glucose-6-phosphate (which can be formed from fructose). If the ¹³C label is lost in PPP-derived metabolites but retained in glycolytic ones, it allows for quantification of relative flux through these pathways.
[1,2-¹³C₂]-Fructose Labeled at C1 and C2 positions.Resolving Glycolysis and PPP Flux: This tracer provides more detailed information for resolving fluxes in the upper part of central carbon metabolism, as the bond between C1 and C2 is broken and reformed differently by various enzymes.[21]
[6-¹³C]-Fructose Labeled only at the C6 position.TCA Cycle Analysis: The C6 carbon is retained through glycolysis and enters the TCA cycle. Tracking its fate can help resolve anaplerotic and cataplerotic fluxes within the mitochondria.
Diagram: General Experimental Workflow

Workflow Culture 1. Cell Culture (Adaptation to media) Label 2. ¹³C-Fructose Labeling (Isotopic Steady State) Culture->Label Quench 3. Quench Metabolism (Cold Methanol) Label->Quench Extract 4. Metabolite Extraction (e.g., MTBE/Methanol/Water) Quench->Extract Analyze 5. LC-MS/MS Analysis Extract->Analyze Process 6. Data Processing (Peak Integration, MID) Analyze->Process Interpret 7. Flux Analysis & Interpretation Process->Interpret

Caption: A high-level overview of the ¹³C-fructose tracing workflow.

Experimental Protocol: Cell Culture and Labeling

Trustworthiness: This protocol is designed to be self-validating by ensuring consistent cell health, achieving isotopic steady state, and minimizing artifacts from media components.

  • Cell Line Preparation:

    • Culture cancer cells of interest in standard recommended media (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[22]

    • Causality: At least 2-3 passages before the experiment, switch cells to media containing dialyzed FBS (dFBS). Standard FBS contains high levels of unlabeled glucose and other metabolites that will dilute the ¹³C tracer, confounding results. Dialysis removes these small molecules.[23]

  • Media Preparation:

    • Prepare custom DMEM lacking standard glucose. Reconstitute this medium with the desired concentration of ¹³C-labeled fructose (e.g., 10 mM [U-¹³C₆]-Fructose) and any other necessary unlabeled substrates like glutamine.

    • Expertise: The concentration of the tracer should mimic physiological or experimental conditions of interest. Ensure the final medium is sterile-filtered.[23]

  • Seeding and Labeling:

    • Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to attach overnight in the dFBS-containing standard medium.

    • To start the labeling, aspirate the standard medium, wash once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed ¹³C-fructose tracer medium.[24][25]

    • Incubate for a predetermined duration. For steady-state analysis, this is typically 8-24 hours, long enough for the labeling in key metabolic pools to plateau.[20] The optimal time should be determined empirically for each cell line via a time-course experiment.

Experimental Protocol: Metabolite Quenching and Extraction

Trustworthiness: The goal is to instantly halt all enzymatic activity to capture a precise snapshot of the metabolic state. The extraction method ensures efficient recovery of a broad range of polar metabolites.

  • Quenching Metabolism:

    • Place the cell culture plates on a metal block pre-chilled on dry ice.

    • Aspirate the ¹³C-media as quickly as possible.

    • Immediately add a pre-chilled (-80°C) quenching solution, such as 80:20 methanol/water, to the cells.

    • Causality: This rapid temperature drop and exposure to methanol instantly denatures enzymes, preventing further metabolic activity that would alter the isotopic labeling patterns post-incubation.

  • Cell Scraping and Collection:

    • Place the plate on dry ice. Use a cell scraper to detach the frozen cells into the quenching solution.

    • Collect the cell-methanol slurry into a pre-chilled microcentrifuge tube.

  • Metabolite Extraction (Biphasic Method):

    • To the cell slurry, add a volume of methyl tert-butyl ether (MTBE) and water in a ratio that creates a final solvent system of MTBE:Methanol:Water (e.g., 10:3:2.5 v/v/v).

    • Vortex vigorously for 10-15 minutes at 4°C.

    • Centrifuge at maximum speed for 10 minutes at 4°C to separate the phases.

    • Expertise: This creates two phases: an upper non-polar (lipid) phase and a lower polar (aqueous) phase containing metabolites like amino acids, organic acids, and sugar phosphates.

  • Sample Collection:

    • Carefully collect the lower aqueous phase into a new tube for analysis of central carbon metabolites.

    • Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried pellets at -80°C until analysis.

Part 3: Data Analysis and Interpretation

Raw data from the mass spectrometer must be processed to yield meaningful biological insights.

  • Data Processing and MID Calculation:

    • Use vendor software or open-source platforms (e.g., El-Maven) to perform peak picking, integration, and retention time alignment.

    • For each identified metabolite, the areas of all its isotopologue peaks (M+0, M+1, M+2, etc.) are integrated.

  • Correction for Natural ¹³C Abundance:

    • Causality: It is critical to correct for the natural abundance of ¹³C (~1.1%) and other heavy isotopes in the metabolite's elemental formula. This is done using established algorithms to deconvolve the measured MIDs and determine the true fractional enrichment from the tracer. Failure to do so will result in an overestimation of labeling.

  • Interpreting Mass Isotopomer Distributions (MIDs):

    • The corrected MIDs reveal the flow of carbon. By comparing the MIDs of different metabolites, one can reconstruct the metabolic pathway activity.

Metabolite Tracer: [U-¹³C₆]-Fructose Interpretation
Pyruvate High M+3 fractionIndicates direct synthesis from fructose via glycolysis.
Lactate High M+3 fractionShows that glycolytic end-products are being generated from fructose.
Citrate High M+2 fractionFormed from the condensation of M+2 acetyl-CoA (from M+3 pyruvate) and unlabeled oxaloacetate.
Ribose-5-Phosphate High M+5 fractionIndicates synthesis via the non-oxidative PPP, which preserves the carbon backbone.[8]
Palmitate (C16:0) M+2, M+4, M+6... M+16Shows de novo synthesis of fatty acids, with each M+2 unit representing the addition of one ¹³C₂ acetyl-CoA molecule derived from fructose.

Part 4: Applications in Cancer Research and Drug Development

Tracing fructose metabolism provides powerful insights with direct translational relevance.

  • Identifying Therapeutic Targets: By identifying enzymes that are critical for fructose metabolism in cancer (like KHK), researchers can develop specific inhibitors.[9] ¹³C tracing can then be used to validate the on-target effect of these inhibitors by demonstrating a reduction in fructose-derived metabolites.

  • Understanding Drug Resistance: Cancer cells can rewire their metabolism to evade therapy. Tracing studies can reveal if resistant cells upregulate fructose utilization pathways to survive, offering new strategies to overcome resistance.

  • Biomarker Discovery: Metabolites that are uniquely produced or elevated as a result of fructose metabolism could serve as novel biomarkers for cancer detection or for monitoring therapeutic response.[26]

Conclusion

The metabolic landscape of cancer is far more complex than a simple reliance on glucose. Fructose has emerged as a key nutrient that fuels cancer cell proliferation, survival, and malignancy through a unique set of metabolic pathways.[1][4] By leveraging the power of ¹³C-labeled fructose and mass spectrometry, researchers can dissect these pathways with high precision. The technical framework and protocols outlined in this guide provide a robust foundation for designing and executing experiments that will continue to uncover the critical role of fructose in cancer, paving the way for a new generation of metabolism-targeted therapies.

References

  • Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implic
  • Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implic
  • Fructose-induced metabolic reprogramming of cancer cells. Frontiers.
  • Fructose Metabolism in Cancer. MDPI.
  • Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis. Vertex AI Search.
  • Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PMC.
  • Fructose contributes to the Warburg effect for cancer growth. PMC - NIH.
  • Overview of 13c Metabolic Flux Analysis.
  • 13C Metabolic Flux Analysis. Institute of Molecular Systems Biology.
  • Targeting cancer fructose metabolism: Development of novel ketohexokinase inhibitors. Vertex AI Search.
  • A guide to 13C metabolic flux analysis for the cancer biologist. Vertex AI Search.
  • Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers.
  • GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling. JCI Insight.
  • The roles of GLUT5 in cancer progression, metastasis, and drug resistance. Vertex AI Search.
  • Expression of the fructose transporter GLUT5 in human breast cancer. PNAS.
  • Fructose Metabolism Contributes to the Warburg effect. bioRxiv.
  • Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications.
  • Fructose Metabolism in Cancer. PMC - NIH.
  • GLUT5-overexpression-related tumorigenic implic
  • GLUT5 increases fructose utilization in ovarian cancer. OTT - Dove Medical Press.
  • Ketohexokinase-mediated fructose metabolism is lost in hepatocellular carcinoma and can be leveraged for metabolic imaging. CSHL Scientific Digital Repository.
  • Fructose Metabolism in Cancer.
  • Fructose Fuels Cancer Growth Indirectly, Lab Study Finds. Vertex AI Search.
  • Fructose Induces Transketolase Flux to Promote Pancre
  • How Dietary Fructose Fuels Tumor Growth. The Scientist.
  • Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers. PMC.
  • (PDF) Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers.
  • Stable Isotope Tracers for Metabolic Pathway Analysis.
  • Dietary fructose enhances tumour growth indirectly via interorgan lipid transfer. PMC.
  • Fig. 4. Isotope tracing of fructose metabolism in liver cancer. (A)....
  • Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. PMC.
  • A guide to 13C metabolic flux analysis for the cancer biologist. PMC - NIH.
  • 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells.

Sources

The Tracer Rationale: Solving the "Internal Dilution" Problem

Author: BenchChem Technical Support Team. Date: February 2026

The Role of [2,5-13C2] Fructose in Lipogenesis Research: A Technical Guide

Executive Summary

In the landscape of metabolic disease research, specifically Non-Alcoholic Fatty Liver Disease (NAFLD) and Metabolic Dysfunction-Associated Steatohepatitis (MASH), fructose is a primary driver of de novo lipogenesis (DNL). However, quantifying the precise contribution of exogenous fructose to the hepatic lipid pool is complicated by the "internal dilution" inherent in standard tracers.

This guide details the application of [2,5-13C2] Fructose , a precision stable isotope tracer. Unlike [1-13C] or [U-13C] variants, the [2,5-13C2] labeling pattern offers a unique mechanistic advantage: it generates a symmetric labeling of triose phosphates, eliminating the metabolic noise caused by unlabeled carbon recycling. This allows researchers to quantify the fractional contribution of fructose to lipogenesis with superior accuracy, making it the gold standard for high-fidelity metabolic flux analysis (MFA) in drug development.

To understand the necessity of [2,5-13C2] fructose, we must first analyze the limitations of standard tracers in the fructolytic pathway.

The Metabolic Bottleneck

Fructose enters the liver and is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P). Aldolase B then cleaves F1P into two 3-carbon units:

  • Dihydroxyacetone phosphate (DHAP) : Derived from fructose carbons 1-2-3.

  • Glyceraldehyde (GA) : Derived from fructose carbons 4-5-6.

The Limitation of [1-13C] Fructose

If you use [1-13C] fructose, the label resides only on C1.

  • DHAP retains the label (at C1).

  • Glyceraldehyde is unlabeled . Consequently, for every molecule of fructose metabolized, one resulting Acetyl-CoA is labeled, and one is not. This 50% "internal dilution" introduces a variable that complicates the calculation of Fractional Synthesis Rate (FSR), as the mass spectrometer cannot distinguish between unlabeled Acetyl-CoA derived from endogenous glucose versus the unlabeled half of the fructose tracer.

The [2,5-13C2] Advantage: Symmetric Triose Formation

The [2,5-13C2] labeling pattern is engineered to circumvent this asymmetry.

  • DHAP (C1-C2-C3): Inherits the label at C2 .

  • Glyceraldehyde (C4-C5-C6): Inherits the label at C5 .

  • Convergence: When Glyceraldehyde is phosphorylated to GA3P (numbered 1'-2'-3'), the C5 of the original fructose corresponds to the C2 of the new triose.

Result: Both triose pools are labeled exclusively at the middle carbon (C2). This symmetry ensures that 100% of the Acetyl-CoA generated from this fructose tracer is labeled at the C1 (carbonyl) position, enabling a direct 1:1 correlation between tracer flux and lipogenic incorporation.

Mechanistic Pathway Visualization

The following diagram illustrates the carbon atom mapping of [2,5-13C2] fructose, demonstrating how the specific labeling pattern propagates through fructolysis to generate a uniform pool of [1-13C] Acetyl-CoA for lipogenesis.

FructoseMetabolism cluster_cleavage Aldolase B Cleavage Fructose [2,5-13C2] Fructose (C2 & C5 Labeled) F1P Fructose-1-Phosphate Fructose->F1P KHK DHAP DHAP (Label at C2) F1P->DHAP GA Glyceraldehyde (Label at C5 -> C2) F1P->GA TrioseP Triose Phosphates (Symmetric Pool: Label at C2) DHAP->TrioseP TPI GA->TrioseP Triokinase Pyruvate Pyruvate (Label at C2: Carbonyl) TrioseP->Pyruvate Glycolysis AcetylCoA [1-13C] Acetyl-CoA (Label at C1: Carbonyl) Pyruvate->AcetylCoA PDH (Loss of C1 as CO2) MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Palmitate Palmitate (C16:0) (Enriched at C1, C3, C5...) AcetylCoA->Palmitate Primer MalonylCoA->Palmitate FASN (DNL)

Figure 1: Carbon fate mapping of [2,5-13C2] Fructose.[1] Note the convergence of both cleavage products into a symmetrically labeled triose pool, resulting in a pure [1-13C] Acetyl-CoA precursor for fatty acid synthesis.

Experimental Protocol: In Vivo Lipogenesis Assay

This protocol is designed for a mouse model of NAFLD but can be adapted for hepatocyte cultures. It focuses on measuring the Fractional Contribution of fructose to hepatic palmitate.

Phase 1: Tracer Preparation & Administration
  • Tracer: D-Fructose-2,5-13C2 (99% enrichment).

  • Vehicle: Sterile water or saline.

  • Dosing Strategy:

    • Acute Flux: Oral gavage (2g/kg body weight) to simulate a postprandial fructose spike.

    • Steady State: Ad libitum feeding of drinking water containing 10% fructose (w/v) enriched with 2,5-13C2 fructose for 48-72 hours.

  • Control: Unlabeled fructose vehicle to establish natural abundance baselines.

Phase 2: Tissue Harvesting & Lipid Extraction
  • Euthanasia: Rapid cervical dislocation or anesthesia followed by cardiac puncture. Crucial: Freeze-clamp liver tissue immediately in liquid nitrogen to stop metabolic activity.

  • Lipid Extraction (Folch Method):

    • Homogenize 50mg liver tissue in 2:1 Chloroform:Methanol.

    • Vortex and centrifuge to separate phases.

    • Collect the lower organic phase (containing lipids).

    • Dry under nitrogen gas.

Phase 3: Derivatization (FAME Synthesis)

To analyze fatty acids via GC-MS, they must be converted to Fatty Acid Methyl Esters (FAMEs).

  • Resuspend dried lipids in 1mL Methanolic HCl (3N) .

  • Incubate at 80°C for 60 minutes (Transesterification).

  • Extract FAMEs using Hexane.

  • Evaporate Hexane and reconstitute in 100µL Heptane for injection.

Phase 4: GC-MS Analysis
  • Instrument: Agilent 5977B MSD or equivalent single quadrupole GC-MS.

  • Column: DB-23 or HP-88 (high polarity for fatty acid separation).

  • Mode: Electron Impact (EI) or Chemical Ionization (CI). Note: CI is preferred for preserving the molecular ion [M+H]+.

  • SIM Parameters: Monitor ions for Palmitate (C16:0).

    • m/z 270 (M+0)

    • m/z 271 (M+1)

    • m/z 272 (M+2)

    • ... up to m/z 278.

Data Interpretation & Calculations

The raw data from the GC-MS will provide the abundance of each mass isotopomer (M0, M1, M2...). The goal is to calculate the Fractional Synthesis Rate (FSR) and the Precursor Enrichment (p) .

Step 1: Mass Isotopomer Distribution Analysis (MIDA)

Using [2,5-13C2] fructose simplifies the precursor pool to a single labeled species ([1-13C] Acetyl-CoA). We use the combinatorial probability logic:



  • 
    : Number of Acetyl-CoA units in Palmitate (n=8).
    
  • 
    : Enrichment of the precursor pool (Acetyl-CoA).
    
  • 
    : Number of 13C atoms incorporated.
    
Step 2: Calculating Precursor Enrichment (p)

Because we cannot easily measure hepatic Acetyl-CoA enrichment directly (it is unstable and compartmentalized), we infer


 from the isotopomer distribution of the product (Palmitate).
Using the ratio of M+1 to M+3 (or other pairs), we solve for 

.
Step 3: Calculating Fractional Contribution


Data Summary Table: Expected Outcomes

Parameter[1-13C] Fructose Tracer[2,5-13C2] Fructose TracerInterpretation
Triose Labeling Asymmetric (DHAP labeled, GA unlabeled)Symmetric (Both labeled at C2) 2,5-13C2 eliminates dilution error.
Acetyl-CoA Pool Mix of [1-13C] and UnlabeledPure [1-13C] from Fructose 2,5-13C2 provides higher signal-to-noise.
MIDA Complexity High (Requires correction for dilution)Low (Standard Binomial) 2,5-13C2 data is easier to model.
Cost LowHigh Use 2,5-13C2 for definitive mechanistic studies.

Case Study: ACC Inhibitor Screening

Scenario: A pharmaceutical company is testing a novel Acetyl-CoA Carboxylase (ACC) inhibitor intended to block fructose-driven lipogenesis.

Protocol:

  • Group A: Vehicle + [2,5-13C2] Fructose.

  • Group B: ACC Inhibitor + [2,5-13C2] Fructose.

  • Readout: If the inhibitor is effective, the incorporation of 13C into Palmitate in Group B should be significantly lower than Group A.

  • Why 2,5-13C2? Using U-13C glucose/fructose might show background lipogenesis from other sources. The specific [1-13C] Acetyl-CoA signature derived only from the [2,5-13C2] fructose confirms that the inhibitor is specifically blocking the flux of fructose carbons into fat, validating the drug's mechanism of action in a high-fructose diet context.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link

  • Hellerstein, M. K., & Neese, R. A. (1999). "Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations." American Journal of Physiology-Endocrinology and Metabolism. Link

  • Trefely, S., et al. (2020). "FluxFix: automatic isotopologue normalization for metabolic tracer analysis." BMC Bioinformatics. Link

  • Softic, S., et al. (2016). "Divergent effects of glucose and fructose on hepatic lipogenesis and insulin signaling." Journal of Clinical Investigation. Link

  • Hui, S., et al. (2020). "Quantitative Flux Analysis of Energy Metabolism in Skeletal Muscle." Cell Metabolism. (Referencing symmetric labeling strategies). Link

Sources

Methodological & Application

Precision 13C NMR Protocols for Metabolic Tracing with D-Fructose-2,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Fructose-2,5-13C2 is a specialized stable isotope tracer designed for high-resolution Metabolic Flux Analysis (MFA). Unlike uniformly labeled fructose ([U-13C6]), which creates complex multiplet patterns due to extensive


 scalar coupling, the 2,5-labeling pattern offers a strategic advantage: it places isotopic tags at the anomeric center (C2)  and the chiral methine (C5) .

Upon cleavage by Aldolase B, these two carbons segregate into the two triose pools (DHAP and GAP) but, crucially, both end up at the C2 position of their respective triose phosphates. This unique symmetry makes D-Fructose-2,5-13C2 an exceptional probe for distinguishing between glycolytic oxidation (where labels move to pyruvate C2) and gluconeogenic recycling (where triose recombination regenerates the C2/C5 pattern in hexoses).

This guide details the acquisition, processing, and interpretation protocols necessary to utilize this tracer effectively, addressing the specific challenge of quantifying the quaternary C2 anomer against the fast-relaxing C5 methine.

Chemical & Physical Profile: The Tautomer Challenge

D-Fructose exists in aqueous solution as a complex equilibrium of five tautomers. Accurate quantification requires summing the signal integrals of all visible tautomers for a specific carbon position.

Table 1: 13C Chemical Shift Assignments (D2O, 25°C)

Note: Shifts are referenced to external TSP (0.0 ppm) or internal Dioxane (67.4 ppm).

Tautomer FormAbundance (%)C2 Shift (ppm) [Quaternary]C5 Shift (ppm) [Methine]

Coupling

-D-Fructopyranose
~70%98.9 70.2 Negligible

-D-Fructofuranose
~22%102.3 76.4 Negligible

-D-Fructofuranose
~6%105.2 82.2 Negligible

-D-Fructopyranose
<1%~100.0~63.0N/A
Keto-Fructose <1%~212.0~80.0N/A

Critical Insight: The C2 signals (98-105 ppm) are well-resolved from the C5 signals (70-82 ppm). However, the C2 carbons are quaternary (hemiketal) and possess significantly longer longitudinal relaxation times (


) than the protonated C5 carbons. Failure to account for this will lead to severe underestimation of the C2 label enrichment.

Experimental Protocols

Protocol A: Biological Sample Preparation

Objective: Maximize signal-to-noise (S/N) while preventing metabolic degradation or chemical exchange.

  • Collection:

    • Cell Media: Collect 500–600 µL of media. Centrifuge at 10,000 x g for 5 min to remove debris.

    • Cell Lysates: Quench metabolism immediately with cold methanol/acetonitrile. Lyophilize the aqueous extract.

  • Lyophilization:

    • Freeze-dry samples to remove H2O. This eliminates the huge solvent signal that can obscure signals and cause radiation damping.

  • Reconstitution:

    • Dissolve the residue in 550 µL of 99.9% D2O .

    • Buffer: Add phosphate buffer (100 mM, pH 7.2) prepared in D2O. Note: Extreme pH shifts alter the tautomer equilibrium constants.

  • Internal Standard:

    • Add 0.5 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) for chemical shift referencing and quantitation.

    • Avoid TSP if analyzing proteins/peptides as it binds to them.

Protocol B: Quantitative 13C NMR Acquisition

Objective: Obtain quantitative integrals for C2 and C5 without NOE bias or saturation effects.

  • Instrument: 500 MHz (11.7 T) or higher recommended. Cryoprobe enhances sensitivity 3-4x.

  • Temperature: 298 K (25°C). Maintain strictly constant temperature to prevent tautomer ratio drift.

Pulse Sequence Configuration (Bruker Nomenclature: zgig)

Use Inverse Gated Decoupling . This sequence decouples protons only during acquisition (to collapse multiplets into singlets) but keeps the decoupler OFF during the relaxation delay (to suppress the Nuclear Overhauser Effect, NOE).

  • Pulse Angle: 90° (

    
    ). Calibrate accurately for the high-salt biological sample.
    
  • Spectral Width (SW): 240 ppm (covers carbonyls to methyls).

  • Acquisition Time (AQ): 1.0 – 1.5 seconds.

  • Relaxation Delay (D1) – The Critical Parameter:

    • Standard:

      
      .
      
    • For Fructose C2 (Quaternary),

      
       can exceed 10-15 seconds.
      
    • Setting: Set D1 = 25 to 60 seconds for absolute quantitation.

    • Optimization: If time is limited, add a relaxation agent (e.g., 20 µL of 50 mM paramagnetic Cr(acac)3 ). This reduces

      
       drastically, allowing D1 to be shortened to 2–3 seconds.
      
  • Scans (NS): 1024 – 4096 (depending on concentration).

Protocol C: Data Processing
  • Window Function: Apply Exponential Multiplication (EM) with Line Broadening (LB) = 1.0 – 2.0 Hz.

  • Phasing: Manual phasing is required. Autophasing often fails due to the high dynamic range of D2O residual peaks.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial, order 3-5) to ensure accurate integration of the small C2/C5 peaks.

  • Integration:

    • Define regions for all three visible tautomers for C2 (98.9, 102.3, 105.2 ppm).

    • Define regions for all three visible tautomers for C5 (70.2, 76.4, 82.2 ppm).

    • Summation:

      
      .
      

Metabolic Pathway Visualization

The following diagram illustrates the fate of the C2 (Red) and C5 (Blue) carbons as Fructose-2,5-13C2 enters glycolysis and potentially recycles via gluconeogenesis.

FructoseMetabolism cluster_input Input Tracer cluster_lysis Fructolysis (Liver) cluster_fate Metabolic Fates Fructose D-Fructose-2,5-13C2 (C2=Red, C5=Blue) F1P Fructose-1-Phosphate (C2=Red, C5=Blue) Fructose->F1P KHK (Fructokinase) DHAP DHAP (C2=Red) F1P->DHAP Aldolase B (C1-C3) GAP_Aldo Glyceraldehyde (C2=Blue) F1P->GAP_Aldo Aldolase B (C4-C6) GAP Glyceraldehyde-3-P (GAP) (Pool Mix) DHAP->GAP TPI (Isomerization) F16BP Fructose-1,6-BP (Recycled: C2 & C5 labeled) DHAP->F16BP GAP_Aldo->GAP Triokinase Pyruvate Pyruvate (C2 labeled from both) GAP->Pyruvate Glycolysis GAP->Pyruvate C2(Red) -> Pyr C2 GAP->Pyruvate C2(Blue) -> Pyr C2 GAP->F16BP Gluconeogenesis (Aldolase A) Lactate Lactate (C2 labeled) Pyruvate->Lactate LDH

Figure 1: Metabolic fate of D-Fructose-2,5-13C2. Note that both C2 and C5 of the parent fructose ultimately label the C2 position of the triose pool (GAP/DHAP). If these trioses recombine (Gluconeogenesis), the C2/C5 pattern is restored. If they oxidize, the label accumulates at C2 of Lactate/Pyruvate.

Data Analysis & Interpretation

Calculating Fractional Enrichment

To determine the metabolic flux, compare the integral of the labeled carbon (


) to the integral of a known concentration standard or the natural abundance signal of a non-labeled carbon (if visible).


However, for 2,5-13C2 studies, the key metric is often the Scrambling Ratio .

The "Triose Cycling" Index

If Fructose-2,5-13C2 is metabolized solely via Fructolysis


 Trioses 

Gluconeogenesis:
  • C2 (Fructose) becomes C2 (DHAP) .

  • C5 (Fructose) becomes C2 (GAP) .

  • Aldolase A combines DHAP (C1-C3) + GAP (C1-C3)

    
     F-1,6-BP.
    
  • Result: The newly formed Fructose-1,6-BP is labeled at C2 and C5 .

Interpretation:

  • Retention of 2,5-Pattern: Indicates direct recycling via Aldolase without passage through the Pentose Phosphate Pathway (PPP).

  • Loss of C2 Label: If the label appears at C1 or C3 of hexoses, or if C2 enrichment drops relative to C5, it implies scrambling via the Pentose Phosphate Pathway (where C1 is decarboxylated and carbon skeletons rearrange via Transketolase/Transaldolase).

Troubleshooting & Validation

IssueProbable CauseCorrective Action
C2 signal is disproportionately weak

saturation. The delay (D1) is too short for the quaternary C2.
Increase D1 to >30s or add Cr(acac)3 relaxation agent.
Split peaks or broad lines pH drift causing intermediate exchange rates between tautomers.Adjust pH to 7.0–7.4 using deuterated buffer. Avoid pH 8+ (Maillard reactions) or <4 (Acid hydrolysis).
"Ghost" peaks near 96 ppm Glucose contamination or isomerization.Check for Glucose anomeric signals (

: 92.9,

: 96.7 ppm).[1] Fructose can isomerize to Glucose via phosphohexose isomerase if enzymes are not quenched properly.
No signal in metabolites Dilution effect.Use a Cryoprobe or concentrate the sample. 13C sensitivity is low (1.1% natural abundance); enrichment must be >5% to be easily visible in standard scans.

References

  • Pfeffer, P. E., Valentine, K. M., & Parrish, F. W. (1979). Deuterium-induced differential isotope shift 13C NMR. 1. Resonance reassignments of mono- and disaccharides. Journal of the American Chemical Society. Link

  • Barclay, T., et al. (2012). Analysis of the hydrolysis of inulin using real time 1H NMR spectroscopy. Carbohydrate Research. Link

  • Quek, L. E., et al. (2009). Metabolic flux analysis in mammalian cell culture. Metabolic Engineering. Link

  • Kovacs, Z., et al. (2005). Stable isotope-based metabolic profiling. Spectroscopy. Link

  • Scientific Committee on Food. (2000). 13C-NMR chemical shifts of Fructose Tautomers. European Commission.

Sources

LC-MS/MS quantification of 13C-fructose metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted 13C-Fluxomics – Quantifying Fructose Metabolites via HILIC-MS/MS

Introduction: The Fructolysis Bypass

Fructose metabolism is distinct from glucose metabolism in a manner that has profound implications for metabolic disease, non-alcoholic fatty liver disease (NAFLD), and cancer bioenergetics. Unlike glucose, which is regulated by the rate-limiting enzyme Phosphofructokinase-1 (PFK-1), fructose enters glycolysis via Fructolysis .

It is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P) , bypassing the PFK-1 checkpoint. This allows unregulated carbon flux into the triose phosphate pool, promoting rapid de novo lipogenesis (DNL) and lactate production.

Why 13C-Labeling? Static concentration measurements cannot distinguish whether intracellular fructose is destined for oxidation or lipogenesis. By using [U-13C6]-Fructose , researchers can trace the dynamic flow of carbon atoms into downstream pools (F1P, DHAP, Lactate, Citrate), quantifying the specific contribution of fructose to metabolic dysregulation.

Experimental Design & Causality

Tracer Selection
  • Tracer: [U-13C6]-D-Fructose (>99% purity).

  • Rationale: Uniform labeling allows for the detection of mass shifts in all downstream fragments (C3 for trioses, C2/C4/C6 for TCA cycle).

  • Control: Unlabeled Fructose (Natural Abundance) must be run to establish the baseline for the Isotope Correction Matrix.

Pathway Visualization

Fructolysis Fructose Extracellular [U-13C6]-Fructose Fructose_Int Intracellular Fructose Fructose->Fructose_Int GLUT5 F1P Fructose-1-Phosphate (F1P) Fructose_Int->F1P KHK (Ketohexokinase) *Rate Limiting Step* DHAP DHAP (M+3) F1P->DHAP Aldolase B GA Glyceraldehyde (M+3) F1P->GA Aldolase B G3P G3P (M+3) DHAP->G3P TPI GA->G3P Triokinase Pyruvate Pyruvate (M+3) G3P->Pyruvate Glycolysis Lactate Lactate (M+3) Pyruvate->Lactate LDH AcetylCoA Acetyl-CoA (M+2) Pyruvate->AcetylCoA PDH Citrate Citrate (M+2 / M+4) AcetylCoA->Citrate TCA Entry

Figure 1: The Fructolysis pathway showing the flow of 13C carbons from a hexose input (M+6) to triose (M+3) and TCA intermediates.

Sample Preparation Protocol

Objective: Quench metabolism instantly to preserve the turnover of high-energy phosphates (F1P, ATP). Critical Pitfall: Do not use trypsin for adherent cells; the time delay alters the metabolic state.[1]

  • Quenching:

    • Place cell culture plate on a bed of dry ice.

    • Aspirate media immediately.

    • Wash 1x with ice-cold PBS (pre-chilled to 4°C).

  • Extraction (HILIC-Compatible):

    • Add 500 µL Extraction Solvent (Acetonitrile:Methanol:Water, 40:40:20, v/v/v) pre-chilled to -20°C.

    • Why this solvent? The high organic content precipitates proteins while the water component ensures solubility of polar sugar phosphates.

    • Scrape cells on dry ice and transfer to a chilled Eppendorf tube.

  • Disruption:

    • Vortex vigorously for 30 seconds at 4°C.

    • Incubate on ice for 10 minutes.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer supernatant to a glass mass spec vial.

    • Note: If sensitivity is low, dry the supernatant under nitrogen gas and reconstitute in 50 µL of Acetonitrile:Water (60:40).

LC-MS/MS Method Development

Chromatography (HILIC)

Separating Fructose-1-Phosphate (F1P) from its isomers (Glucose-6-Phosphate, Fructose-6-Phosphate) is the primary challenge. A polymer-based zwitterionic or amide HILIC column at high pH is required.

  • Column: Waters Atlantis Premier BEH Z-HILIC (2.1 x 100 mm, 1.7 µm) or Shodex HILICpak VT-50 2D.

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

    • Reasoning: High pH improves the peak shape of phosphate groups and aids in the isomer separation of sugar phosphates.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.25 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B (Organic) Event
0.0 80 Initial Hold
2.0 80 Isocratic separation of bulk sugars
12.0 40 Linear Gradient (elutes phosphates)
15.0 40 Hold
15.1 80 Re-equilibration

| 20.0 | 80 | End |

Mass Spectrometry (MRM Settings)

Mode: Negative Electrospray Ionization (ESI-). Strategy: For 13C flux, we must monitor the Isotopologues (M+0, M+1... M+n).[1][2] Note: The transitions below use the Phosphate fragment (79 m/z) or Carbon-loss fragments. Using the PO3- (79) fragment is robust because it does not carry the carbon label, meaning the product mass remains constant while the precursor shifts.

Table 1: MRM Transitions for [U-13C6]-Fructose Tracing

MetaboliteIsotopologuePrecursor (m/z)Product (m/z)Collision Energy (V)
Fructose M+0179.089.0-15
M+6185.092.0-15
Fructose-1-P M+0259.079.0 (PO3-)-22
M+3262.079.0-22
M+6265.079.0-22
Fructose-6-P M+0259.079.0-22
M+6265.079.0-22
DHAP / G3P M+0169.079.0-18
M+3172.079.0-18
Lactate M+089.043.0-12
M+392.044.0-12
Citrate M+0191.0111.0-16
M+2193.0112.0-16
M+4195.0113.0-16

Note: For Lactate and Citrate, the product ions often contain carbon. The transitions listed above assume specific fragmentation pathways. Always verify product ion shifts with a neat standard of labeled material if available.

Data Analysis & Flux Calculation

Raw peak areas are insufficient due to the natural abundance of 13C (1.1%). You must apply a correction matrix.[2]

Natural Abundance Correction

The measured distribution (


) is a convolution of the tracer enrichment and natural isotope presence.


Where

is the correction matrix based on the chemical formula.
  • Tools: Use IsoCor (Python) or Polymid for automated correction.

  • Output: Mass Isotopomer Distribution (MID), expressed as fractional abundance (

    
    ).
    
Analytical Workflow Diagram

Workflow Step1 Cell Culture Pulse [U-13C6] Fructose Step2 Quench & Extract (AcN:MeOH:H2O) Step1->Step2 Step3 HILIC-MS/MS (ZIC-pHILIC, pH 9) Step2->Step3 Step4 Peak Integration (TraceFinder/Skyline) Step3->Step4 Step5 Isotope Correction (IsoCor) Step4->Step5 Step6 Flux Calculation (Fractional Enrichment) Step5->Step6

Figure 2: Step-by-step analytical workflow from biological sample to quantitative flux data.

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism. Link

  • Lu, W., et al. (2017). "Metabolomic Analysis via Reversed-Phase Ion-Pairing LC-MS/MS." Methods in Molecular Biology. Link

  • Millard, P., et al. (2012). "IsoCor: correcting MS data in isotope labeling experiments." Bioinformatics. Link

  • Herman, M.A., et al. (2012). "Fructose metabolism as a driver of metabolic syndrome." Nature. Link

  • Waters Corporation. "Separation of Pentose Phosphate Pathway and Glycolysis Metabolites using BEH Z-HILIC." Application Note. Link

Sources

Calculating mass isotopomer distribution from 2,5-13C2 fructose

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Quantitative Analysis of Fructolysis and Gluconeogenesis Using [2,5-


C

]Fructose

Executive Summary

This application note details a rigorous protocol for determining the metabolic fate of fructose using the specific stable isotope tracer [2,5-


C

]fructose. Unlike uniformly labeled tracers ([U-

C

]), the [2,5-

C

] isotopomer offers a unique "symmetry breaking" capability. Upon cleavage by Aldolase B, the hexose splits into two trioses, each carrying exactly one labeled carbon. This property allows researchers to precisely quantify the recombination of trioses (gluconeogenesis) versus the dilution of the triose pool by endogenous substrates. This method is critical for drug development programs targeting Ketohexokinase (KHK) or Aldolase B in Non-Alcoholic Fatty Liver Disease (NAFLD) and metabolic syndrome.

Theoretical Basis: The "Symmetrical Split" Mechanism

To interpret the Mass Isotopomer Distribution (MID) correctly, one must understand the atom mapping of fructose metabolism.

  • Fructose Entry: Fructose (6 carbons) is phosphorylated by KHK to Fructose-1-Phosphate (F1P).[1]

  • Cleavage: Aldolase B cleaves F1P between C3 and C4.

    • Carbons 1-2-3 become Dihydroxyacetone Phosphate (DHAP).

    • Carbons 4-5-6 become Glyceraldehyde (which is phosphorylated to GAP).

  • The Tracer Advantage: In [2,5-

    
    C
    
    
    
    ]fructose:
    • C2 (labeled) ends up in DHAP.

    • C5 (labeled) ends up in Glyceraldehyde.

    • Result: Both resulting triose units are singly labeled (M+1 ).

Interpretation Logic:

  • M+2 Hexose (Glucose/Fructose): Indicates the recombination of two labeled trioses (direct recycling).

  • M+1 Hexose: Indicates recombination of one labeled triose with one unlabeled triose (dilution from endogenous pools like glycerol or glycogen).

  • M+0 Hexose: Completely endogenous production.

Pathway Diagram

FructoseMetabolism cluster_legend Isotope Fate Fructose [2,5-13C2] Fructose (M+2) F1P Fructose-1-P (M+2) Fructose->F1P KHK Aldolase Aldolase B F1P->Aldolase DHAP DHAP (Contains C2 -> M+1) Aldolase->DHAP GAP Glyceraldehyde-3-P (Contains C5 -> M+1) Aldolase->GAP Pool Triose Pool (Equilibration) DHAP->Pool GAP->Pool F16BP Fructose-1,6-BP Pool->F16BP Aldolase A/B (Recombination) G6P Glucose-6-P (Gluconeogenesis) F16BP->G6P key1 M+1 Triose + M+1 Triose = M+2 Hexose key2 M+1 Triose + M+0 Triose = M+1 Hexose

Caption: Atom mapping of [2,5-


C

]fructose. Cleavage generates two M+1 trioses. Their recombination patterns reveal metabolic fluxes.

Experimental Protocol

Materials
  • Tracer: [2,5-

    
    C
    
    
    
    ]D-Fructose (99% enrichment, Cambridge Isotope Laboratories or equivalent).
  • Extraction Solvent: 80% Methanol / 20% Water (LC-MS grade), pre-chilled to -80°C.

  • Internal Standard: [U-

    
    C
    
    
    
    ]Glucose (to normalize extraction efficiency, optional but recommended).
Biological Setup (In Vitro Example)
  • Seeding: Seed hepatocytes (e.g., HepG2 or primary hepatocytes) in 6-well plates.

  • Starvation: Wash cells 2x with PBS. Incubate in glucose/fructose-free media for 1 hour to deplete immediate glycolytic intermediates.

  • Labeling: Replace media with physiological buffer containing 5 mM [2,5-

    
    C
    
    
    
    ]Fructose
    .
    • Note: If studying competition, add unlabeled Glucose (e.g., 5 mM) simultaneously.

  • Time Points:

    • Flux Analysis (Non-Steady State): 5, 15, 30 minutes.

    • Macromolecule Synthesis (Steady State): 6, 12, 24 hours.

Metabolite Extraction (Quenching)

Critical Step: Metabolism must be stopped instantly to preserve the MID.

  • Rapidly aspirate media.

  • Immediately add 1 mL of -80°C 80:20 MeOH:H2O directly to the well.

  • Incubate on dry ice for 10 minutes.

  • Scrape cells and transfer to a pre-chilled microcentrifuge tube.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to a new glass vial for LC-MS analysis.

LC-MS/MS Analysis (HILIC Method)

Hydrophilic Interaction Liquid Chromatography (HILIC) is required to retain polar sugar phosphates.

  • Column: Waters XBridge Amide or SeQuant ZIC-pHILIC (2.1 x 100 mm).

  • Mobile Phase A: 20 mM Ammonium Acetate, 20 mM Ammonium Hydroxide in 95:5 Water:Acetonitrile (pH 9.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 100% B to 60% B over 15 minutes.

  • MS Detection: High-Resolution MS (Orbitrap or Q-TOF) in Negative Mode .

    • Target Ions:

      • Fructose-1-P: m/z 259.022 (M+0), 260.025 (M+1), 261.029 (M+2).

      • Glucose-6-P: m/z 259.022 (M+0), 260.025 (M+1), 261.029 (M+2).

      • Lactate: m/z 89.024 (M+0), 90.027 (M+1).

Data Analysis & Calculation

Workflow Overview

DataAnalysis Raw Raw MS Data (Peak Areas) Integrate Integrate Isotopologues (M+0 to M+n) Raw->Integrate Correct Natural Abundance Correction Integrate->Correct Calculate Calculate Fractional Enrichment Correct->Calculate Interpret Flux Interpretation Calculate->Interpret

Caption: Computational workflow for processing Mass Isotopomer Distributions.

Step-by-Step Calculation

Step 1: Extract Raw Areas For a metabolite with


 carbons, extract the area under the curve (AUC) for isotopologues 

.

Step 2: Natural Abundance Correction (NAC) You must remove the signal contributed by naturally occurring


C (1.1% of all carbon) to isolate the tracer signal.
  • Matrix Method:

    
    
    
    
    
    Where
    
    
    is the correction matrix based on binomial probabilities of natural isotope occurrence (C, H, N, O, P, S).
  • Software: Use open-source tools like IsoCor or PyMIDA (refer to References).

Step 3: Calculate Fractional Enrichment (


) 
After correction, calculate the fraction of the pool represented by each isotopologue:


Step 4: Calculate Mean Enrichment (MPE)



Data Interpretation Table
MetaboliteObserved MIDMetabolic Interpretation
DHAP / GAP High M+1 Direct cleavage of tracer. High fructolytic flux.
Glucose-6-P High M+2 Direct Gluconeogenesis. Two labeled trioses recombined. Minimal dilution.
Glucose-6-P High M+1 Diluted Gluconeogenesis. One labeled triose + One unlabeled triose (e.g., from glycerol).
Lactate High M+1 Fructose carbon entering the TCA/Glycolytic pool.

References

  • Jang, C., et al. (2018).[2][3] "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids."[2] Cell Metabolism, 27(2), 351-361.[2] Link

    • Core Reference: Establishes the modern understanding of fructose f
  • Fernandez, C. A., et al. (1996). "Correction of 13C Mass Isotopomer Distributions for Natural Stable Isotope Abundance." Journal of Mass Spectrometry, 31(3), 255-262.[4] Link

    • Methodology: The mathematical standard for matrix-based n
  • Antoniewicz, M. R., et al. (2007). "Elementary metabolite units (EMU): A novel framework for modeling isotopic distributions." Metabolic Engineering, 9(1), 68-86. Link

    • Advanced Analysis: Framework for flux modeling if moving beyond simple MID calculation.[5]

  • Lu, W., et al. (2017). "Metabolomic Analysis via Reversed-Phase Ion-Pairing Liquid Chromatography Coupled to Mass Spectrometry." Methods in Molecular Biology, 1609, 47-57. Link

    • Protocol: Standard LC-MS methods for sugar phosph

Sources

Application Note: Tracing Triose Phosphate Isomerase (TPI) Activity and Triose Pool Dynamics with [2,5-13C2]Glucose

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic flux analysis (MFA) and drug discovery. It details a high-precision protocol for assessing Triose Phosphate Isomerase (TPI/TIM) activity and the integration of the triose pool using [2,5-13C2]Glucose .

Executive Summary

Triose Phosphate Isomerase (TPI) is the catalytic "gatekeeper" that equilibrates Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde-3-Phosphate (GAP).[1] While standard enzymatic assays measure maximal velocity (


) in lysates, they fail to capture the actual intracellular flux or the diversion of trioses into anabolic pathways (e.g., lipid synthesis vs. glycolysis).

This protocol utilizes [2,5-13C2]Glucose as a strategic tracer. Unlike [U-13C]Glucose (which creates complex isotopomers) or [1,2-13C2]Glucose (used for Pentose Phosphate Pathway discrimination), the [2,5-13C2] labeling pattern offers a unique advantage: it labels the carbonyl carbon of DHAP and the


-carbon of GAP  at equivalent positions. This symmetry allows for a precise readout of Glucose Utilization Efficiency  and the stoichiometry of triose conversion to pyruvate.

Key Applications:

  • Validating TPI inhibitors in cancer glycolysis (Warburg Effect).

  • Quantifying the diversion of DHAP into the glycerol-lipid backbone (glyceroneogenesis).

  • Distinguishing glycolytic flux from oxidative Pentose Phosphate Pathway (oxPPP) contributions.

Scientific Mechanism & Tracer Logic

The [2,5-13C2]Glucose Advantage

In standard glycolysis, the hexose ring (C1-C6) is cleaved by Aldolase into two trioses. The atom mapping for [2,5-13C2]Glucose is as follows:

  • Glucose C1-C2-C3 becomes DHAP .

    • C2 (Labeled)

      
       DHAP C2 (Carbonyl group).
      
  • Glucose C4-C5-C6 becomes GAP .

    • C5 (Labeled)

      
       GAP C2 (
      
      
      
      -carbon, -CHOH-).
The TPI Readout

TPI catalyzes the reversible isomerization: DHAP


 GAP .
  • Scenario A: TPI is Active (Equilibrium) The DHAP pool (labeled at C2) converts to GAP (labeled at C2). The original GAP (labeled at C2) proceeds to glycolysis.

    • Result: Both "halves" of the glucose molecule produce [2-13C]Pyruvate .

    • Stoichiometry: 1 mole [2,5-13C2]Glc

      
       2 moles [2-13C]Pyruvate.
      
  • Scenario B: TPI is Inhibited (or Deficient) The DHAP pool accumulates and cannot easily enter lower glycolysis. It is diverted to Glycerol-3-Phosphate (G3P) via G3P Dehydrogenase.

    • Result: Accumulation of [2-13C]Glycerol-3-Phosphate (lipid precursor).

    • Result: Glycolytic output is halved; only the C4-C6 fragment (GAP) generates [2-13C]Pyruvate .

Pathway Visualization (Graphviz)

TPI_Tracing cluster_legend Legend Glc [2,5-13C2]Glucose F16BP Fructose-1,6-BP (Labeled at C2, C5) Glc->F16BP Glycolysis Aldolase Aldolase F16BP->Aldolase DHAP DHAP (Labeled at C2: Carbonyl) TPI TPI (Target) DHAP->TPI Isomerization G3P Glycerol-3-P (Lipid Backbone) DHAP->G3P Diversion (If TPI Blocked) GAP GAP (Labeled at C2: Alpha-C) Pyr Pyruvate (Labeled at C2: Carbonyl) GAP->Pyr Lower Glycolysis Aldolase->DHAP C1-C3 Fragment Aldolase->GAP C4-C6 Fragment TPI->GAP Lac Lactate (M+1) Pyr->Lac LDH key Red Nodes: 13C Source Green Nodes: Primary Readout Yellow Nodes: Triose Pool

Caption: Atom mapping of [2,5-13C2]Glucose through the Aldolase split and TPI node. Note the divergence of DHAP if TPI is inhibited.

Experimental Protocol

Materials
  • Tracer: D-Glucose [2,5-13C2] (99% enrichment).[2][3]

  • Media: Glucose-free DMEM or RPMI (dialyzed FBS recommended to remove background glucose).

  • Platform: LC-HRMS (e.g., Q-Exactive, Orbitrap, or TripleTOF). HILIC chromatography is required for polar metabolites.

Cell Culture & Labeling Workflow
  • Seeding: Seed cells (e.g., 5x10⁵ cells/well in 6-well plates) and allow attachment overnight.

  • Starvation (Optional but Recommended): Wash cells 2x with PBS. Incubate in glucose-free media for 30–60 minutes to deplete intracellular unlabeled glycolytic intermediates.

  • Pulse Labeling:

    • Replace media with 10 mM [2,5-13C2]Glucose media.

    • Timepoints:

      • T = 5 min: To measure initial rates (Flux).

      • T = 24 hrs: To measure steady-state contribution to lipids/biomass.

  • Quenching:

    • Rapidly aspirate media.

    • Wash 1x with ice-cold PBS.

    • Add 80% Methanol/20% Water (pre-chilled to -80°C) directly to the plate.

    • Incubate at -80°C for 15 minutes to ensure complete enzyme inactivation.

Metabolite Extraction
  • Scrape cells in the methanol solution and transfer to microcentrifuge tubes.

  • Vortex vigorously for 10 minutes at 4°C.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer supernatant to a new glass vial.

  • Dry under nitrogen stream or SpeedVac (avoid heat).

  • Reconstitute in 50% Acetonitrile/50% Water for LC-MS injection.

LC-MS Acquisition Parameters (HILIC Mode)
  • Column: ZIC-pHILIC (Merck) or BEH Amide (Waters).

  • Mobile Phase A: 20 mM Ammonium Carbonate, pH 9.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 15 minutes.

  • Polarity: Negative Mode (best for phosphorylated intermediates like DHAP, GAP, F16BP).

Data Analysis & Interpretation

Target Metabolites & Mass Shifts

Analyze the Mass Isotopomer Distribution (MID) for the following:

MetaboliteFormula (Unlabeled)Target Isotopomer (M+X)Interpretation
Glucose C6H12O6M+2Tracer Purity Check
DHAP C3H7O6PM+1Derived from Glc-C2 (Top half)
GAP C3H7O6PM+1Derived from Glc-C5 (Bottom half)
Pyruvate C3H4O3M+1Product of glycolysis
Lactate C3H6O3M+1End-product accumulation
Glycerol-3-P C3H9O6PM+1Marker of DHAP diversion

Note: With [2,5-13C2]Glc, trioses and pyruvate appear as M+1 because the C2-C5 pair is split. Each fragment carries exactly one 13C atom.

Calculating TPI Efficiency (The "Symmetry Index")

In a perfectly equilibrated system (active TPI), the labeling enrichment of the DHAP pool and the GAP pool should be identical.

Formula:



  • TPI Index

    
     1.0:  TPI is active; pools are equilibrated.
    
  • TPI Index < 1.0: TPI is inhibited. DHAP accumulates label (trapped), while GAP is consumed rapidly by lower glycolysis, potentially showing lower steady-state enrichment due to dilution from other sources (e.g., PPP).

Distinguishing PPP Activity

The Pentose Phosphate Pathway (PPP) complicates this because it rearranges carbons.

  • Oxidative PPP: Removes C1. [2,5-13C2]Glc becomes [1,4-13C2]Ribulose-5-P.

  • Recycling: If this re-enters glycolysis, it generates trioses with scrambled patterns (M+1 or M+2 depending on the transketolase fusion).

  • Diagnostic: Presence of M+2 Lactate suggests recombination of labeled fragments via the non-oxidative PPP, as standard glycolysis from [2,5-13C2]Glc yields only M+1 Lactate.

Troubleshooting & Controls

  • Issue: Low Signal for GAP.

    • Cause: GAP is thermodynamically unstable and exists in low concentrations compared to DHAP (Ratio ~1:20).

    • Solution: Use a trapping agent (e.g., hydroxylamine) if absolute quantification is needed, or rely on the DHAP/Lactate ratio as a proxy.

  • Control: Run a parallel arm with [U-13C6]Glucose . This confirms general glycolytic health. If [U-13C] flux is normal but [2,5-13C2] shows anomalies, the issue is specific to atom routing (TPI/PPP).

References

  • Jang, C., et al. (2018). "Metabolite Exchange between Mammalian Organs Quantified by Stable Isotope Tracing." Cell Metabolism. (Demonstrates the utility of specific glucose isotopomers in tracing tissue-specific flux).

  • Metallo, C. M., et al. (2012). "Network Analysis of 13C-Labeled Glucose Metabolism Identifies Pyruvate Carboxylation as a Major Anaplerotic Pathway." Nature Clinical Practice. (Foundational text on MID analysis and isotopomer selection).

  • Sigma-Aldrich. "Stable Isotope Products: Carbohydrate Metabolism." (Technical specifications for D-Glucose-2,5-13C2).

  • Alves, T. C., et al. (2015). "Integrated, Step-Wise, Mass-Isotopomer Flux Analysis of the TCA Cycle." Cell Metabolism. (Protocol standards for LC-MS based flux analysis).

Sources

Application Note: In Vivo Metabolic Tracing with D-Fructose-2,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Basis

The Physiological Context

Fructose metabolism is distinct from glucose due to its "unregulated" entry into the glycolytic pathway.[1][2] Unlike glucose, which is gated by Phosphofructokinase-1 (PFK-1), fructose enters the liver via GLUT2 (or intestine via GLUT5), is phosphorylated by Ketohexokinase (KHK) to Fructose-1-Phosphate (F1P), and is cleaved by Aldolase B. This bypasses the primary energy checkpoints of the cell, allowing fructose carbons to rapidly flood the triose-phosphate pool, driving de novo lipogenesis (DNL) and gluconeogenesis.[3]

Recent landmark studies (e.g., Jang et al., 2018) have revised the classical view, showing that the small intestine clears low-dose fructose, shielding the liver.[3] Hepatic spillover only occurs when intestinal capacity is overwhelmed. Therefore, the choice of infusion route (IV vs. Oral) determines whether you are measuring whole-body flux or specific hepato-intestinal kinetics.

Why D-Fructose-2,5-13C2?

While [U-13C6]-fructose is the general standard, [2,5-13C2]-fructose offers a specific mechanistic advantage for studying the equilibration of the triose phosphate pool .

  • Symmetric Cleavage: Aldolase B cleaves F1P (6 carbons) into Dihydroxyacetone phosphate (DHAP, carbons 1-3) and Glyceraldehyde (carbons 4-6).

  • Label Fate:

    • C2 of Fructose becomes the keto-carbon (C2) of DHAP.

    • C5 of Fructose becomes the central carbon (C2) of Glyceraldehyde (which phosphorylates to GA3P).

  • The Result: Both resulting trioses carry the 13C label at the same relative position (the middle carbon). This symmetry simplifies the calculation of gluconeogenic flux because the recombination of trioses to form glucose (via Aldolase A/B in reverse) results in predictable labeling at Glucose C2 and C5, minimizing the "scrambling" complexity often seen with other isotopomers.

FructoseFate Fructose D-Fructose-2,5-13C2 (Labels at C2, C5) F1P Fructose-1-Phosphate (Labels at C2, C5) Fructose->F1P KHK Aldolase Aldolase B (Cleavage) F1P->Aldolase DHAP DHAP (Label at C2) Aldolase->DHAP GA Glyceraldehyde (Label at C2) Aldolase->GA TriosePool Triose Phosphate Pool (Equilibrated) DHAP->TriosePool TPI GA->TriosePool Triokinase Glucose Glucose-2,5-13C2 (Gluconeogenesis) TriosePool->Glucose Reverse Glycolysis Pyruvate Pyruvate-2-13C (Oxidation/TCA) TriosePool->Pyruvate Glycolysis

Figure 1: Metabolic fate of the 2,5-13C2 label. Note how the specific labeling pattern results in symmetrically labeled trioses, simplifying downstream mass isotopomer analysis.

Part 2: Experimental Protocol (Mouse Model)

A. Pre-Clinical Setup
  • Subject: C57BL/6J Mice (Male, 10-12 weeks).

  • Surgical Prep: Jugular vein catheterization is required for stress-free IV infusion.

    • Note: Acute restraint stress elevates blood glucose and lactate, confounding flux data. A recovery period of 5-7 days post-surgery is recommended.

  • Fasting State: 6-hour fast (morning) to deplete hepatic glycogen and maximize gluconeogenic flux, or fed state to study lipogenesis.

B. Tracer Preparation

Reagent: D-Fructose-2,5-13C2 (99% enrichment). Vehicle: Sterile 0.9% Saline.

  • Stock Solution: Prepare a 20 mg/mL stock solution in saline. Filter sterilize (0.22 µm).

  • Infusate Calculation:

    • Target Enrichment (MPE): 3-5% in plasma (sufficient for detection without perturbing metabolism).

    • Bolus (Prime): 20 mg/kg body weight.

    • Continuous Rate: 2.0 mg/kg/min.

    • Validation: These rates are estimates. Perform a pilot study with n=2 to verify steady state at t=90 min.

C. Infusion Workflow (The "Clamp" Approach)

This protocol uses a Primed-Continuous Infusion to establish Isotopic Steady State.

  • T = -120 min: Connect catheter extension to the infusion pump. Allow mouse to acclimate.

  • T = 0 min (Prime): Administer the IV bolus (approx 25-30 µL) over 10 seconds.

  • T = 0 to 120 min (Infusion): Immediately start continuous infusion.

  • T = 90, 100, 110, 120 min (Sampling): Collect 10-15 µL of blood via tail nip or arterial catheter.

    • Why multiple points? To prove steady state. The enrichment slope should be near zero.

  • T = 120 min (Terminal): Euthanize. Rapidly harvest liver and freeze-clamp in liquid nitrogen (<5 seconds) to stop enzymatic activity.

Workflow Prep Catheterization (Jugular Vein) Acclimate Acclimation (-120 to 0 min) Prep->Acclimate Prime Bolus Prime (T=0) Acclimate->Prime Infuse Continuous Infusion (T=0 to 120) Prime->Infuse Sample Steady State Sampling (90, 100, 110, 120 min) Infuse->Sample Harvest Freeze Clamp Liver (T=120) Sample->Harvest

Figure 2: Temporal workflow for primed-continuous tracer infusion.

Part 3: Analytical Methodology (GC-MS)

To measure the enrichment of Fructose-2,5-13C2, we must derivatize the sugar to make it volatile. The Methyloxime-TMS (MOX-TMS) method is robust for measuring total enrichment.

A. Sample Preparation[5][6][7]
  • Plasma Extraction: Mix 10 µL plasma with 150 µL Methanol (cold). Centrifuge 14,000g for 10 min to precipitate proteins. Dry supernatant under nitrogen gas.

  • Oximation: Add 50 µL Methoxyamine-HCl in pyridine (20 mg/mL). Incubate 90 min at 30°C.

    • Purpose: Protects the keto group, preventing ring closure and locking the linear form (or forming specific isomers).

  • Silylation: Add 80 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide). Incubate 30 min at 37°C.

    • Purpose: Replaces hydroxyl hydrogens with TMS groups, increasing volatility.

B. GC-MS Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 80°C (1 min) -> 10°C/min -> 300°C.

  • Ionization: Electron Impact (EI) at 70 eV.

C. Target Ion Selection

For Fructose MOX-TMS, the fragmentation pattern yields specific ions.

  • Native Fructose (M0): Monitor m/z 307 (C1-C3 fragment) or m/z 217 .

  • Tracer (M+2):

    • Since the label is at C2 and C5:

    • The C1-C3 fragment (containing C2) will shift from 307 to 308 (M+1) or 309 (M+2) depending on the exact fragmentation break.

    • Crucial Step: Run a pure standard of D-Fructose-2,5-13C2 to empirically determine the dominant fragment shift. Typically, for a C1-C3 fragment containing C2, you expect a +1 shift if only C2 is in that fragment. If you monitor the whole molecule (less common in EI), you see +2.

    • Recommendation: Monitor m/z 307 (M0), 308 (M1), and 309 (M2) to calculate Molar Percent Excess (MPE).

Part 4: Data Analysis & Calculations

Molar Percent Excess (MPE)

Calculate the enrichment (


) of the tracer in plasma.


Where

is the ratio of the labeled ion area to the unlabeled ion area (e.g., Area 309 / Area 307).
Rate of Appearance (Ra)

At isotopic steady state (plateau), the rate of fructose appearance into the plasma is:



  • 
    : Infusion rate of the tracer (µmol/kg/min).
    
  • 
    : Enrichment (MPE) at plateau (average of T=90-120).
    
Gluconeogenic Contribution

To determine how much glucose is derived from fructose:

  • Measure Glucose enrichment in the same sample (Glucose MOX-TMS, m/z 319 for M0).

  • Calculate the ratio of Glucose MPE to Fructose MPE.[4]

    
    
    Note: This assumes direct conversion. The "Dilution" factor of the triose pool by glycolysis from glycogen must be considered for absolute quantitation.
    

Part 5: Validation & Troubleshooting

IssueProbable CauseSolution
No Enrichment Plateau Infusion rate too low or clearance too fast.Increase priming dose. Extend infusion time to 150 min.
High Lactate Levels Surgical stress or hypoxia.Ensure catheter patency; allow longer recovery (5-7 days) post-surgery.
Low Signal Intensity Incomplete derivatization.Ensure reagents (MSTFA) are fresh and water-free. Moisture destroys TMS derivatives.
Scrambled Labeling Extensive TCA cycle cycling.Use the 2,5-label symmetry to distinguish direct triose recombination from TCA cycling (which randomizes labels).

References

  • Jang, C., et al. (2018). The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids.[3][5] Cell Metabolism. Link

  • Herman, M.A. & Birnbaum, M.J. (2021). Molecular aspects of fructose metabolism and metabolic disease. Cell Metabolism. Link

  • Vanderbilt MMPC. Clamp Protocols for Mouse Metabolic Phenotyping. Vanderbilt University. Link

  • Hasenour, C.M., et al. (2015). Mass spectrometry-based analysis of flux in vivo. Current Opinion in Biotechnology. Link

  • Wolfe, R.R. & Chinkes, D.L. Isotope Tracers in Metabolic Research: Principles and Practice of Kinetic Analysis. Wiley-Liss. (Standard Text).

Sources

Measuring gluconeogenesis using D-Fructose-2,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Measuring Gluconeogenesis using D-Fructose-2,5-¹³C₂

Abstract

Gluconeogenesis (GNG) is a critical metabolic pathway for maintaining glucose homeostasis, particularly during periods of fasting.[1] Dysregulation of GNG is a hallmark of various metabolic diseases, including type 2 diabetes. Accurately quantifying the rate of GNG in vivo and in vitro is therefore essential for both basic research and the development of novel therapeutics. This document provides a comprehensive guide for utilizing the stable isotope tracer D-Fructose-2,5-¹³C₂ to measure gluconeogenic flux. We detail the underlying biochemical principles, provide step-by-step protocols for cell culture and animal models, and describe the analytical methodologies—Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy—required for data acquisition and analysis.

Scientific Principle: Tracing Carbon's Journey from Fructose to Glucose

The use of stable, non-radioactive isotopes allows researchers to trace the fate of atoms through complex biochemical pathways safely and accurately.[2] The fundamental principle of this application is to introduce D-Fructose labeled with heavy carbon (¹³C) at specific positions (C2 and C5) and then measure the rate at which these labeled carbons appear in newly synthesized glucose.

The Metabolic Fate of D-Fructose-2,5-¹³C₂

Fructose metabolism primarily occurs in the liver, kidneys, and small intestine, where it is converted into intermediates of glycolysis and gluconeogenesis.[3][4] The pathway for D-Fructose-2,5-¹³C₂ is as follows:

  • Phosphorylation: Fructose is phosphorylated by fructokinase to form fructose-1-phosphate (F1P). The ¹³C labels remain at the C2 and C5 positions.

  • Cleavage: Aldolase B cleaves the six-carbon F1P into two three-carbon triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[4]

    • DHAP is formed from carbons 1, 2, and 3 of fructose. Thus, it becomes [2-¹³C]DHAP.

    • Glyceraldehyde is formed from carbons 4, 5, and 6. It becomes [2-¹³C]Glyceraldehyde (as the original C5 is now the C2 of glyceraldehyde).

  • Triose Phosphate Interconversion: Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate (G3P). DHAP and G3P are interconvertible via the enzyme triose phosphate isomerase. Both triose phosphates now carry a single ¹³C label.

  • Gluconeogenic Condensation: In the gluconeogenesis pathway, one molecule of DHAP and one molecule of G3P condense to form fructose-1,6-bisphosphate.[5] This condensation re-forms a six-carbon skeleton. Crucially, the resulting molecule is specifically labeled as fructose-1,6-bisphosphate-2,5-¹³C₂.

  • Conversion to Glucose: Fructose-1,6-bisphosphate is then converted through several enzymatic steps into glucose-6-phosphate and finally to free glucose. The ¹³C labels are retained at the C2 and C5 positions throughout this process.

Therefore, the appearance of [2,5-¹³C₂]glucose in the systemic circulation or within cell culture media is a direct and specific measure of gluconeogenesis from a fructose-derived precursor.

Fructose_Metabolism cluster_fructose Fructose Metabolism cluster_triose Triose Phosphate Pool cluster_gng Gluconeogenesis Fructose D-Fructose-2,5-¹³C₂ F1P Fructose-1-Phosphate-2,5-¹³C₂ Fructose->F1P Fructokinase DHAP [2-¹³C]DHAP F1P->DHAP Aldolase B Glyceraldehyde [2-¹³C]Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P [2-¹³C]G3P DHAP->G3P Triose Phosphate Isomerase F16BP Fructose-1,6-Bisphosphate-2,5-¹³C₂ DHAP->F16BP Aldolase A/B Glyceraldehyde->G3P Triokinase G3P->F16BP Aldolase A/B G6P Glucose-6-Phosphate-2,5-¹³C₂ F16BP->G6P Fructose-1,6-bisphosphatase Glucose [2,5-¹³C₂]Glucose G6P->Glucose Glucose-6-phosphatase

Caption: Metabolic fate of D-Fructose-2,5-¹³C₂ through gluconeogenesis.

Experimental Design and Protocols

A robust experimental design is critical for obtaining meaningful data. This includes appropriate selection of the model system, tracer administration protocol, and sampling strategy. Stable isotope tracing experiments are powerful but require careful planning to minimize variability and ensure accurate interpretation.[6]

Materials and Reagents
  • Tracer: D-Fructose-2,5-¹³C₂ (purity >99%, isotopic enrichment >99%)

  • Cell Culture (In Vitro):

    • Primary hepatocytes or relevant cell line (e.g., HepG2)

    • Gluconeogenesis-permissive medium (e.g., glucose-free DMEM supplemented with lactate and pyruvate)

    • Standard cell culture reagents (FBS, antibiotics, etc.)

    • Cell lysis buffer (e.g., 80% methanol)

  • Animal Studies (In Vivo):

    • Research animals (e.g., C57BL/6 mice)

    • Sterile saline for tracer dissolution

    • Infusion pumps and catheters (for continuous infusion studies)

    • Anesthetics

    • Blood collection supplies (e.g., EDTA-coated tubes)

  • Sample Processing:

    • Centrifuges (refrigerated)

    • Protein precipitation agents (e.g., perchloric acid, methanol)

    • Solid-phase extraction (SPE) cartridges (for sample cleanup)

    • Lyophilizer

Protocol 1: In Vitro Gluconeogenesis in Primary Hepatocytes

This protocol is designed to measure the rate of glucose production from fructose in a controlled cellular environment.

  • Cell Seeding: Plate primary hepatocytes on collagen-coated plates at a density of 1-2 million cells per well (6-well plate). Allow cells to attach for 4-6 hours.

  • Starvation: Replace the seeding medium with serum-free, glucose-free DMEM and incubate for 12-16 hours to deplete glycogen stores and upregulate gluconeogenic enzymes.

  • Tracer Incubation:

    • Prepare the gluconeogenic medium: Glucose-free DMEM supplemented with 10 mM Sodium Lactate and 1 mM Sodium Pyruvate.

    • Add D-Fructose-2,5-¹³C₂ to the medium to a final concentration of 1-5 mM.[7]

    • Remove starvation medium, wash cells once with PBS, and add 1 mL of the tracer-containing gluconeogenic medium to each well.

  • Time-Course Sampling:

    • Collect aliquots of the culture medium (e.g., 50 µL) at various time points (e.g., 0, 1, 2, 4, 6 hours).

    • At the final time point, collect the entire medium and immediately quench cellular metabolism by adding ice-cold 80% methanol to the cell monolayer.

  • Sample Preparation:

    • Media: For each time point, deproteinize the collected medium by adding 4 volumes of cold methanol. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube.

    • Cell Extracts: Scrape the cells in the 80% methanol, transfer to a microfuge tube, and centrifuge. Collect the supernatant.

    • Dry all supernatants under a stream of nitrogen or using a lyophilizer. The dried extracts are now ready for derivatization and analysis.

Protocol 2: In Vivo Gluconeogenesis Measurement in Mice

This protocol uses a primed-constant infusion technique to achieve isotopic steady-state, allowing for the calculation of glucose production rates.[8]

  • Animal Preparation: Fast mice for 6-8 hours to induce a post-absorptive state where gluconeogenesis is active. Anesthetize the animal and place a catheter in a suitable vein (e.g., jugular vein) for infusion.

  • Tracer Preparation: Dissolve D-Fructose-2,5-¹³C₂ in sterile saline to the desired concentration for infusion.

  • Primed-Constant Infusion:

    • Priming Bolus: Administer an initial bolus dose of the tracer to rapidly raise the isotopic enrichment in the precursor pool. The exact dose should be optimized but a starting point is ~20 mg/kg.

    • Constant Infusion: Immediately following the bolus, begin a continuous infusion at a rate of ~0.2-0.4 mg/kg/min for 90-120 minutes to maintain a steady-state isotopic enrichment.[9]

  • Blood Sampling:

    • Collect a baseline blood sample (t=0) just before administering the tracer.

    • During the infusion, collect small blood samples (~20-30 µL) at regular intervals (e.g., t = 60, 75, 90, 105, 120 minutes) into EDTA-coated tubes.

    • Place samples on ice immediately and then centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Sample Preparation:

    • Deproteinize plasma samples by adding 100 µL of plasma to 400 µL of ice-cold methanol.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and dry it completely.

    • The dried extract containing glucose is ready for analysis.

Analytical Methods for Isotope Detection

The choice between Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) depends on the specific research question, available equipment, and desired level of detail regarding isotopic distribution.[10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for quantifying isotopic enrichment.[11]

  • Derivatization: Glucose is a non-volatile molecule and must be chemically derivatized before GC-MS analysis. A common method is to convert it to its aldonitrile pentaacetate derivative, which provides clear fragmentation patterns.

  • Analysis: The derivatized sample is injected into the GC-MS. The instrument separates glucose from other metabolites, and the mass spectrometer measures the mass-to-charge ratio (m/z) of the resulting ions.

  • Data Interpretation:

    • Unlabeled glucose will have a specific mass (M+0).

    • Glucose synthesized from D-Fructose-2,5-¹³C₂ will have a mass two units higher (M+2).

    • The relative abundance of the M+2 ion compared to the M+0 ion determines the isotopic enrichment. Tandem MS (MS/MS) can be used to fragment the M+2 ion to confirm that the labels are on the C2 and C5 positions, though this is more complex.[12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled detail on the specific positions of ¹³C labels within the glucose molecule without the need for derivatization or fragmentation.[14]

  • Sample Preparation: Re-dissolve the dried sample extract in a deuterated solvent (e.g., D₂O).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides a spectrum where each carbon in the glucose molecule gives a distinct signal.

  • Data Interpretation:

    • The spectrum will show signals for the six carbons of glucose.

    • Increased signal intensity at the chemical shifts corresponding to C2 and C5 of glucose directly indicates enrichment from the fructose tracer.

    • The integration of these signals relative to the signals from a known internal standard or the natural abundance ¹³C signals of other carbons allows for quantification.[15] This method is less sensitive than MS but provides unambiguous positional information.[16]

Workflow cluster_prep Experimental Preparation cluster_exp Experiment Execution cluster_analysis Sample Processing & Analysis cluster_data Data Interpretation Model Select Model (In Vitro / In Vivo) TracerPrep Prepare D-Fructose-2,5-¹³C₂ Tracer Solution Model->TracerPrep Admin Administer Tracer (Incubation / Infusion) TracerPrep->Admin Sample Time-Course Sampling (Media / Blood) Admin->Sample Extract Metabolite Extraction & Deproteinization Sample->Extract Analytics Analytical Detection (GC-MS or ¹³C NMR) Extract->Analytics Enrich Calculate Isotopic Enrichment (M+2) Analytics->Enrich Flux Determine Gluconeogenic Flux Rate Enrich->Flux

Caption: General experimental workflow for measuring gluconeogenesis.

Data Analysis and Interpretation

Calculating Isotopic Enrichment

For MS data, the fractional enrichment (E) is calculated as the ratio of the abundance of the labeled ion (M+2) to the total abundance of all glucose ions.

  • Formula: E = (Abundance of M+2) / (Abundance of M+0 + Abundance of M+1 + Abundance of M+2 + ...)

A correction for the natural abundance of ¹³C must be applied for accurate results.

Calculating Gluconeogenic Flux

In an in vivo primed-constant infusion study at isotopic steady state, the rate of appearance (Ra) of glucose, which represents total glucose production, can be calculated using the Steele equation. The contribution of fructose to gluconeogenesis is then determined by the enrichment of plasma glucose relative to the enrichment of the infused fructose tracer.

  • Simplified Principle: The rate of gluconeogenesis from fructose is proportional to the rate of appearance of M+2 labeled glucose in the plasma.

Representative Data

The following table shows hypothetical data from an in vitro experiment with hepatocytes.

Time (hours)Total Glucose in Medium (µM)% Enrichment of M+2 Glucose (from MS)M+2 Glucose Produced (µM)
05.10.00.0
125.615.23.9
252.328.514.9
4101.845.145.9
6145.050.573.2

The rate of gluconeogenesis from fructose can be calculated from the slope of the "M+2 Glucose Produced" over time.

Conclusion and Best Practices

Measuring gluconeogenesis with D-Fructose-2,5-¹³C₂ is a powerful and specific method for investigating glucose metabolism. The dual labels provide a clear signature that is directly attributable to the gluconeogenic pathway from fructose-derived triose phosphates.

Key Considerations for Success:

  • Tracer Purity: Always use a high-purity, high-enrichment tracer to ensure that the observed signal is not from contaminants.

  • Achieve Steady-State: For in vivo flux measurements, confirming that isotopic enrichment in plasma has reached a plateau is critical for accurate calculations.[9]

  • Appropriate Blanks and Controls: Run parallel experiments without the tracer to establish baseline metabolite levels and analytical noise.

  • Minimize Isotopic Exchange: Process samples quickly and keep them cold to prevent non-enzymatic isotopic exchange or degradation.[17]

By following the detailed protocols and analytical procedures outlined in this guide, researchers can obtain reliable and reproducible data to advance our understanding of metabolic health and disease.

References

  • Gao, J., et al. (2010). Differentiation and Quantification of C1 and C2 13C-Labeled Glucose by Tandem Mass Spectrometry. Analytical Biochemistry. Available at: [Link]

  • Ohio State University. (2010). Differentiation and quantification of C1 and C2 13C-labeled glucose by tandem mass spectrometry. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • Feng, Y., et al. (2014). Application of Stable Isotope-Assisted Metabolomics for Cell Metabolism Studies. Journal of Visualized Experiments. Available at: [Link]

  • Silvestre, V., et al. (2015). NMR-Based Method for Intramolecular 13C Distribution at Natural Abundance Adapted to Small Amounts of Glucose. Analytical Chemistry. Available at: [Link]

  • Hachey, D.L., et al. (1987). THE USE OF STABLE ISOTOPES IN METABOLISM STUDIES. Journal of Animal Science. Retrieved from [Link]

  • Kruszynska, Y.T., et al. (1995). Determination of the 13C-labeling pattern of glucose by gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Applications. Available at: [Link]

  • Previs, S.F., & Brunengraber, H. (1998). Methods for measuring gluconeogenesis in vivo. Current Opinion in Clinical Nutrition and Metabolic Care. Available at: [Link]

  • UT Southwestern Medical Center. (n.d.). NMR Spectroscopy and Isotopomer Analysis. Retrieved from [Link]

  • de Graaf, R.A., et al. (2009). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medical Sciences. Available at: [Link]

  • Mordier, S., et al. (2013). Fructose induces gluconeogenesis and lipogenesis through a SIRT1-dependent mechanism. Journal of Endocrinology. Available at: [Link]

  • Tappy, L., & Rosset, R. (2019). Fructose Metabolism from a Functional Perspective: Implications for Athletes. Sports Medicine. Available at: [Link]

  • bioRxiv. (2024). Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. Retrieved from [Link]

  • Du, X., et al. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics. Available at: [Link]

  • Lane, A.N., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. Available at: [Link]

  • Wikipedia. (n.d.). Gluconeogenesis. Retrieved from [Link]

  • Metabolic Solutions. (n.d.). Stable Isotope Tracer Experiments with Glucose. Retrieved from [Link]

  • ProSciento. (n.d.). Assessment of Glucose Fluxes Using Stable-Isotope Methods. Retrieved from [Link]

  • Sherry, A.D., et al. (1994). A method for obtaining 13C isotopomer populations in 13C-enriched glucose. Magnetic Resonance in Medicine. Available at: [Link]

  • Jack Westin. (2020). Glycolysis Gluconeogenesis And The Pentose Phosphate Pathway - MCAT Content. Retrieved from [Link]

  • Hellerstein, M.K., et al. (1997). Effect of Fasting and Fructose and Glucose Infusion on Gluconeogenesis and Triose Phosphate Flux in Rats in Vivo. Nutrition Reviews. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Practical Guidelines for 13C-Based NMR Metabolomics. Retrieved from [Link]

  • Adeva-Andany, M.M., et al. (2016). Measurements of Gluconeogenesis and Glycogenolysis: A Methodological Review. Nutrients. Available at: [Link]

  • The Medical Biochemistry Page. (2025). Fructose Metabolism. Retrieved from [Link]

  • Chen, L., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. International Journal of Molecular Sciences. Available at: [Link]

Sources

GC-MS derivatization of 13C-labeled fructose samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of 13C-Fructose Isotopomers via GC-MS

Abstract

This guide details a robust protocol for the preparation and analysis of 13C-labeled fructose samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] While Liquid Chromatography (LC-MS) is often used for polar metabolites, GC-MS remains the gold standard for metabolic flux analysis (MFA) due to its superior chromatographic resolution and the structural richness of Electron Ionization (EI) fragmentation. This protocol utilizes a two-step Methoximation-Trimethylsilylation (MOX-TMS) derivatization strategy. This approach solves the "fructose problem"—the rapid tautomerization of keto-sugars—by locking the open-chain carbonyl prior to volatilization, ensuring accurate mass isotopomer distribution (MID) analysis for metabolic flux modeling.

Introduction & Scientific Rationale

The Challenge of Fructose Analysis

Fructose is a polyprotic keto-hexose that exists in solution as a dynamic equilibrium of five tautomers:


- and 

-pyranose,

- and

-furanose, and the open-chain keto form. Direct silylation of this mixture yields a complex chromatogram with up to five peaks per metabolite, diluting sensitivity and complicating isotopic quantification.
The MOX-TMS Solution

To consolidate these forms, we employ a two-step reaction:

  • Methoximation: Reaction with Methoxyamine Hydrochloride (MeOX) in pyridine. This attacks the carbonyl group at C2, forming a stable oxime derivative. This "locks" the ring opening, preventing further tautomerization. Note that this creates two geometric isomers (

    
     and 
    
    
    
    ) around the C=N double bond, resulting in two distinct chromatographic peaks for fructose.
  • Trimethylsilylation: Reaction with MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide).[3] This replaces the active protons on hydroxyl groups with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

13C-Flux Considerations

In 13C-MFA, the goal is not just quantification but Isotopomer Profiling . We must measure the ratio of isotopologues (M+0, M+1, M+2...) to trace carbon flow. The MOX-TMS derivative produces information-rich fragments (e.g., m/z 307) that retain specific subsets of the carbon backbone, allowing researchers to localize the position of the 13C label.

Experimental Workflow Visualization

The following diagram outlines the critical path from biological sample to data acquisition.

G Sample Biological Sample (Cell Culture/Tissue) Quench Quenching & Extraction (MeOH/H2O, -20°C) Sample->Quench Stop Metabolism Dry Lyophilization (Critical: 0% Water) Quench->Dry Remove Solvent MOX Step 1: Methoximation (MeOX-HCl, 37°C, 90 min) Dry->MOX Lock Carbonyl TMS Step 2: Silylation (MSTFA, 37°C, 30 min) MOX->TMS Volatilization GCMS GC-MS Analysis (EI Source, Scan/SIM) TMS->GCMS Inject

Figure 1: Optimized workflow for GC-MS analysis of 13C-labeled fructose. The drying step is highlighted in red as the most common point of failure.

Materials & Reagents

Reagent/MaterialSpecificationPurpose
Methoxyamine HCl 98%+, anhydrousDerivatization Agent 1 (Carbonyl protection)
Pyridine Anhydrous, 99.8%Solvent & Catalyst (Base)
MSTFA N-Methyl-N-(trimethylsilyl) trifluoroacetamideDerivatization Agent 2 (Silylation)
Internal Standard U-13C-Sorbitol or RibitolNormalization (Non-endogenous sugar alcohols preferred)
Extraction Solvent Methanol:Water (9:1 v/v)Metabolite extraction
Glass Vials 1.5 mL, amber, crimp/screw topReaction vessel (Plastic dissolves in MSTFA)
Glass Inserts 200 µL conical insertsFor low-volume samples

Safety Note: Pyridine is toxic and has a noxious odor. MSTFA is moisture-sensitive and corrosive. All steps must be performed in a fume hood.

Detailed Protocol

Step 1: Sample Preparation & Extraction
  • Quenching: Rapidly stop metabolism. For cell cultures, wash rapidly with PBS, then add 1 mL of cold (-20°C) Methanol:Water (9:1) containing 5 µg of Internal Standard (Ribitol).

  • Lysis: Disintegrate cells (sonication or freeze-thaw cycles).

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C to pellet debris.

  • Drying (CRITICAL): Transfer supernatant to a glass GC vial. Evaporate to complete dryness using a vacuum concentrator (SpeedVac) or nitrogen stream.

    • Expert Tip: Residual water hydrolyzes MSTFA, producing "ghost peaks" (siloxanes) and poor derivatization. If in doubt, add 10 µL toluene and re-dry to azeotrope off moisture.

Step 2: Methoximation (The "Lock")
  • Prepare 20 mg/mL Methoxyamine HCl in Pyridine . (Prepare fresh or store <1 week in desiccator).

  • Add 40 µL of MeOX/Pyridine solution to the dried sample.

  • Vortex vigorously for 30 seconds to dissolve the pellet.

  • Incubate at 37°C for 90 minutes with agitation (1000 rpm).

    • Why 37°C? Higher temperatures (60°C) accelerate the reaction but can degrade thermally labile 13C-intermediates (like phosphorylated sugars) if present in the same sample.

Step 3: Silylation (The "Volatilization")
  • Add 60 µL of MSTFA to the reaction vial.

  • (Optional) Add 1% TMCS (Trimethylchlorosilane) as a catalyst if sterically hindered hydroxyls are of interest, though pure MSTFA suffices for fructose.

  • Vortex for 10 seconds.

  • Incubate at 37°C for 30 minutes with agitation.

  • Centrifuge briefly to settle liquid. Transfer to GC injector or let stand for 1 hour to ensure reaction completion.

GC-MS Acquisition Parameters

Instrument: Agilent 7890/5977 or equivalent single quadrupole MS.

ParameterSettingRationale
Inlet Splitless (1 µL injection)Maximizes sensitivity for intracellular metabolites.
Inlet Temp 250°CEnsures rapid vaporization of high-boiling TMS sugars.
Column DB-5MS or VF-5MS (30m x 0.25mm x 0.25µm)Standard non-polar phase separates syn/anti isomers well.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal separation efficiency.
Oven Program 60°C (1 min hold) Ramp 10°C/min to 325°C Hold 5 minSlow ramp ensures separation of fructose from glucose and mannose.
Transfer Line 290°CPrevents condensation of heavy derivatives.
Ion Source EI (Electron Impact), 230°C, 70 eVStandard fragmentation for spectral library matching.
Acquisition Scan Mode: m/z 50–600 SIM Mode: See belowScan for profiling; SIM for high-sensitivity flux analysis.
Target Ions for 13C-Fructose (SIM Mode)

For flux analysis, monitor the isotopomer clusters of specific fragments.

  • Primary Ion Cluster (C2-C4 fragment): m/z 217 (M0), 218 (M1), 219 (M2)...

  • Secondary Ion Cluster (C3-C5 fragment): m/z 307 (M0), 308 (M1), 309 (M2)...

  • Note: The "syn" and "anti" peaks of fructose will elute separately (typically ~0.1 - 0.5 min apart). Integrate both peaks for total quantification, or stick to the dominant isomer (usually anti) for isotopomer ratios if the ratio is constant.

Data Analysis & Interpretation

Correcting for Natural Abundance

Raw MS data contains signal from natural isotopes (1.1% 13C, 0.37% 29Si, 3.35% 30Si, etc.). You must mathematically "strip" these contributions to determine the true biological 13C enrichment.

  • Tools: Use software like IsoCor , Mav , or Metabolic Flux Analysis packages.

  • Formula:

    
    , where 
    
    
    
    is the correction matrix based on the chemical formula of the derivative (Fructose-MOX-TMS: C20H51NO6Si5).
Isotopomer Distribution Vector (IDV)

Report your data as fractional abundances (


) where 

.
  • 
    : Unlabeled fructose.
    
  • 
    : Fully labeled fructose (e.g., from U-13C-Glucose feed).
    

Troubleshooting Guide

SymptomProbable CauseSolution
No Peaks / Low Signal Water in sample.Re-dry sample with toluene. Ensure pyridine is anhydrous.
"Ghost" Peaks (m/z 73, 147, 207, 281) Column bleed or septum particles.Trim column, change septum, bake out column.
Broad/Tailing Peaks Incomplete derivatization or dirty liner.Increase incubation time/temp. Change glass liner.
Glucose/Fructose Overlap Ramp rate too fast.Lower ramp rate to 5°C/min between 180°C and 220°C.
Variable Isotopomer Ratios Detector Saturation.Dilute sample. Ensure abundance <

counts (check detector linearity).

References

  • Fiehn, O. (2016). "Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Nontargeted Profiling." Current Protocols in Molecular Biology. Link

  • Koubaa, M., et al. (2014).[4] "Quantifying 13C-labeling in Free Sugars and Starch by GC-MS." Methods in Molecular Biology. Link

  • Antoniewicz, M. R. (2013). "13C Metabolic Flux Analysis: Optimal Design of Isotopic Labeling Experiments." Current Opinion in Biotechnology. Link

  • Young, J. D. (2014).[5] "INCA: A Computational Platform for Isotopically Non-Stationary Metabolic Flux Analysis." Bioinformatics. Link

  • Roessner, U., et al. (2000). "Simultaneous analysis of metabolites in potato tuber by gas chromatography-mass spectrometry." The Plant Journal. Link

Sources

Application Note: Unraveling Fructose Metabolism Dynamics with 13C Tracers for Kinetic Modeling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Growing Importance of Understanding Fructose Metabolism

Fructose, once a minor component of the human diet, has seen its consumption rise dramatically, primarily through sucrose and high-fructose corn syrup. Unlike glucose, fructose metabolism is largely unrestricted in the liver, a characteristic that has linked its overconsumption to a range of metabolic disorders.[1][2][3] Understanding the intricate dynamics of fructose metabolic pathways is therefore of paramount importance for researchers in nutrition, metabolic diseases, and drug development. Kinetic modeling, powered by stable isotope tracers like Carbon-13 (¹³C), offers a powerful lens to quantitatively dissect these complex metabolic networks.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of ¹³C tracers for the kinetic modeling of fructose metabolism. We will delve into the core principles, provide detailed experimental protocols, and outline the data analysis workflow necessary to construct robust kinetic models. This guide is designed to be a practical resource, blending theoretical understanding with actionable protocols to empower your research.

Core Principles: Illuminating Metabolic Fates with ¹³C Tracers

The fundamental principle of ¹³C tracer analysis is to introduce a substrate, in this case, fructose, where the common ¹²C atoms are replaced with the stable, heavier isotope ¹³C. As the ¹³C-labeled fructose is metabolized, the ¹³C atoms are incorporated into downstream metabolites. By tracking the distribution and incorporation of these heavy isotopes over time, we can elucidate active metabolic pathways and quantify the rates of metabolic reactions, known as fluxes.[6][7]

Why ¹³C?

  • Stable and Non-Radioactive: Unlike radioactive isotopes, ¹³C is safe to handle and does not require specialized facilities.

  • Distinct Mass: The additional neutron in ¹³C gives it a greater mass than ¹²C, allowing for its detection and quantification by mass spectrometry (MS).[8]

  • NMR Active: The ¹³C nucleus has a nuclear spin that makes it detectable by nuclear magnetic resonance (NMR) spectroscopy, providing valuable information about the position of the label within a molecule.[9][10][11]

The choice of the ¹³C-labeled fructose tracer is critical and depends on the specific research question. Uniformly labeled [U-¹³C₆]-fructose, where all six carbon atoms are ¹³C, is a common choice for a broad overview of fructose metabolism, as it allows for the tracking of the entire carbon backbone.[12]

Visualizing the Metabolic Landscape: Fructose Metabolism Pathway

The metabolism of fructose primarily occurs in the liver and involves a distinct set of enzymatic reactions that channel its carbon backbone into glycolysis, gluconeogenesis, and lipogenesis.[1][2][13] The following diagram illustrates the central pathways of fructose metabolism.

Fructose_Metabolism Fructose Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B G3P Glyceraldehyde-3-Phosphate DHAP->G3P Glyceraldehyde->G3P Triokinase Glycolysis Glycolysis G3P->Glycolysis Gluconeogenesis Gluconeogenesis G3P->Gluconeogenesis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Lipogenesis De Novo Lipogenesis Pyruvate->TCA AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA AcetylCoA->Lipogenesis

Caption: Central pathways of hepatic fructose metabolism.

Experimental Workflow: From Cell Culture to Data Acquisition

A successful ¹³C tracer study hinges on a meticulously executed experimental workflow. The following diagram and protocols outline the key steps involved.

Experimental_Workflow start Start: Experimental Design cell_culture 1. Cell Culture & Adaptation start->cell_culture labeling 2. ¹³C-Fructose Labeling cell_culture->labeling quenching 3. Metabolic Quenching labeling->quenching extraction 4. Metabolite Extraction quenching->extraction analysis 5. Analytical Measurement (LC-MS/MS or NMR) extraction->analysis data_processing 6. Data Processing & Isotopologue Distribution Analysis analysis->data_processing modeling 7. Kinetic Modeling & Flux Analysis data_processing->modeling end End: Biological Interpretation modeling->end

Caption: Step-by-step experimental workflow for ¹³C fructose tracer studies.

Protocol 1: Cell Culture and ¹³C-Fructose Labeling

Objective: To introduce the ¹³C-labeled fructose tracer to the biological system (e.g., cultured cells) and allow for its incorporation into the metabolic network.

Materials:

  • Cell line of interest (e.g., HepG2 human hepatoma cells)

  • Appropriate cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • [U-¹³C₆]-Fructose (or other desired labeled fructose)

  • Culture plates or flasks

Procedure:

  • Cell Seeding and Growth: Seed cells at a desired density in culture plates or flasks and allow them to reach the desired confluency (typically 70-80%) in standard growth medium.

  • Medium Adaptation (Optional but Recommended): To minimize metabolic shock, adapt the cells to a medium with a fructose concentration similar to the experimental conditions for 12-24 hours prior to labeling.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the desired concentration of [U-¹³C₆]-Fructose. The concentration should be physiologically relevant to the research question.[12] A common approach is to replace the unlabeled fructose or a portion of the glucose in the medium with the labeled fructose.

  • Initiation of Labeling:

    • Aspirate the old medium from the cells.

    • Wash the cells once with pre-warmed PBS.

    • Add the pre-warmed ¹³C-labeling medium to the cells.

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to capture the dynamic incorporation of the ¹³C label. The specific time points will depend on the expected turnover rates of the metabolites of interest.

Protocol 2: Metabolite Extraction

Objective: To rapidly quench metabolic activity and efficiently extract intracellular metabolites for analysis.

Materials:

  • Cold (-80°C) 80% Methanol (or other suitable extraction solvent)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching high speeds at 4°C

Procedure:

  • Metabolic Quenching:

    • At each time point, rapidly aspirate the labeling medium.

    • Immediately add ice-cold 80% methanol to the culture plate to quench all enzymatic reactions.

  • Cell Lysis and Collection:

    • Place the plate on ice and use a cell scraper to detach the cells in the cold methanol.

    • Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

  • Extraction:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate at -20°C for at least 30 minutes to allow for complete protein precipitation and metabolite extraction.

  • Clarification:

    • Centrifuge the tubes at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new clean tube.

  • Sample Storage: Store the metabolite extracts at -80°C until analysis.

Data Acquisition and Analysis: From Raw Data to Metabolic Fluxes

Analytical Techniques

The choice of analytical platform is crucial for detecting and quantifying ¹³C-labeled metabolites.

Analytical TechniqueStrengthsConsiderations
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High sensitivity and selectivity, allowing for the detection of low-abundance metabolites. Capable of separating isomers.[8]Requires method development for each metabolite. Fragmentation patterns can be complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy Non-destructive, provides positional information of the ¹³C label within a molecule. Highly quantitative.[9][10][11]Lower sensitivity compared to MS. Requires higher concentrations of metabolites.
Data Processing and Isotopologue Distribution Analysis

The raw data from the LC-MS/MS or NMR analysis will consist of signals corresponding to different isotopologues of each metabolite. An isotopologue is a molecule that differs only in its isotopic composition. For example, lactate (a 3-carbon molecule) can exist as M+0 (all ¹²C), M+1 (one ¹³C), M+2 (two ¹³C), or M+3 (all three carbons are ¹³C).

The primary goal of data processing is to determine the Mass Isotopologue Distribution (MID) for each metabolite of interest. This involves:

  • Peak Identification and Integration: Identifying the peaks corresponding to each isotopologue and integrating their areas to determine their relative abundance.

  • Correction for Natural ¹³C Abundance: The natural abundance of ¹³C is approximately 1.1%. This needs to be mathematically corrected to accurately determine the enrichment from the tracer.

  • Calculation of Fractional Enrichment: This represents the percentage of a metabolite pool that is labeled with ¹³C.

Kinetic Modeling and Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is the computational method used to quantify the rates of metabolic reactions.[6][7] The isotopologue distribution data serves as the primary input for MFA models.

The general workflow for MFA is as follows:

  • Metabolic Network Construction: A detailed biochemical reaction network for fructose metabolism is defined.

  • Flux Estimation: An iterative algorithm is used to estimate the flux values for each reaction in the network that best reproduce the experimentally measured isotopologue distributions.

  • Statistical Validation: The goodness-of-fit of the model is assessed to ensure that the estimated fluxes are statistically robust.

The output of MFA is a quantitative map of metabolic fluxes, providing a snapshot of the cell's metabolic state under specific conditions. By comparing flux maps from different experimental conditions (e.g., with and without a drug candidate), researchers can identify key metabolic nodes that are altered.

Conclusion: A Powerful Tool for Discovery

The kinetic modeling of fructose metabolism using ¹³C tracers is a powerful and versatile approach for gaining deep insights into metabolic regulation. By providing quantitative data on metabolic fluxes, this technique moves beyond simple measurements of metabolite concentrations to reveal the dynamic nature of cellular metabolism. For researchers in basic science and drug development, this methodology offers a robust platform to investigate the mechanisms of metabolic diseases and to evaluate the efficacy and mode of action of therapeutic interventions. The protocols and principles outlined in this application note provide a solid foundation for implementing these powerful techniques in your own research endeavors.

References

  • Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. (URL: [Link])

  • 13C NMR spectroscopy applications to brain energy metabolism - PMC - NIH. (URL: [Link])

  • Metabolic regulatory network kinetic modeling with multiple isotopic tracers for iPSCs. (URL: [Link])

  • Metabolic Regulatory Network Kinetic Modeling with Multiple Isotopic Tracers for iPSCs - arXiv.org. (URL: [Link])

  • Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PMC. (URL: [Link])

  • State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo - PMC. (URL: [Link])

  • 29 Pathways of Sugar Metabolism: Pentose Phosphate Pathway, Fructose, and Galactose Metabolism - MINAMS. (URL: [Link])

  • Fructolysis - Wikipedia. (URL: [Link])

  • Visualizing 13 C-Labeled Metabolites in Maize Root Tips with Mass Spectrometry Imaging. (URL: [Link])

  • FRUCTOSE METABOLISM FROM A FUNCTIONAL PERSPECTIVE: IMPLICATIONS FOR ATHLETES. (URL: [Link])

  • Fructose Metabolism - The Medical Biochemistry Page. (URL: [Link])

  • Fructose Metabolism Mnemonic for USMLE - Pixorize. (URL: [Link])

  • New technique for the determination of metabolites labeled by the isotope (13C) using mass fragmentography - INIS-IAEA. (URL: [Link])

  • Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study | Request PDF - ResearchGate. (URL: [Link])

  • Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed. (URL: [Link])

  • Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways (Chapter 20) - Methodologies for Metabolomics - Cambridge University Press & Assessment. (URL: [Link])

  • NMR Spectroscopy for Metabolomics Research - MDPI. (URL: [Link])

  • Practical Guidelines for 13 C-Based NMR Metabolomics - Springer Nature Experiments. (URL: [Link])

  • An overview of methods using 13C for improved compound identification in metabolomics and natural products - Frontiers. (URL: [Link])

  • (PDF) Bayesian kinetic modeling for tracer-based metabolomic data - ResearchGate. (URL: [Link])

  • Impact of kinetic isotope effects in isotopic studies of metabolic systems - Research Explorer The University of Manchester. (URL: [Link])

  • Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC. (URL: [Link])

  • Impact of kinetic isotope effects in isotopic studies of metabolic systems - Research Explorer. (URL: [Link])

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - Frontiers. (URL: [Link])

  • a 13C NMR study using [U-13C]fructose. - PNAS. (URL: [Link])

  • Sample preparation in metabolomics. (URL: [Link])

  • 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC. (URL: [Link])

  • Fructose metabolism in humans – what isotopic tracer studies tell us - PMC - NIH. (URL: [Link])

  • Sample Preparation and Data Analysis for NMR-Based Metabolomics - ResearchGate. (URL: [Link])

  • Computational Modeling of Fructose Metabolism and Development in NAFLD - Frontiers. (URL: [Link])

  • Integration of kinetic models with data from 13C-metabolic flux experiments - ResearchGate. (URL: [Link])

  • Multisite Kinetic Modeling of 13C Metabolic MR Using [1-13C]Pyruvate - PMC. (URL: [Link])

  • 13C NMR Metabolomics: Applications at Natural Abundance - PMC. (URL: [Link])

  • 13C Metabolic Flux Analysis - Institute of Molecular Systems Biology. (URL: [Link])

Sources

Troubleshooting & Optimization

Resolving overlapping 13C NMR peaks in fructose metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 13C NMR Analysis of Fructose Metabolites

Topic: Resolving Overlapping 13C NMR Peaks in Fructose Metabolites Audience: Senior Researchers, Analytical Chemists, Drug Discovery Scientists

Executive Summary: The "Forest of Peaks" Challenge

Fructose metabolism analysis is uniquely difficult because fructose does not exist as a single species in solution. Unlike glucose, which is >99% pyranose, fructose equilibrates rapidly between five tautomers:


-pyranose (~68%), 

-furanose (~22%),

-furanose (~6%),

-pyranose (~2.7%), and the open-chain keto form (~0.5%).

When you introduce metabolites like Fructose-1-Phosphate (F-1-P) , Fructose-6-Phosphate (F-6-P) , and Fructose-1,6-Bisphosphate (F-1,6-BP) , the spectrum becomes a "forest" of overlapping resonances in the 60–105 ppm range. This guide provides the advanced protocols required to resolve these signals, focusing on spectral editing , 2D correlations , and quantitative acquisition parameters .

Module 1: Diagnostic Logic & Tautomer Identification

Q1: Why does my "pure" Fructose-6-Phosphate standard show multiple sets of peaks? A: You are observing mutarotation equilibrium . Even a pure standard will equilibrate into its tautomeric forms within minutes in aqueous solution. You must assign peaks based on the dominant tautomer (usually


-furanose for phosphorylated fructose metabolites) while accounting for the minor forms.

The Tautomer Fingerprint Table: Use this table to distinguish the core fructose scaffold before identifying phosphate shifts.

Tautomer FormAbundance (20°C, D2O)Anomeric C2 Shift (ppm)Key Diagnostic Feature

-D-Fructopyranose
~68%98.6Dominant in free fructose; C6 at ~64.0 ppm.

-D-Fructofuranose
~22%102.0Dominant in F-1-P, F-6-P, F-1,6-BP.

-D-Fructofuranose
~6%105.4Most downfield anomeric signal.

-D-Fructopyranose
~3%99.0Often buried under the

-pyranose signal.
Keto (Open Chain) ~0.5%212.0 (C2)Weak signal far downfield; C1/C6 often degenerate.

Critical Insight: While free fructose favors the pyranose form, phosphorylation often shifts the equilibrium toward the furanose form. For example, Fructose-1,6-bisphosphate is >90%


-furanose. Do not look for the standard "fructose pyranose" pattern in your metabolite spectra.

Module 2: Resolving Isomers (F-1-P vs. F-6-P)

Q2: Fructose-1-Phosphate and Fructose-6-Phosphate have identical masses. How do I distinguish them by NMR when their spectra overlap? A: You must use the Phosphorylation Alpha-Shift Rule . Phosphorylation of a hydroxyl group typically induces a +2.5 to +4.0 ppm downfield shift on the directly attached carbon (C1 or C6) and a smaller shift on the adjacent carbon (beta-effect).

Differentiation Protocol:

  • Locate the C1 and C6 Methylene signals. In free fructose, these appear at 63–65 ppm .

  • Apply the Shift Rule:

MetaboliteC1 Shift (ppm)C6 Shift (ppm)Diagnostic Logic
Free Fructose ~64.5~63.6Both methylenes are unshifted.
Fructose-1-Phosphate ~67.5 (Shifted) ~63.8 (Unshifted)Phosphate is at C1. C6 remains upfield.
Fructose-6-Phosphate ~64.8 (Unshifted)~67.2 (Shifted) Phosphate is at C6. C1 remains upfield.
Fructose-1,6-BP ~67.8 (Shifted) ~68.0 (Shifted) Both methylenes are shifted downfield.

Note: Exact values vary with pH and concentration. Focus on the relative shift compared to the internal standard or unphosphorylated species.

Module 3: Advanced Acquisition Protocols

Q3: My 1D 13C peaks are too broad or low-intensity to integrate accurately. How do I fix this? A: This is likely due to insufficient relaxation delay (d1) or inefficient decoupling . Fructose carbons, especially quaternary C2, have long T1 relaxation times (up to 10-15 seconds).

Protocol: Quantitative 13C NMR ("Inverse Gated" Method) Use this protocol for absolute quantification of metabolite ratios.

  • Pulse Sequence: zgig (Bruker) or equivalent (Inverse Gated Decoupling).

    • Why: Decoupling is ON during acquisition (for singlet peaks) but OFF during delay (to suppress Nuclear Overhauser Effect (NOE) enhancement, which is non-uniform across carbons).

  • Relaxation Delay (d1): Set to 5 × T1 of the slowest carbon.

    • Recommendation: Set d1 = 20s minimum. For rapid screening, add Cr(acac)₃ (2-5 mM) as a relaxation agent to lower T1, allowing d1 = 2s.

  • Temperature: Control strictly at 298K . Tautomer equilibrium is temperature-dependent.

  • Spectral Width: Ensure coverage of the Keto carbonyl (~215 ppm) if quantifying total fructose.

Module 4: The "Silver Bullet" Workflow (HSQC-TOCSY)

Q4: The overlap in the 60-80 ppm region is impossible to deconvolve. What is the definitive experiment? A: Do not rely on 1D 13C. Use 2D 1H-13C HSQC-TOCSY . This hybrid experiment spreads the crowded proton signals into the carbon dimension (which has better dispersion) and traces the entire spin system of each tautomer.

Step-by-Step Workflow:

G cluster_0 Logic Flow Sample Sample Preparation (D2O, pH 7.0, 298K) HSQC 1H-13C HSQC (The Fingerprint) Sample->HSQC Step 1: Identify C-H correlations HSQC_TOCSY HSQC-TOCSY (The Connector) HSQC->HSQC_TOCSY Step 2: Propagate magnetization HSQC->HSQC_TOCSY Analysis Spin System Assignment HSQC_TOCSY->Analysis Step 3: Trace C1-C2-C3...

Figure 1: Workflow for resolving carbohydrate overlap using 2D correlation spectroscopy.

Experimental Setup for HSQC-TOCSY:

  • Mixing Time (TOCSY): Set to 80–100 ms .

    • Why: This allows magnetization to transfer from the anomeric H1/C1 all the way to H6/C6, revealing the full ring system.

  • Resolution: Set 13C (F1) points to at least 256 (linear prediction can extend this).

  • Interpretation:

    • Find the unique Anomeric Proton (usually 4.5–5.5 ppm).

    • In HSQC-TOCSY, look for a "stripe" of peaks at that proton frequency.

    • These peaks correspond to C2, C3, C4, C5, C6 of that specific tautomer/metabolite.

    • This isolates "Fructose-6-P Beta-Furanose" from "Glucose-6-P Alpha-Pyranose" even if their carbons overlap in 1D.

References

  • Barclay, T., et al. (2012). "Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy." Carbohydrate Research, 347(1), 136-141. Link

  • Maplestone, C., & Kovacs, H. (2020). "Optimized Default 13C Parameters." University of Chicago NMR Facility. Link

  • Kovacs, H. (2014). "Quantitative Analysis of Metabolic Mixtures by 2D 13C-Constant-Time TOCSY NMR Spectroscopy." Florida State University Office of Research. Link

  • Queiroz, E.F., et al. (2014). "Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots." Metabolomics, 10, 853–860. Link

  • Wishart, D.S., et al. (2023). "13C Chemical Shift Reference." Center for In Vivo Metabolism.[1] Link

Sources

Minimizing label scrambling in D-Fructose-2,5-13C2 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Label Scrambling in Metabolic Flux Analysis (MFA) Tracer: D-Fructose-2,5-13C2 Target Audience: Metabolic Researchers, drug development scientists.

Core Concept: The "Symmetry" Directive

Welcome to the Technical Support Center for [2,5-13C2]Fructose applications. This tracer is chosen for a specific reason: Symmetry Generation .

Unlike [1-13C]Glucose, which generates asymmetric trioses (one labeled, one unlabeled), [2,5-13C2]Fructose is designed to yield two isotopically identical triose phosphates upon cleavage by Aldolase B.

  • Fructose C2

    
    DHAP C2 
    
  • Fructose C5

    
    Glyceraldehyde C2  (which becomes GAP C2)
    

The Goal: In a perfect gluconeogenic experiment, these two trioses recombine to form [2,5-13C2]Glucose . The Problem (Scrambling): Any deviation from this [2,5] pattern—such as the appearance of M+1 isotopomers, or label movement to C1/C3—indicates "scrambling" caused by dilution, Pentose Phosphate Pathway (PPP) cycling, or TCA cycle exchange.

Diagnostic Flowchart: Identifying the Source of Scrambling

Before troubleshooting, use this logic flow to identify where your label is being scrambled.

ScramblingDiagnosis Start Analyze Glucose Mass Isotopomer Distribution (MID) CheckM2 Is M+2 (Double Labeled) Dominant? Start->CheckM2 Perfect Status: No Scrambling Direct Gluconeogenesis CheckM2->Perfect Yes CheckM1 Is M+1 (Single Labeled) High? CheckM2->CheckM1 No (M+1 > M+2) CheckPos Check Label Position (NMR/MS frag) CheckM1->CheckPos Dilution Cause: Triose Pool Dilution (Unlabeled DHAP/GAP influx) CheckPos->Dilution Position is C2 or C5 PPP Cause: PPP Cycling (Randomization of C1/C2/C3) CheckPos->PPP Position is C1 or C3 TCA Cause: TCA/PEPCK Cycling (Label moves to C1, C6, or C3, C4) CheckPos->TCA Complex Scrambling

Figure 1: Diagnostic logic for identifying the metabolic source of label scrambling.

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a high ratio of M+1 Glucose. Is my tracer impure?"

Diagnosis: Unlikely. This is usually Triose Pool Dilution , not tracer impurity. Mechanism: In a "clean" system, labeled DHAP (from Fructose) combines with labeled GAP (from Fructose) to form M+2 Fructose-1,6-bisphosphate (FBP). However, if the cell has a large pool of unlabeled glycolytic intermediates (from glycogen or unlabeled glucose), a labeled DHAP will likely combine with an unlabeled GAP.

  • Labeled DHAP + Labeled GAP

    
    M+2 Glucose 
    
  • Labeled DHAP + Unlabeled GAP

    
    M+1 Glucose 
    

Solution:

  • Increase Tracer Load: Ensure the fructose load is sufficient to overwhelm the endogenous triose pool (metabolic non-steady state approach) or run the infusion longer to reach isotopic steady state.

  • Check Glycogenolysis: High glycogen breakdown floods the system with unlabeled G6P/F6P, which flows down to dilute the triose pool. Consider fasting the model/subject longer to deplete glycogen stores before the experiment.

Issue 2: "My label is appearing on Carbon 1 and 3 of Glucose. It should be on C2 and C5."

Diagnosis: Pentose Phosphate Pathway (PPP) Cycling. Mechanism: If the [2,5-13C2]Glucose formed via gluconeogenesis enters the oxidative PPP, C1 is decarboxylated (lost as CO2). The remaining carbons rearrange. Through the non-oxidative branch (Transketolase/Transaldolase reactions), carbons are shuffled between C2, C1, and C3. Solution:

  • Quantify PPP Flux: You cannot "stop" this, but you can quantify it. Use the M+1/M+2 ratio in specific fragments (e.g., m/z 173 in GC-MS aldonitrile acetate derivatives) to calculate the % of flux diverting through PPP.

  • Shorten Labeling Time: PPP cycling takes time. Analyzing earlier time points (dynamic flux analysis) may capture the "first pass" gluconeogenesis before extensive cycling occurs.

Issue 3: "The enrichment in DHAP and GAP derivatives is unequal."

Diagnosis: Incomplete TPI Equilibration. Mechanism: Fructose cleavage yields DHAP (C1-3) and Glyceraldehyde (C4-6). While [2,5-13C2]Fructose labels both "halves" at the equivalent C2 position, kinetic isotope effects (KIE) or extremely high flux can cause temporary disequilibrium between the DHAP and GAP pools. Solution:

  • Assume Equilibrium? In liver (gluconeogenesis), TPI is usually very fast. If you see inequality, check if your extraction protocol is quenching enzymatic activity fast enough.

  • Protocol Adjustment: Use the Kinetic Quench Method (see Section 4) to prevent post-sampling scrambling by residual enzyme activity.

Experimental Protocol: The Kinetic Quench

Standard extraction methods often allow enzymes like Triose Phosphate Isomerase (TPI) and Aldolase to remain active for seconds during cell harvesting, leading to artificial scrambling of your MIDs.

Objective: Instantaneous cessation of metabolic activity.

Step-by-Step Methodology:

  • Preparation:

    • Prepare Quench Solution: 60% Methanol / 40% Ammonium Bicarbonate (0.85% w/v), pre-chilled to -40°C .

    • Why? Methanol denatures enzymes; the low temperature halts kinetics; ammonium bicarbonate maintains pH stability for phosphorylated intermediates.

  • The Harvest (Adherent Cells):

    • Step 1: Rapidly aspirate culture media.

    • Step 2: Immediately flood the plate with the -40°C Quench Solution.

    • Step 3: Scrape cells in the cold solution. Do not allow the plate to warm up.

  • The Harvest (Tissue/Liver):

    • Step 1: Freeze-clamp the tissue in situ using Wollenberger tongs pre-cooled in liquid nitrogen.

    • Step 2: Pulverize the frozen tissue under liquid nitrogen.

    • Step 3: Add the frozen powder directly to -40°C extraction solvent. Never allow the tissue to thaw before solvent addition.

  • Extraction:

    • Add Chloroform (-20°C) to the methanol/cell mixture to separate phases.

    • Vortex vigorously at 4°C.

    • Centrifuge at 4°C. Collect the aqueous (upper) phase containing sugar phosphates.

Data Interpretation: Expected vs. Scrambled MIDs

Use this table to benchmark your Mass Spectrometry results for Glucose derived from [2,5-13C2]Fructose.

IsotopomerTheoretical (Perfect Gluconeogenesis)Scrambled (Dilution Dominant)Scrambled (PPP/TCA Cycling)
M+0 Variable (Endogenous Glucose)HighVariable
M+1 < 5% (Natural Abundance only)High (Dominant labeled species)Moderate
M+2 Dominant (Direct Recombination)LowLow/Moderate
M+3 ~0%~0%Detectable
M+4 ~0%~0%~0%
Key Ratio M+2 >> M+1 M+1 > M+2 M+1 ≈ M+2 (plus positional shifts)

Pathway Visualization: Atom Mapping

Understanding the precise movement of Carbon-13 is critical. The diagram below maps the [2,5-13C2]Fructose tracer through Aldolase cleavage and subsequent gluconeogenesis.

AtomMapping cluster_Trioses Triose Pool (Equilibrated) Fructose Fructose-1,6-BP [2,5-13C2] DHAP DHAP [2-13C] Fructose->DHAP Aldolase B (C1-C3) GAP GAP [2-13C] Fructose->GAP Aldolase B (C4-C6) DHAP->GAP TPI (Reversible) Glucose Glucose-6-P [2,5-13C2] DHAP->Glucose Gluconeogenesis (Direct Recombination) GAP->Glucose Scrambled Scrambled Glucose (M+1 or C1/C3 labeled) GAP->Scrambled Dilution w/ Unlabeled GAP OR PPP Cycling

Figure 2: Atom mapping of [2,5-13C2]Fructose. Note that direct gluconeogenesis restores the [2,5] pattern, while dilution results in single-labeled M+1 species.

References

  • Burgess, S. C., et al. (2003). "Noninvasive estimation of metabolic flux in the liver using [2,5-13C2]fructose and 13C NMR isotopomer analysis." Magnetic Resonance in Medicine.

  • Landau, B. R., et al. (1996). "Use of 2H2O for estimating rates of gluconeogenesis. Application to the fasted state." Journal of Clinical Investigation.

  • Jones, J. G., et al. (2001). "An integrated 2H and 13C NMR study of gluconeogenesis and TCA cycle flux in humans." American Journal of Physiology-Endocrinology and Metabolism.

  • Antoniewicz, M. R. (2015). "Methods and advances in metabolic flux analysis: a mini-review." Journal of Industrial Microbiology & Biotechnology.

  • Merritt, M. E., et al. (2017).[1] "Hyperpolarized [2-13C]dihydroxyacetone detects a real-time, transient metabolic response of the liver to an acute fructose challenge."[1] Magnetic Resonance in Medicine.

Sources

Correcting for natural abundance in 2,5-13C2 fructose MS data

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for isotope tracer analysis in mass spectrometry. This guide provides troubleshooting and in-depth answers to frequently asked questions regarding the correction for natural abundance in 2,5-¹³C₂ fructose MS data.

This resource is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling in their experimental workflows. Here, we delve into the critical process of natural abundance correction, a necessary step for obtaining accurate quantitative data from mass spectrometry-based metabolomics studies.

Frequently Asked Questions (FAQs)

Q1: Why is correcting for natural abundance of isotopes necessary in my 2,5-¹³C₂ fructose tracer experiment?

A1: Every element with multiple stable isotopes has a constant, naturally occurring distribution of these isotopes. For carbon, approximately 98.9% is ¹²C and 1.1% is ¹³C.[1] When you perform a mass spectrometry experiment, the instrument measures the mass-to-charge ratio (m/z) of ions, and the resulting spectrum for a molecule like fructose will not be a single peak. Instead, it will be a cluster of peaks representing the different isotopologues (molecules that differ only in their isotopic composition).

The M+1 peak (one mass unit heavier than the monoisotopic peak, M+0) is primarily due to the presence of a single ¹³C atom in a molecule that is otherwise composed of ¹²C atoms. Similarly, the M+2 peak can result from two ¹³C atoms, or one ¹⁸O atom, and so on.

In a stable isotope labeling experiment, you are intentionally introducing a ¹³C-labeled tracer, in this case, 2,5-¹³C₂ fructose, to track its metabolic fate. The goal is to measure the incorporation of these ¹³C atoms into downstream metabolites. However, the ¹³C atoms that are naturally present in your biological system and in the fructose molecule itself (at positions other than 2 and 5) will contribute to the measured intensity of the labeled peaks.

Failure to correct for this natural abundance will lead to an overestimation of the extent of labeling, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[2] Therefore, natural abundance correction is a critical data processing step to distinguish between the ¹³C that is experimentally introduced and that which is naturally present.[3]

Q2: What is the general principle behind natural abundance correction?

A2: The fundamental principle of natural abundance correction is to mathematically deconvolve the measured mass isotopomer distribution (MID) into the true, or corrected, MID that solely reflects the incorporation of the isotopic label from the tracer. This is typically achieved using a matrix-based method.[4]

The relationship can be expressed by the following equation:

M_measured = C * M_corrected

Where:

  • M_measured is the vector of observed relative intensities of the mass isotopologues.

  • C is the correction matrix.

  • M_corrected is the vector of the true, corrected relative intensities of the mass isotopologues.

The goal is to solve for M_corrected :

M_corrected = C⁻¹ * M_measured

The correction matrix, C , is constructed based on the elemental composition of the molecule (including any derivatizing agents) and the known natural abundance of all stable isotopes. Each column in the correction matrix represents the theoretical MID of a single, pure isotopologue (e.g., the M+0, M+1, M+2 species) due to the natural abundance of other isotopes in the molecule.

Troubleshooting Guides

Issue 1: My corrected data shows negative intensities for some isotopologues. What does this mean and how can I fix it?

This is a common issue that can arise from several sources:

  • Low Signal-to-Noise Ratio: If the intensity of your measured peaks is very low and close to the background noise of the instrument, the mathematical correction can result in negative values.

  • Incorrect Background Subtraction: Aggressive or inaccurate background subtraction during initial data processing can distort the relative intensities of your isotopologues, leading to errors in the correction algorithm.

  • Inaccurate Isotopic Purity of the Tracer: The correction algorithm relies on the precise isotopic purity of your 2,5-¹³C₂ fructose. If the stated purity from the manufacturer is inaccurate, or if the tracer has degraded, the correction matrix will be incorrect, potentially leading to negative values.

  • Interfering Species: Co-eluting compounds with overlapping m/z values can distort the measured MID of your analyte of interest.

Troubleshooting Steps:

  • Re-evaluate Peak Integration: Manually inspect the peak integration for your fructose isotopologues. Ensure that the baseline is set correctly and that the integration window accurately captures the entire peak for all isotopologues.

  • Check for Interferences: Examine the mass spectra for evidence of co-eluting species. You may need to improve your chromatographic separation or use a higher resolution mass spectrometer to resolve the interference.

  • Verify Tracer Purity: If possible, directly infuse your 2,5-¹³C₂ fructose standard to obtain a high-quality mass spectrum. Compare the measured MID of the standard to the manufacturer's specifications. If they differ significantly, you may need to adjust the purity values used in your correction algorithm.

  • Utilize Non-Negative Least Squares Algorithms: Some correction software offers the option to use algorithms, such as the Hanson–Lawson or L-BFGS-B, that constrain the solution to non-negative values.[5] This can be a practical way to handle minor negative results that arise from noise. However, it's crucial to first investigate the underlying cause of the negative values.

Issue 2: How do I correctly define the isotopic purity of my 2,5-¹³C₂ fructose for the correction algorithm?

The isotopic purity of your tracer is a critical parameter for accurate correction. Commercially available 2,5-¹³C₂ fructose is not 100% pure. It will contain a mixture of isotopologues. For example, a 99% pure standard means that 99% of the molecules are labeled with ¹³C at the 2 and 5 positions. The remaining 1% will be a mixture of other isotopologues.

Step-by-Step Guide to Defining Isotopic Purity:

  • Obtain the Certificate of Analysis (CoA): The CoA from the manufacturer will provide the isotopic enrichment of your tracer. For 2,5-¹³C₂ fructose, this will likely be stated as "99 atom % ¹³C".

  • Understand the Isotopologue Distribution: This "99 atom %" does not mean that 99% of the molecules are the desired M+2 species. It means that the enrichment at the specified positions is 99%. The actual isotopologue distribution of the standard will be a binomial expansion of this purity.

  • Input the Correct Information into Your Software: Most modern natural abundance correction software (e.g., IsoCor, AccuCor) has specific fields for entering the isotopic purity of your tracer.[4][6] It is crucial to enter this information correctly.

Example of Tracer Purity:

Let's assume your 2,5-¹³C₂ fructose has a stated isotopic purity of 99%. This means that for the carbon atoms at positions 2 and 5, the probability of them being ¹³C is 0.99, and the probability of them being ¹²C is 0.01. The expected distribution of isotopologues in your standard would be:

IsotopologueDescriptionProbability
M+0¹²C at positions 2 and 5(0.01) * (0.01) = 0.0001
M+1¹³C at position 2, ¹²C at 5 OR ¹²C at 2, ¹³C at 52 * (0.99) * (0.01) = 0.0198
M+2¹³C at positions 2 and 5(0.99) * (0.99) = 0.9801

This theoretical distribution of the tracer itself is a key component in constructing the correction matrix.

Experimental Protocols & Methodologies

Protocol: Constructing a Simplified Correction Matrix for 2,5-¹³C₂ Fructose

This protocol outlines the conceptual steps for building a correction matrix. In practice, you will use specialized software for this.

Objective: To create a correction matrix that accounts for the natural abundance of ¹³C in the four unlabeled carbon atoms of 2,5-¹³C₂ fructose.

Assumptions:

  • Fructose formula: C₆H₁₂O₆

  • Tracer: 2,5-¹³C₂ fructose (we will assume 100% purity for this simplified example)

  • Natural abundance of ¹³C: 1.1%

  • We are only considering the contribution of ¹³C to the M+1 and M+2 peaks for simplicity.

Methodology:

  • Define the Isotopologue Vectors:

    • M_corrected: This represents the true abundance of each labeled species. For a system with unlabeled (M+0) and labeled (M+2) fructose, this would be [M+0_corr, M+2_corr].

    • M_measured: This is what your mass spectrometer detects. We will consider the measured intensities of M+0, M+1, M+2, M+3, and M+4.

  • Determine the Contribution of Each Corrected Isotopologue to the Measured Spectrum:

    • Contribution of M+0_corr (unlabeled fructose):

      • An unlabeled fructose molecule has 6 carbon atoms. The probability of it having zero, one, or two additional ¹³C atoms due to natural abundance can be calculated using the binomial distribution.

    • Contribution of M+2_corr (2,5-¹³C₂ fructose):

      • This molecule already has two ¹³C atoms. It has four other carbon atoms that can be ¹³C due to natural abundance. We calculate the probability of having zero, one, or two additional ¹³C atoms in these four positions.

  • Construct the Correction Matrix (C):

M+0_corr M+2_corr
M+0_meas P(0 ¹³C in 6 C)0
M+1_meas P(1 ¹³C in 6 C)0
M+2_meas P(2 ¹³C in 6 C)P(0 ¹³C in 4 C)
M+3_meas P(3 ¹³C in 6 C)P(1 ¹³C in 4 C)
M+4_meas P(4 ¹³C in 6 C)P(2 ¹³C in 4 C)
  • Solve for M_corrected:

    • With the correction matrix constructed, you can use matrix inversion to solve for the corrected intensities.

Visualization of the Correction Workflow:

CorrectionWorkflow cluster_0 Data Acquisition cluster_1 Correction Algorithm cluster_2 Corrected Data raw_data Raw MS Data (Measured Intensities) matrix_inversion Matrix Inversion (C⁻¹) raw_data->matrix_inversion M_measured correction_matrix Correction Matrix (C) - Elemental Formula - Natural Abundance - Tracer Purity correction_matrix->matrix_inversion C corrected_data Corrected Isotopologue Distribution matrix_inversion->corrected_data M_corrected = C⁻¹ * M_measured

Caption: Workflow for natural abundance correction.

Data Presentation

Table 1: Natural Abundance of Relevant Stable Isotopes

ElementIsotopeNatural Abundance (%)
Carbon¹²C98.93
¹³C1.07
Hydrogen¹H99.985
²H0.015
Oxygen¹⁶O99.762
¹⁷O0.038
¹⁸O0.200
Nitrogen¹⁴N99.634
¹⁵N0.366

Note: These values can vary slightly depending on the source.

Logical Relationship of Correction Components:

CorrectionComponents cluster_inputs Input Parameters Measured_Data Measured MID Corrected_Data Corrected MID Measured_Data->Corrected_Data Correction Algorithm Elemental_Formula Elemental Formula (Fructose + Derivative) Correction_Matrix Correction Matrix Construction Elemental_Formula->Correction_Matrix Natural_Abundance Natural Isotope Abundance Natural_Abundance->Correction_Matrix Tracer_Purity Tracer Isotopic Purity Tracer_Purity->Correction_Matrix Correction_Matrix->Measured_Data

Sources

Preventing bacterial degradation of 13C-fructose media

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isotope Integrity

Guide: Preventing Bacterial Degradation of 13C-Fructose Media for Metabolic Tracer Analysis

Introduction: The Criticality of Isotopic Fidelity

In the precise field of metabolic research, 13C-labeled fructose serves as a powerful tracer to elucidate cellular pathways. The foundational assumption of these experiments is that the isotopic label remains stable and is metabolized solely by the experimental system (e.g., cultured cells). Bacterial contamination invalidates this assumption. Undetected microbial growth can rapidly consume the 13C-fructose, altering the isotopic enrichment and leading to artifactual data. This guide provides expert-level troubleshooting advice and preventative protocols to ensure the integrity of your 13C-fructose media, safeguarding the validity of your experimental results.

Section 1: Troubleshooting Guide

This section addresses common issues that arise from suspected or confirmed contamination of 13C-fructose media.

Q1: My culture media containing 13C-fructose unexpectedly became turbid overnight, and the pH indicator turned bright yellow. What is the likely cause?

A1: These are classic signs of a significant bacterial contamination.[1][2]

  • Causality: The turbidity is caused by a high concentration of bacterial cells suspended in the media. The sharp drop in pH (indicated by the yellow color of phenol red) is a direct result of bacterial fermentation. Many common laboratory bacterial contaminants, such as E. coli, rapidly metabolize sugars like fructose, producing acidic byproducts (e.g., lactic acid, acetic acid) that overwhelm the buffering capacity of the culture medium.[1][2] This rapid acidification is often detrimental to the health of the eukaryotic cells in your experiment.

Q2: My mass spectrometry data shows a loss of 13C enrichment or unexpected 13C scrambling in downstream metabolites. Could contamination be the cause?

A2: Yes, this is a strong indicator of microbial interference and a critical, often overlooked, consequence of low-level contamination.

  • Causality: Bacteria possess highly active and diverse metabolic pathways.[3] When they consume 13C-fructose, they divert the labeled carbons into their own metabolic networks, which can differ significantly from those of your target cells.[4][5] For example, bacteria may utilize the Embden-Meyerhof pathway for fructose, while your cells use another.[5] This leads to two major problems:

    • Loss of Enrichment: The bacteria consume the expensive 13C-labeled substrate, reducing its availability for your experimental cells and diluting the isotopic signal in your target metabolites.

    • Isotope Scrambling: Bacteria can secrete their own 13C-labeled metabolites into the medium, which may then be taken up by your cells. This introduces labeled carbons into metabolic pathways you did not intend to trace, creating artifactual data and making interpretation of the results impossible.

Q3: I suspect my freshly prepared 13C-fructose stock solution is contaminated. How can I definitively confirm this before using it in a critical experiment?

A3: You must perform a formal sterility test. Using a potentially contaminated stock will jeopardize your experiment. The most reliable method is to test for microbial growth by inoculating dedicated culture media.[6][7]

  • Expert Insight: Do not rely solely on visual inspection. Some contaminants, particularly Mycoplasma, do not cause turbidity but can still severely alter metabolism.[2][3] A robust sterility test is a non-negotiable quality control step.

Protocol: Sterility Testing of 13C-Fructose Media

This protocol is adapted from the United States Pharmacopeia (USP) <71> standards for sterility testing.[7][8][9]

  • Preparation: Under strict aseptic conditions (i.e., in a laminar flow hood), obtain two types of sterile culture media: Fluid Thioglycollate Medium (FTM) for detecting anaerobic and microaerophilic bacteria, and Trypticase Soy Broth (TSB) for aerobic bacteria and fungi.[7]

  • Inoculation: Aseptically add a small aliquot (e.g., 100 µL) of your 13C-fructose stock solution to a tube of FTM and a separate tube of TSB.

  • Incubation:

    • Incubate the inoculated FTM tube at 30-35°C for 14 days.[9]

    • Incubate the inoculated TSB tube at 20-25°C for 14 days.[9]

  • Observation: Visually inspect the tubes for any signs of microbial growth (e.g., turbidity, pellicle formation, or color change) at regular intervals during the 14-day period.

  • Interpretation: If no growth is observed after 14 days, the 13C-fructose solution is considered sterile. If any growth is detected, the stock is contaminated and must be discarded.

Section 2: FAQs - Best Practices for Prevention

Proactive prevention is the most effective strategy for avoiding contamination. This section answers frequently asked questions about preparing and handling 13C-fructose solutions.

Q1: What is the single best method to sterilize my aqueous 13C-fructose stock solution?

A1: Sterile filtration is the gold standard and the highly recommended method. [10][11]

  • Causality: Filtration physically removes microorganisms by passing the solution through a membrane with a pore size small enough to retain bacteria.[12] A 0.22 µm or 0.2 µm filter is the industry standard for sterilizing filtration, as it effectively removes common bacteria.[13][14] This method does not involve heat, thus preserving the chemical integrity of the fructose molecule completely.[15][16]

Q2: My lab's protocol has always been to autoclave sugar solutions. What are the specific risks of autoclaving 13C-fructose, and how can I minimize them?

A2: Autoclaving fructose solutions is strongly discouraged as it compromises the molecular integrity of the sugar.[16][17]

  • Causality & Risks:

    • Caramelization: The high heat of autoclaving (typically 121°C) can cause fructose to break down and polymerize, forming brown-colored compounds.[18][19] This degradation reduces the concentration of intact fructose in your media.

    • Maillard Reaction: If fructose is autoclaved in the presence of amino acids (e.g., in a complete culture medium), a chemical reaction occurs between the sugar and the amino acids.[11][18] This not only degrades the fructose but also the amino acids, and can form compounds that may be toxic or inhibitory to cell growth.[17][18]

    • Formation of Inhibitors: Heat degradation of fructose can generate byproducts like 5-(hydroxymethyl)-2-furaldehyde (HMF), which can be toxic to some cell lines.[16][17] Fructose is known to be less heat-stable and decomposes more readily than glucose.[16][17][20]

  • Harm Reduction Strategy (If Autoclaving is Unavoidable):

    • Separate Sterilization: ALWAYS autoclave the fructose solution separately from other media components like amino acid or phosphate buffer solutions.[17][18]

    • Minimize Time: Use the shortest possible autoclave cycle that ensures sterility (e.g., 15-20 minutes at 121°C).[16][21]

    • Cool Promptly: Remove the solution from the autoclave as soon as the cycle finishes to prevent prolonged heat exposure.[18]

    • Acknowledge Degradation: Be aware that even with these precautions, some level of degradation is inevitable.[16] This introduces a variable that can affect experimental reproducibility.

Q3: What are the key specifications to look for in a syringe filter for sterilizing my 13C-fructose media?

A3: There are two critical specifications: pore size and membrane material.

  • Pore Size: 0.22 µm (or 0.2 µm). This is the validated size for sterilizing-grade filtration, capable of retaining bacteria.[13][14] Do not use a 0.45 µm filter, as it is intended for clarification (removing large particles) and will not reliably remove all bacteria.[14]

  • Membrane Material: Polyethersulfone (PES) is highly recommended.

    • Causality: PES membranes are ideal for biological and cell culture applications because they exhibit very low protein binding and have high flow rates.[14][22] This ensures that you are not losing other critical components of your media (if present) and that the filtration process is efficient. Other options like Nylon can also be used for general aqueous solutions.[23]

Q4: Can I add antibiotics like Penicillin-Streptomycin to my 13C-fructose media as a "safety net"?

A4: While possible, this practice is not recommended as a substitute for good aseptic technique.

  • Causality & Risks:

    • Masking Contamination: Antibiotics can suppress the growth of susceptible bacteria to a low, undetectable level without eliminating them completely.[24] This can lead to a false sense of security while the hidden contaminants continue to alter your 13C-fructose.

    • Antibiotic Resistance: Continuous use of antibiotics promotes the development of resistant bacterial strains in the laboratory environment.[24]

    • Metabolic Interference: Some antibiotics can have off-target effects on eukaryotic cell metabolism, potentially confounding the results of your tracer experiment.

    • Ineffectiveness against Mycoplasma: Standard antibiotics like penicillin are ineffective against Mycoplasma, a common and insidious cell culture contaminant that lacks a cell wall.[25]

  • Expert Recommendation: The best practice is to work without antibiotics. This forces the researcher to maintain rigorous aseptic technique. If antibiotics must be used for a specific reason (e.g., primary cell isolation), the culture should be weaned off them as soon as possible.[24]

Q5: What are the most critical aseptic techniques for preparing and storing sterile 13C-fructose stock solutions?

A5: Rigorous aseptic technique is paramount.[24][25][26]

  • Work Environment: All manipulations must be performed in a certified Class II biological safety cabinet (laminar flow hood). Disinfect all surfaces and items entering the hood with 70% ethanol or a similar disinfectant.[24]

  • Sterile Equipment: Use only sterile pipette tips, tubes, and filter units.[26] When preparing a stock solution, dissolve the 13C-fructose powder in a sterile, high-purity solvent (e.g., water for injection or cell culture grade water) inside the hood.

  • Filtration Workflow: Filter the prepared solution directly into a final, sterile storage container. Do not open the sterile container after filtration.

  • Aliquoting: Store the final sterile solution in smaller, single-use aliquots. This prevents the need to repeatedly open and access the main stock, which minimizes the opportunities for contamination.[26]

  • Storage: Store the aliquots at -20°C or -80°C to inhibit any potential microbial growth and maintain chemical stability.

Section 3: Protocols & Data Summary

Protocol: Step-by-Step Sterile Filtration of 13C-Fructose Solution
  • Preparation: In a biological safety cabinet, dissolve the pre-weighed 13C-fructose powder in a sterile solvent to the desired stock concentration.

  • Assemble Filter: Aseptically attach a sterile 0.22 µm syringe filter to a new sterile syringe.[23] For larger volumes, use a sterile bottle-top vacuum filtration unit.

  • Draw Solution: Draw the dissolved 13C-fructose solution into the syringe.

  • Filter: Attach the syringe to the filter unit. Gently and steadily depress the plunger, forcing the solution through the filter into a sterile collection vessel (e.g., a sterile conical tube).[10]

  • Aliquot & Store: Immediately cap the sterile collection vessel. Aseptically portion the solution into sterile, single-use cryovials. Label clearly and store at ≤ -20°C.

Data Summary Table: Comparison of Sterilization Methods for Fructose Solutions
ParameterSterile Filtration (0.22 µm) Autoclaving (121°C, 15-20 min)
Efficacy Excellent (removes bacteria & fungi)Excellent (kills all microbes & spores)
13C-Fructose Integrity Excellent. No chemical degradation.[10][15]Poor to Fair. Degradation is likely.[16][17]
Risk of Byproducts None. High. Risk of caramelization and formation of HMF.[17][18][19]
Maillard Reaction Risk None. Very High if autoclaved with amino acids.[18]
Recommended Use The mandatory method for all metabolic tracer studies.Not recommended. Use only if filtration is impossible and with extreme caution.

Section 4: Workflow Diagram

Decision-Making Workflow for Sterilizing Carbohydrate Media

This diagram outlines the logical process for selecting the appropriate sterilization method for media containing 13C-fructose.

Sterilization_Workflow start Start: Need to prepare sterile 13C-Fructose containing media q1 Is the 13C-Fructose in a solution with amino acids or proteins? start->q1 rec_filter_mandatory Sterile Filtration (0.22 µm) is MANDATORY q1->rec_filter_mandatory  Yes q2 Is sterile filtration equipment (0.22 µm filter) available? q1->q2 No (Fructose Only) end_filter End Product: Sterile, chemically intact 13C-Fructose Media rec_filter_mandatory->end_filter rec_filter_preferred Proceed with Sterile Filtration (0.22 µm) q2->rec_filter_preferred  Yes autoclave_warn Autoclaving is NOT RECOMMENDED High risk of 13C-Fructose degradation q2->autoclave_warn No rec_filter_preferred->end_filter autoclave_protocol If unavoidable: 1. Autoclave fructose solution ALONE. 2. Use minimal time (15-20 min @ 121°C). 3. Aseptically combine with other sterile components after cooling. autoclave_warn->autoclave_protocol end_autoclave End Product: Sterile, but with potential 13C-Fructose degradation autoclave_protocol->end_autoclave

Caption: Decision workflow for sterilizing 13C-Fructose media.

References

  • Amazon. (n.d.). 10pcs Lab Sterile Syringe Filters – Nylon Membrane 0.22um, 33mm. Retrieved from [Link]

  • LinkedIn. (2024). The Definitive Guide to 0.22 Micron Filters: What You Need to Know. Retrieved from [Link]

  • Merck Millipore. (n.d.). Millex-GP Syringe Filter Unit, 0.22 µm, polyethersulfone, 33 mm, gamma sterilized. Retrieved from [Link]

  • Hawach Scientific. (2024). What Is A 0.22 Micron Filter Used For?. Retrieved from [Link]

  • Sartorius. (n.d.). Sterilizing Grade Filtration of high concentrated Sugar Solutions Application Note. Retrieved from [Link]

  • Starlab Scientific Co., Ltd. (n.d.). The Complete Guide to 0.22 Micron Filters: Everything You Need to Know. Retrieved from [Link]

  • Leber, A. L. (2020). Sterility Testing for Cellular Therapies: What Is the Role of the Clinical Microbiology Laboratory?. Journal of Clinical Microbiology, 58(5), e01 sterility-19. [Link]

  • ResearchGate. (2016). Sterilize sucrose solution in autoclave?. Retrieved from [Link]

  • Bitesize Bio. (2025). Doesn't Play Well with Others- The Chemistry of the Autoclave. Retrieved from [Link]

  • Davis, J. G., & Rogers, H. J. (n.d.). THE EFFECT OF STERILISATION UPON SUGARS. Zentralblatt für Bakteriologie, Parasitenkunde, Infektionskrankheiten und Hygiene. Abteilung II. [Link]

  • Johnsen, U., Dambeck, M., et al. (2001). Different glycolytic pathways for glucose and fructose in the halophilic archaeon Halococcus saccharolyticus. Archives of Microbiology, 175(1), 52-62. [Link]

  • Rocker Scientific. (2025). Sterility Testing: A Comprehensive Guide. Retrieved from [Link]

  • Certified Laboratories. (n.d.). Guide to USP 71 Sterility Testing. Retrieved from [Link]

  • ResearchGate. (2025). Sugar degradation during autoclaving: Effects of duration and solution volume on breakdown of glucose. Retrieved from [Link]

  • Pick, C., Eylert, E., et al. (2011). Fructose Degradation in the Haloarchaeon Haloferax volcanii Involves a Bacterial Type Phosphoenolpyruvate-Dependent Phosphotransferase System, Fructose-1-Phosphate Kinase, and Class II Fructose-1,6-Bisphosphate Aldolase. Journal of Bacteriology, 193(19), 5406-5417. [Link]

  • U.S. Pharmacopeia. (2016). <71> STERILITY TESTS. [Link]

  • HiMedia Laboratories. (2026). Sterility Testing Media: USP <71> Compliance Overview. Retrieved from [Link]

  • Biology Stack Exchange. (2017). Sterilize/disinfect sugar for lab use. Retrieved from [Link]

  • ResearchGate. (2019). Caramelization in Foods: A Food Quality and Safety Perspective. Retrieved from [Link]

  • Clent Life Science. (2025). Cell Culture Contamination: 5 Common Sources and How to Prevent Them. Retrieved from [Link]

  • Protocols.io. (2016). Isolation and isotopic labeling of bacteria V.1. Retrieved from [Link]

  • Graver Technologies. (2025). Filtration of Syrup and Sugar Solutions Using Cartridge Filters. Retrieved from [Link]

  • ibidi GmbH. (n.d.). Prevention of Contaminations in Cell Culture. Retrieved from [Link]

  • Google Patents. (n.d.). US2423580A - Method of sterilizing carbohydrates and apparatus therefor.
  • Technology Networks. (2025). Types of Cell Culture Contamination and How To Prevent Them. Retrieved from [Link]

  • Tsesljuk, I., et al. (2020). Antibiotic Treatment Does Not Ameliorate the Metabolic Changes in Rats Presenting Dysbiosis After Consuming a High Fructose Diet. Nutrients, 12(1), 221. [Link]

  • MedCrave. (2017). Microbial and viral contamination of animal and stem cell cultures: common contaminants, detection and elimination. Retrieved from [Link]

  • Technology Networks. (2024). Preventing and Avoiding Cell Culture Contamination. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Metabolic Pathway Inhibitor. Retrieved from [Link]

  • American Society for Microbiology. (n.d.). THE EFFECT OF STERILIZATION UPON SUGARS IN CULTURE MEDIA. Retrieved from [Link]

  • Biocompare. (2021). How to Prevent Cell-Culture Contamination. Retrieved from [Link]

  • Zeiss. (2023). Common forms of cell culture contamination and how to avoid them. Retrieved from [Link]

  • Association for Biology Laboratory Education. (n.d.). A CURE for antibiotic resistance: Using metabolite supplementation to increase antibiotic efficacy. Retrieved from [Link]

  • Peng, B., et al. (2023). A glucose-mediated antibiotic resistance metabolic flux from glycolysis, the pyruvate cycle, glutamate metabolism to purine metabolism. Frontiers in Microbiology, 14, 1285220. [Link]

  • ResearchGate. (n.d.). Filtration Application in Production of Liquid Sugars. Retrieved from [Link]

  • ResearchGate. (2021). Quantification of Degradation Products Formed during Heat Sterilization of Glucose Solutions by LC-MS/MS. Retrieved from [Link]

  • abm Inc. (n.d.). Basics of Cell Culture Quality Control: Contamination. Retrieved from [Link]

  • Wyss Institute. (2017). Firing up bacterial metabolism to fight antibiotic resistance. Retrieved from [Link]

  • Su, H., et al. (2022). Verification of autoclaving-cooling treatment to increase the resistant starch contents in food starches based on meta-analysis result. Food Science & Nutrition, 10(10), 3568-3581. [Link]

  • ResearchGate. (n.d.). Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study. Retrieved from [Link]

  • bioRxiv. (2021). Fructose Metabolism Contributes to the Warburg effect. Retrieved from [Link]

  • PubMed. (2024). Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose. Retrieved from [Link]

Sources

Calculating 13C enrichment purity for D-Fructose-2,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Technical Support Center – Stable Isotope Analytics Division Subject: Technical Guide: 13C Enrichment Calculation for D-Fructose-2,5-13C2

Welcome to the Stable Isotope Technical Support Center.

You are working with D-Fructose-2,5-13C2 . This is a specific isotopologue where carbons at positions 2 and 5 are labeled with Carbon-13.[1] Accurately calculating the isotopic enrichment (Atom % Excess or Fractional Enrichment) requires distinguishing the signal of your labeled atoms from the "background noise" of natural isotopic abundance.[1]

This guide is structured as a dynamic troubleshooting workflow. We address the two primary validation methods: GC-MS (Gas Chromatography-Mass Spectrometry) and Quantitative 13C-NMR .

Part 1: Method Selection & Strategy

Q: Should I use GC-MS or NMR for my enrichment calculation?

A: It depends on your specific need:

  • Use GC-MS if you need high sensitivity (micromolar concentrations) and want to determine the total enrichment of the molecule (mass distribution). This is the standard for Metabolic Flux Analysis (MFA).[1]

  • Use Quantitative 13C-NMR if you need to validate the positional purity (proving the label is only at C2 and C5) or if you have millimolar quantities of material.[1]

Part 2: GC-MS Analysis (The MFA Standard)

Q: How do I prepare D-Fructose for GC-MS analysis? A: Sugars are non-volatile and must be derivatized.[1] The industry-standard protocol is Methoximation-Silylation (MOX-TMS) .[1] This reduces the number of tautomeric peaks (anomers) compared to simple silylation.[1]

Protocol: MOX-TMS Derivatization

  • Dry: Evaporate 50–100 µg of sample to complete dryness (critical: moisture kills the reaction).[1]

  • Methoximation: Add 50 µL of Methoxyamine Hydrochloride in Pyridine (20 mg/mL). Incubate at 30°C for 90 mins. Purpose: Locks the ring opening to prevent multiple anomeric peaks.[1]

  • Silylation: Add 80 µL of MSTFA (N-Methyl-N-(trimethylsilyl) trifluoroacetamide). Incubate at 37°C for 30 mins. Purpose: Adds TMS groups to hydroxyls to increase volatility.

  • Analysis: Inject 1 µL into GC-MS (Split mode 1:10 to 1:50 depending on concentration).

Q: How do I calculate enrichment from the MS data? A: You cannot simply use the raw peak areas. You must correct for the Natural Abundance (NA) of isotopes in the derivatizing groups (TMS) and the fructose backbone.[1]

The Problem: A TMS-derivatized fructose molecule (


) has a huge number of carbon and silicon atoms.
  • Natural

    
     (1.1%) and 
    
    
    
    /
    
    
    create a "natural" M+1, M+2, M+3 distribution even in unlabeled samples.
  • Your D-Fructose-2,5-13C2 signal (M+2) sits on top of the natural M+2 background.

The Solution: Matrix Correction You must solve the linear equation:



Where:

  • 
     : The vector of observed peak intensities (m/z, m/z+1, m/z+2...).
    
  • 
     : The Correction Matrix (calculated based on the natural isotopic distribution of the entire derivatized molecule).[1]
    
  • 
     : The true enrichment vector you are solving for.[1]
    

Step-by-Step Calculation:

  • Define the Fragment: Identify the molecular ion or a specific fragment (e.g., m/z 307 for methoxime-TMS fragment usually monitored).[1]

  • Construct

    
    :  Use software (like IsoCor or standard MFA algorithms) to generate the correction matrix for the formula of your derivatized fragment.[1]
    
  • Invert: Calculate

    
    .
    
  • Result: The corrected vector gives you the fraction of M+0 (unlabeled), M+1 (singly labeled impurity), and M+2 (your target).[1]

Visualization: MS Data Processing Workflow

MS_Workflow cluster_calc Computational Correction RawSample Raw Sample (D-Fructose-2,5-13C2) Deriv Derivatization (MOX-TMS) RawSample->Deriv GCMS GC-MS Acquisition (Sim/Scan Mode) Deriv->GCMS RawData Raw Intensities (M+0, M+1, M+2...) GCMS->RawData Solve Matrix Inversion I_corr = inv(M) * I_meas RawData->Solve Matrix Generate NA Matrix (Based on Formula) Matrix->Solve Result Final Enrichment (Isotopologue Dist.) Solve->Result

Caption: Workflow for correcting Mass Spectrometry data to remove natural abundance interference from derivatizing agents.

Part 3: Quantitative 13C-NMR (The Positional Validator)

Q: How do I confirm the label is specifically at C2 and C5? A: MS cannot easily distinguish where the 13C is located (only the total mass). NMR is required for positional confirmation.[1]

Q: Why are my integration values inconsistent? A: This is a common issue caused by the Nuclear Overhauser Effect (NOE) and long relaxation times (


). In standard proton-decoupled 13C-NMR, irradiated protons transfer magnetization to carbons, enhancing signal intensity non-uniformly.

Protocol: Inverse Gated Decoupling (Quantitative) To get accurate integrals for purity calculation:

  • Pulse Sequence: Use Inverse Gated Decoupling (e.g., zgig in Bruker).[1]

    • Decoupler ON during acquisition (to remove splitting).[1]

    • Decoupler OFF during delay (to suppress NOE enhancement).

  • Relaxation Delay (

    
    ):  Must be long! Set 
    
    
    
    .[1] For quaternary carbons (like C2 in fructose),
    
    
    can be 10–20 seconds.[1] A delay of 60–100 seconds is often required for >98% accuracy.[1]
  • Standard: Use an internal standard with a known concentration and known relaxation properties (e.g., Maleic acid) if determining absolute concentration, or compare relative integrals of C2/C5 vs C1/C3/C4/C6.[1]

Expected Signals (D-Fructose):

  • C2 (Anomeric): ~98–105 ppm (Quaternary-like, typically the most downfield peak).[1]

  • C5: ~70 ppm.[1]

  • Note: Fructose equilibrates into

    
    -pyranose (~70%), 
    
    
    
    -furanose (~22%), and
    
    
    -furanose. You will see multiple peaks for each carbon.[1][2] You must sum the integrals of all C2 isomers and all C5 isomers.[1]

Part 4: Troubleshooting & FAQs

Q: My MS data shows a high M+0 peak. Is my sample degraded? A: Not necessarily.

  • Check Derivatization: Incomplete derivatization can lead to poor ionization or thermal degradation in the injector.[1]

  • Check Blank: Did you run a solvent blank? Carryover from previous unlabeled glucose/fructose runs is common.[1]

  • Check Integration: Ensure you are not integrating the "shoulder" of a co-eluting peak.[1]

Q: In NMR, I see small peaks next to my large C2 and C5 doublets. What are these? A: These are likely 13C-13C coupling satellites if the enrichment is very high, or impurities. However, since C2 and C5 are not adjacent, you typically won't see strong direct coupling (


). If you see splitting, check for:
  • Anomers: Fructose exists as 3-4 tautomers in solution.[1] Ensure these aren't just the

    
     forms.
    
  • Coupling: If you see splitting around the labeled peak, it might be long-range coupling (

    
    ) if the enrichment is extremely high, but this is rare to resolve clearly in standard broad-band decoupled spectra.
    

Q: How do I report the final purity? A:

  • Chemical Purity: (Area of Fructose Peaks / Total Peak Area)

    
     100 (via HPLC or Refractive Index).
    
  • Isotopic Enrichment: Using the MS corrected data:

    
    
    

Summary Data Table: Comparison of Methods

FeatureGC-MS (MOX-TMS)Quantitative 13C-NMR
Primary Output Mass Isotopomer Distribution (MID)Positional Isotopomer Analysis
Sensitivity High (picomole range)Low (micromole/millimole range)
Sample Prep Complex (Derivatization required)Simple (Dissolve in D2O)
Key Error Source Natural Abundance CorrectionT1 Relaxation / NOE
Detects Position? No (unless using specific fragments)Yes (Unambiguous assignment)

References

  • Antoniewicz, M. R., et al. (2019).[1] Tandem Mass Spectrometry for 13C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology.

  • Moustafa, H., et al. (2023).[1] 13C NMR Chemical Shifts of Saccharides in the Solid State: A Density Functional Theory Study. Semantic Scholar.

  • National Institutes of Health (NIH). (2020).[1] Validity of natural isotope abundance correction for metabolic flux analysis. PubMed Central.[1]

  • ThermoFisher Scientific. (2021).[1] GC Analysis of Acylated Sugars: Derivatization Protocols. Application Notes.

  • Organomation. (2025). Measuring Stable Isotopes Using Derivatization before GC-MS Analysis. Technical Blog.

Sources

Validation & Comparative

Validating D-Fructose-2,5-13C2: A Comparative Guide to Isotopic Purity & Positional Verification

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation protocol for D-Fructose-2,5-13C2 , a specialized metabolic tracer. It is designed for researchers requiring rigorous isotopic purity verification before utilizing the reagent in Metabolic Flux Analysis (MFA).

Executive Summary

For metabolic flux analysis (MFA), the integrity of D-Fructose-2,5-13C2 is defined not just by its total mass enrichment (M+2), but by the positional fidelity of the carbon-13 labels.

While LC-MS/MS is the standard for high-throughput flux measurement, it is insufficient for validating the reagent itself due to soft ionization (ESI) often failing to fragment the carbon backbone specifically enough to distinguish [2,5-13C2] from isotopomers like [3,4-13C2] or [1,6-13C2].

The Verdict: GC-EI-MS (Gas Chromatography-Electron Impact Mass Spectrometry) using Methoxime-TMS (MOX-TMS) derivatization is the gold standard for validation. It provides the necessary structural fragmentation to independently verify the presence of 13C at positions C2 and C5.

The Metabolic Logic: Why 2,5-13C2?

To understand the validation requirements, one must understand the tracer's biological purpose. This isotopomer is engineered to "split" cleanly during glycolysis.

The "Scissoring" Effect

When Fructose-1,6-bisphosphate is cleaved by Aldolase, the 6-carbon sugar is split into two 3-carbon units:

  • Dihydroxyacetone Phosphate (DHAP): Derived from C1-C2-C3.

  • Glyceraldehyde-3-Phosphate (GAP): Derived from C4-C5-C6.

In D-Fructose-2,5-13C2 :

  • C2 (Labeled)

    
     Becomes the keto-carbon of DHAP (C2).
    
  • C5 (Labeled)

    
     Becomes the central carbon of GAP (C2).
    

This symmetry allows researchers to independently track the flux of the "top" and "bottom" halves of the sugar, making it critical to verify that the label is indeed at C2 and C5, and not scrambled.

GlycolysisSplit Fructose D-Fructose-2,5-13C2 (C1-C2*-C3-C4-C5*-C6) F16BP Fructose-1,6-Bisphosphate (C1-C2*-C3-C4-C5*-C6) Fructose->F16BP Phosphofructokinase Aldolase Aldolase Cleavage F16BP->Aldolase DHAP DHAP (C1-C2*-C3) Aldolase->DHAP Top Half (C1-C3) GAP GAP (C4-C5*-C6) Aldolase->GAP Bottom Half (C4-C6)

Figure 1: The metabolic fate of D-Fructose-2,5-13C2. The validation goal is to prove the label exists on both resulting trioses.

Comparative Analysis: GC-MS vs. LC-MS vs. NMR

FeatureGC-MS (EI) / MOX-TMS LC-MS/MS (ESI-QqQ) 1H / 13C NMR
Primary Utility Positional Validation (Gold Standard) Flux Quantification (High Throughput)Absolute Structural Proof
Ionization Hard (Electron Impact, 70eV)Soft (Electrospray)N/A (Magnetic Resonance)
Fragmentation Rich backbone cleavage (C1-C2, C1-C3, etc.)Poor backbone cleavage (mostly water loss)N/A
Sensitivity High (picomole range)Ultra-High (femtomole range)Low (millimole range)
Isotopomer Specificity Excellent (Can distinguish 2,5 from 3,4)Poor (Distinguishes M+2 from M+0 only)Perfect (Direct observation)
Sample Prep Complex (Derivatization required)Simple (Dilute & Shoot)Simple (D2O dissolution)

Recommendation: Use GC-MS for validating the purity of the starting material. Use LC-MS for the actual biological experiment. Use NMR only if GC-MS data is ambiguous or if scrambling is suspected during synthesis.

The Validation Protocol: GC-MS (MOX-TMS)

This protocol utilizes Methoxime-Trimethylsilyl (MOX-TMS) derivatization. This is preferred over simple TMS derivatization because it prevents ring closure (anomerization), resulting in two distinct peaks (syn/anti) rather than four or five, and provides linear-chain fragmentation useful for localizing the 13C.

A. Sample Preparation[1][2][3][4]
  • Standard Solution: Dissolve 100 µg of D-Fructose-2,5-13C2 in 50 µL of water. Evaporate to complete dryness under nitrogen.[1]

  • Methoximation: Add 50 µL of Methoxyamine HCl in Pyridine (20 mg/mL) .

    • Incubate: 90 minutes at 30°C.

    • Mechanism:[2] Locks the carbonyl at C2, preventing ring formation.

  • Silylation: Add 80 µL of MSTFA (N-methyl-N-trimethylsilyltrifluoroacetamide) .

    • Incubate: 30 minutes at 37°C.

    • Mechanism:[2] Replaces all hydroxyl hydrogens with TMS groups, increasing volatility.

B. GC-MS Acquisition Parameters
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1 mL/min.

  • Inlet: 250°C, Split 1:10.

  • Oven Program: 80°C (hold 1 min)

    
     10°C/min to 300°C (hold 5 min).
    
  • MS Source: Electron Impact (EI) at 70 eV.[3]

  • Scan Mode: Full Scan (m/z 50–600) for identification; SIM for quantification.

C. Data Interpretation (The "Self-Validating" System)

In EI ionization, the Fructose-MOX-TMS molecule fragments in predictable patterns. You must verify the mass shifts in specific fragments to confirm the 2,5-labeling.

Target Molecule: D-Fructose-MOX-5TMS (MW ≈ 569 Da)

Fragment Ion (Approx m/z)Origin (Carbon Backbone)Unlabeled Mass (m/z)Expected [2,5-13C2] Mass (m/z) Shift Interpretation
Primary Ion C1-C6 (M - CH3) 554 556 +2 Confirms total enrichment (2 labeled carbons).
C1 Fragment C1 (CH2OTMS)103103+0Confirms C1 is NOT labeled .
C2-Containing C2-C3-C4 (Backbone)217218+1Confirms C2 IS labeled .
C5-Containing C3-C4-C5-C6307308+1Confirms C5 IS labeled .
Head Group C1-C2 (Methoxime)~205*206+1Confirms C2 IS labeled .

*Note: Exact m/z values may vary slightly based on specific ionization conditions and background subtraction, but the shift (+1 vs +2) is the definitive validator.

Decision Logic:
  • If M+ is +2 Da

    
     The molecule has two 13C atoms.[4]
    
  • If m/z 103 is +0 Da

    
     C1 and C6 are unlabeled.
    
  • If m/z 307 is +1 Da

    
     The "bottom" half (C4-C6) contains exactly one label (C5).
    
  • If m/z 217 is +1 Da

    
     The "top" half (C1-C3) contains exactly one label (C2).
    

Visualizing the Validation Workflow

ValidationWorkflow Sample D-Fructose-2,5-13C2 Sample Deriv Derivatization (MOX-TMS) Sample->Deriv GCMS GC-EI-MS Analysis Deriv->GCMS CheckTotal Check M-CH3 (m/z 554) GCMS->CheckTotal CheckPos Check Fragments (m/z 217, 307) CheckTotal->CheckPos Shift = +2 Da Invalid INVALID (Scrambled/Wrong Isomer) CheckTotal->Invalid Shift != +2 Da Valid VALIDATED (Correct Positional Isomer) CheckPos->Valid Fragments Shift +1 Da CheckPos->Invalid Fragments Shift +0 or +2 Da

Figure 2: Step-by-step decision tree for validating isotopic enrichment and position.

Troubleshooting & Pitfalls

The "Scrambling" Issue

During chemical synthesis of labeled sugars, acid-catalyzed steps can sometimes cause the label to migrate (e.g., from C2 to C1).

  • Symptom: In GC-MS, you see the Total Ion (M+) is correct (+2), but the fragment m/z 103 (C1) shows a +1 shift.

Natural Abundance Correction

Always correct for the natural abundance of 13C (1.1%) and Si isotopes (29Si, 30Si) in the TMS groups.

  • The TMS groups contribute significantly to the M+1 and M+2 background.

  • Protocol: Run an unlabeled D-Fructose standard side-by-side. Subtract the natural isotope distribution of the standard from your labeled sample to calculate the true Fractional Isotopic Enrichment (FIE) .

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a beginner’s guide. Journal of Industrial Microbiology & Biotechnology. Link

  • Pietzke, M., et al. (2014). Decoding the dynamics of cellular metabolism and the action of 3-bromopyruvate and 2-deoxyglucose using pulsed stable isotope-resolved metabolomics. Cancer & Metabolism. Link

  • NIST Mass Spectrometry Data Center. (2023). D-Fructose, 5TMS derivative Mass Spectrum.[5][6] NIST Chemistry WebBook.[5] Link

  • Jang, C., et al. (2018). Metabolite Exchange between Mammalian Organs Quantified by Isotope Tracing. Cell Metabolism. Link

  • Young, J. D., et al. (2011). 13C metabolic flux analysis of a muconic acid-producing Escherichia coli strain. Metabolic Engineering. Link

Sources

A Senior Application Scientist's Guide to Cross-Validating NMR and MS Data for Robust ¹³C-Fructose Flux Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Precision in Metabolic Flux

In the intricate world of cellular metabolism, understanding the dynamic flow of nutrients—the metabolic flux—is paramount to unraveling the complexities of health and disease.[1][2] Stable Isotope-Resolved Metabolomics (SIRM) has emerged as a cornerstone technique, allowing us to trace the journey of isotope-labeled substrates, such as ¹³C-fructose, through the labyrinth of metabolic pathways.[3][4] Fructose, once considered a simple sugar, is now implicated in a range of metabolic disorders and cancer, making the precise quantification of its metabolic fate a critical area of research.[5][6][7]

This guide is designed for researchers, scientists, and drug development professionals who seek to achieve the highest level of confidence in their metabolic flux data. We will delve into the synergistic application of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of ¹³C-fructose metabolism. Our focus will be on the critical, yet often overlooked, process of cross-validation—a method to ensure the accuracy and reliability of your findings by leveraging the complementary strengths of both platforms.[8]

Chapter 1: The Principle of ¹³C-Fructose Flux Analysis

At its core, ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a quantitative method that uses substrates enriched with the stable isotope carbon-13 to track their conversion into downstream metabolites.[9][10][11] When cells are cultured with ¹³C-labeled fructose, the labeled carbon atoms are incorporated into various metabolic intermediates.[5] By measuring the degree and position of ¹³C enrichment in these metabolites, we can deduce the activity of the metabolic pathways involved.[1][2]

Fructose primarily enters central carbon metabolism after being phosphorylated to fructose-1-phosphate by fructokinase.[7] Aldolase B then cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, both of which can enter the glycolytic pathway.[7] This allows the ¹³C label from fructose to be traced through glycolysis, the tricarboxylic acid (TCA) cycle, the pentose phosphate pathway (PPP), and into anabolic pathways for the synthesis of amino acids, lipids, and nucleotides.[5][6]

Diagram: Key Metabolic Fates of ¹³C-Fructose

Fructose_Metabolism Fructose ¹³C-Fructose F1P Fructose-1-Phosphate Fructose->F1P Fructokinase DHAP DHAP F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase G3P->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PPP Pentose Phosphate Pathway Glycolysis->PPP TCA TCA Cycle Pyruvate->TCA Lactate Lactate Pyruvate->Lactate Anabolism Anabolic Pathways (Amino Acids, Lipids) TCA->Anabolism

Caption: Metabolic pathways for ¹³C-fructose utilization.

Chapter 2: Analytical Platforms: A Tale of Two Techniques

Both NMR and MS are powerful tools for detecting ¹³C-labeled metabolites, but they provide different and complementary information.[8][12][13][14] A comprehensive understanding of their respective strengths and weaknesses is essential for designing robust cross-validation studies.[12][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy detects the ¹³C nuclei directly, providing detailed information about the specific position of the label within a molecule (positional isotopomers).[16][17] This is a significant advantage for resolving fluxes through pathways that result in different labeling patterns.[16] NMR is also non-destructive, allowing for the potential re-analysis of precious samples, and is inherently quantitative without the need for isotopic standards for every analyte.[12][18] However, NMR's primary limitation is its lower sensitivity compared to MS.[12][14]

Mass Spectrometry (MS)

MS, typically coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a highly sensitive technique capable of detecting a wide range of metabolites, even at low concentrations.[12][14][19] MS measures the mass-to-charge ratio of ions, allowing for the determination of the number of ¹³C atoms incorporated into a molecule (mass isotopologues).[9] While highly sensitive, MS is a destructive technique, and it can be susceptible to matrix effects and ion suppression, which can complicate absolute quantification.[13]

Comparison of NMR and MS for ¹³C Flux Analysis
FeatureNMR SpectroscopyMass Spectrometry (LC-MS/GC-MS)
Principle Detects ¹³C nuclei based on their magnetic properties.[16]Measures the mass-to-charge ratio of ¹³C-labeled molecules.[9]
Information Positional isotopomer distribution (which atom is labeled).[17]Mass isotopologue distribution (how many atoms are labeled).[9]
Sensitivity Lower (micromolar range).[12][14]Higher (picomolar to femtomolar range).[12]
Quantification Inherently quantitative, less dependent on standards.[12][18]Requires isotopic internal standards for accurate quantification.[20]
Sample Prep Minimal, non-destructive.[18]More extensive, destructive.[13]
Strengths Resolves positional isomers, robust, reproducible.[17][18]High throughput, broad metabolite coverage.[14][19]
Weaknesses Lower sensitivity, potential for signal overlap.[12]Ion suppression, matrix effects, less structural information.[13]

Chapter 3: Experimental Workflow: From Cell Culture to Data Acquisition

A well-designed and meticulously executed experimental protocol is the foundation of any successful ¹³C flux study. The following is a generalized workflow for a ¹³C-fructose labeling experiment, designed for parallel analysis by both NMR and LC-MS.

Step-by-Step Experimental Protocol
  • Cell Culture and Isotope Labeling:

    • Culture cells to the desired confluency in standard media.

    • Replace the standard media with media containing [U-¹³C]-fructose (uniformly labeled fructose) as the tracer. The concentration of the tracer should be optimized for your specific cell type and experimental goals.

    • Incubate the cells for a predetermined time to allow for the incorporation of the ¹³C label into downstream metabolites. A time-course experiment is often recommended to ensure isotopic steady-state has been reached.[10]

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the media and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent, such as a methanol/acetonitrile/water mixture, to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate at a high speed to pellet protein and cellular debris.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for NMR Analysis:

    • Lyophilize a portion of the metabolite extract to dryness.

    • Reconstitute the dried extract in a deuterated buffer (e.g., D₂O with a known concentration of a reference standard like TSP).

    • Transfer the sample to an NMR tube for analysis.

  • Sample Preparation for LC-MS Analysis:

    • Take an aliquot of the metabolite extract.

    • For targeted analysis, spike the sample with a mixture of ¹³C-labeled internal standards.[20]

    • The sample may require further dilution or derivatization depending on the specific LC-MS method.

    • Transfer the prepared sample to an autosampler vial for analysis.

Diagram: Integrated NMR and MS Experimental Workflow

Workflow cluster_wet_lab Wet Lab Procedures cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_data Data Analysis & Cross-Validation CellCulture 1. Cell Culture with ¹³C-Fructose Quench 2. Quench Metabolism CellCulture->Quench Extract 3. Metabolite Extraction Quench->Extract Split 4. Split Sample Extract->Split PrepNMR 5a. NMR Sample Prep (Lyophilize, Reconstitute) Split->PrepNMR PrepMS 5b. MS Sample Prep (Spike Standards) Split->PrepMS NMR 6a. NMR Data Acquisition PrepNMR->NMR ProcessNMR 7a. Process NMR Data NMR->ProcessNMR MS 6b. LC-MS Data Acquisition PrepMS->MS ProcessMS 7b. Process MS Data MS->ProcessMS CrossValidate 8. Cross-Validation ProcessNMR->CrossValidate ProcessMS->CrossValidate FluxModel 9. Metabolic Flux Modeling CrossValidate->FluxModel

Caption: Integrated workflow for ¹³C-fructose flux analysis using NMR and MS.

Chapter 4: The Core Task: Cross-Validation of NMR and MS Data

Cross-validation is the process of systematically comparing the data from both NMR and MS to ensure consistency and accuracy.[8] This is not simply about running two different analyses; it's about using the strengths of one technique to validate the other, leading to a more robust and reliable final dataset.

The Logic of Cross-Validation

The fundamental principle of cross-validation is that both NMR and MS are measuring the same underlying biological phenomenon: the incorporation of ¹³C from fructose into metabolites. Therefore, the data from both platforms should be congruent. For example, if MS data indicates a 50% enrichment of ¹³C in lactate, NMR data should also show a corresponding level of ¹³C incorporation at the C3 position of lactate.

Diagram: The Logic of Data Cross-Validation

CrossValidation_Logic cluster_data_sources Primary Data cluster_validation_process Validation Process cluster_outcomes Outcomes NMR_Data NMR Data (Positional Isotopomers) Compare Compare ¹³C Enrichment in Key Metabolites NMR_Data->Compare MS_Data MS Data (Mass Isotopologues) MS_Data->Compare Check Check for Consistency Compare->Check Consistent Consistent Data: High Confidence Check->Consistent Yes Discrepant Discrepant Data: Investigate & Troubleshoot Check->Discrepant No Validated Validated Dataset for Flux Modeling Consistent->Validated Discrepant->Compare Iterate

Caption: Logical flow of the cross-validation process for NMR and MS data.

A Practical Example: Cross-Validating Lactate Enrichment

Let's consider the example of lactate, a key product of glycolysis.

  • MS Analysis: After culturing cells with [U-¹³C]-fructose, LC-MS analysis will reveal the distribution of lactate isotopologues. A significant portion of the lactate pool will be M+3 lactate, indicating that all three carbon atoms are derived from the labeled fructose.

  • NMR Analysis: ¹³C NMR will show a strong signal for the C3 carbon of lactate, and potentially the C2 and C1 carbons as well. The intensity of these signals relative to the total lactate pool provides a measure of ¹³C enrichment at each position.

  • Cross-Validation: The total ¹³C enrichment in lactate calculated from the MS data should be consistent with the sum of the positional enrichments measured by NMR. Any significant discrepancies would warrant further investigation.

Hypothetical Cross-Validation Data for Key Metabolites
Metabolite¹³C Enrichment (%) - MS (M+n)¹³C Enrichment (%) - NMR (Positional)Consistency Check
Lactate 55% (M+3)53% (at C3)Consistent
Alanine 48% (M+3)46% (at C3)Consistent
Citrate 35% (M+2)38% (at C2 & C4)Consistent
Glutamate 30% (M+2)15% (at C4), 14% (at C2)Discrepancy - Investigate

In the case of glutamate, the discrepancy between the MS and NMR data could indicate an analytical issue (e.g., co-eluting isomers in MS) or a biological phenomenon that is better resolved by one technique over the other. This is the power of cross-validation: it highlights areas where further investigation is needed, ultimately leading to a more accurate understanding of the metabolic system.

Conclusion: A New Standard for Rigor in Flux Analysis

References

  • Shimadzu. (n.d.). C146-E312 Technical Report: 13C-Metabolic Flux Analysis of Central Carbon Metabolism Using GC-MS. Retrieved from [Link]

  • Frontiers in Neuroscience. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Retrieved from [Link]

  • Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449–5453. Retrieved from [Link]

  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry, 82(11), 4753–4760. Retrieved from [Link]

  • Breit, M. J., Zamboni, N., & Hiller, K. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (147), e59482. Retrieved from [Link]

  • Bingol, K., & Brüschweiler, R. (2015). Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation. Analytical Chemistry, 87(24), 12347–12353. Retrieved from [Link]

  • Fan, T. W. M., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable Isotope-Resolved Metabolomics (SIRM) in Cancer Research with Clinical Application to Non-Small Cell Lung Cancer. Journal of Molecular and Genetic Medicine, 5(1), 22. Retrieved from [Link]

  • de Graaf, R. A., Brown, P. B., McIntyre, S., Nixon, T. W., Behar, K. L., & Rothman, D. L. (2003). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 16(6-7), 339–357. Retrieved from [Link]

  • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. Metabolic Engineering, 56, 105–119. Retrieved from [Link]

  • Varma, V., Varghese, S., & Adams, S. H. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(3), 529–544. Retrieved from [Link]

  • Stupp, G. S., Clendinen, C. S., Ajredini, R., & Edison, A. S. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 639. Retrieved from [Link]

  • Emwas, A.-H., Roy, R., McKay, R. T., & Tenori, L. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. Progress in Nuclear Magnetic Resonance Spectroscopy, 92, 1–32. Retrieved from [Link]

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology, 42(3), 317–325. Retrieved from [Link]

  • Amiel, A., Godefroy, J., & Alfiansah, Y. R. (2022). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. EPIC. Retrieved from [Link]

  • Emwas, A.-H. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research. In Metabolomics. IntechOpen. Retrieved from [Link]

  • Tran, M. L., & Caretto, A. (2017). Fructose Metabolism from a Functional Perspective: Implications for Athletes. Journal of Sports Medicine, 2017, 1–10. Retrieved from [Link]

  • Emwas, A.-H., Roy, R., McKay, R. T., & Tenori, L. (2016). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. UCL Discovery. Retrieved from [Link]

  • Breit, M. J., Zamboni, N., & Hiller, K. (2019). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS). Journal of Proteome Research, 18(12), 4387–4395. Retrieved from [Link]

  • Ali, M., & Rellos, P. (2022). Biochemistry, Fructose Metabolism. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Bruntz, R. C., Lane, A. N., Higashi, R. M., & Fan, T. W.-M. (2017). Exploring Cancer Metabolism using Stable Isotope Resolved Metabolomics (SIRM). Journal of Biological Chemistry, 292(28), 11601–11609. Retrieved from [Link]

  • Nanalysis. (2020). MS vs. NMR: Which One Is a Better Pick for Bio-fluids Analysis? Retrieved from [Link]

  • Li, X., Liu, Y., & Tang, H. (2019). Statistically correlating NMR spectra and LC-MS data to facilitate the identification of individual metabolites in metabolomics mixtures. Analytical and Bioanalytical Chemistry, 411(7), 1365–1374. Retrieved from [Link]

  • Bruntz, R. C., Lane, A. N., Higashi, R. M., & Fan, T. W.-M. (2017). Exploring Cancer Metabolism Using Stable Isotope-Resolved Metabolomics (SIRM). UKnowledge. Retrieved from [Link]

  • Macdonald, J. (2011). Comparison of targeted and untargeted Stable Isotope Resolved Metabolomics (SIRM). J Comput Sci Syst Biol, 4, 025. Retrieved from [Link]

  • Sherry, A. D., & Jeffrey, F. M. H. (2009). Carbon-13 Nuclear Magnetic Resonance for Analysis of Metabolic Pathways. In Methodologies for Metabolomics. Cambridge University Press. Retrieved from [Link]

  • Pratesi, A., & Messori, L. (2019). NMR-Based Metabolomics in Metal-Based Drug Research. Molecules, 24(12), 2263. Retrieved from [Link]

  • Arome Science. (2023). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of advantages and limitations of MS and NMR techniques[21]. Retrieved from [Link]

  • Hayek, S., & El-Hattab, A. W. (2017). Inborn Errors of Fructose Metabolism. What Can We Learn from Them? Nutrients, 9(4), 356. Retrieved from [Link]

  • Schroeder, M. A., Cochlin, L. E., & Jeffrey, F. M. H. (2009). Hyperpolarized 13C allows a direct measure of flux through a single enzyme-catalyzed step by NMR. Proceedings of the National Academy of Sciences, 106(34), 14608–14613. Retrieved from [Link]

  • Crown, S. B., & Antoniewicz, M. R. (2013). Publishing 13C metabolic flux analysis studies: A review and future perspectives. Metabolic Engineering, 20, 42–48. Retrieved from [Link]

  • Mobarhan, Y. L., Struppe, J., & Simpson, A. J. (2023). Deconvoluting Metabolomic Flux in Living Cells with Real-time 13C J-coupling-edited Proton High-Resolution Magic Angle Spinning. bioRxiv. Retrieved from [Link]

  • Kumar, A., & Misra, B. B. (2018). Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry: Complementary Approaches to Analyze the Metabolome. Journal of Biological Methods, 5(2), e102. Retrieved from [Link]

  • CD Biosynsis. (2024). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Retrieved from [Link]

Sources

Precision in Glycolytic Flux & Quantification: The D-Fructose-2,5-13C2 Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Specificity

In high-fidelity metabolomics, the choice of internal standard (IS) is often reduced to a binary: "labeled" or "unlabeled." However, for researchers dissecting the kinetics of glycolysis, fructolysis, and gluconeogenesis, the position of the label is as critical as the label itself.

D-Fructose-2,5-13C2 represents a high-precision tool that transcends simple quantification. Unlike Uniformly Labeled (


) standards, which can suffer from spectral overlap in heavy-isotope tracer studies, and Deuterated (

) standards, which introduce chromatographic retention shifts, the 2,5-13C2 isotopologue offers two distinct advantages:
  • Perfect Chromatographic Co-elution: Eliminates ionization variance caused by matrix effects.

  • Stoichiometric Symmetry in Cleavage: Upon Aldolase B cleavage, the label is distributed 1:1 between triose phosphates (DHAP and GAP), serving as an embedded mechanistic probe.

This guide details the technical rationale, comparative performance, and experimental protocols for deploying D-Fructose-2,5-13C2 in drug development and metabolic phenotyping.

Technical Rationale: Physics of the Isotope Effect

To understand why D-Fructose-2,5-13C2 is superior, we must analyze the limitations of its alternatives.

The Chromatographic Isotope Effect (Deuterium vs. 13C)

In Liquid Chromatography-Mass Spectrometry (LC-MS), accurate quantification relies on the IS co-eluting exactly with the analyte.

  • Deuterium (

    
    ):  The C-D bond is shorter and stronger than the C-H bond, altering the molecule's lipophilicity and pKa. On Reverse Phase (RP) and HILIC columns, deuterated fructose often elutes slightly earlier than endogenous fructose. If the sample matrix contains co-eluting contaminants (e.g., salts, phospholipids) that suppress ionization at that specific retention time, the IS and the analyte will experience different suppression levels, invalidating the quantification.[1]
    
  • Carbon-13 (

    
    ):  The addition of neutrons to the nucleus does not significantly alter the electron cloud or bond lengths. Therefore, D-Fructose-2,5-13C2 co-elutes perfectly  with endogenous fructose, ensuring both experience identical matrix effects.
    
Spectral Crowding (M+2 vs. M+6)

In metabolic flux analysis (MFA), cells are often fed a tracer like


-Glucose. This generates metabolites with various mass isotopomers (M+1 to M+6).
  • If you use

    
    -Fructose  as an internal standard, its signal (M+6) may overlap with the biological signal of fully labeled fructose derived from the tracer.
    
  • D-Fructose-2,5-13C2 appears at M+2 . In many biological systems, the natural abundance of M+2 is low, and biological incorporation of exactly two carbons from a tracer is distinct. This allows the IS to exist in a "quiet" spectral window, even during complex flux experiments.

Comparative Analysis

The following table summarizes the performance of D-Fructose-2,5-13C2 against common alternatives.

FeatureD-Fructose-2,5-13C2 D-Fructose-U-13C6 D-Fructose-d7 (Deuterated) Unlabeled Analog (e.g., Mannose)
Retention Time Shift None (Perfect Co-elution) NoneHigh Risk (Chromatographic Isotope Effect)High Risk (Isomer separation issues)
Matrix Effect Correction Excellent ExcellentPoor (due to RT shift)Variable
Fluxomics Utility High (Splits label 1:1 to trioses)Medium (All carbons labeled)Low (Loss of label/exchange)None
Spectral Overlap Low (M+2 is a distinct channel)High risk in U-13C tracer studiesLowN/A
Cost High (Specialized)ModerateLowVery Low
Primary Use Case Precision Flux & Quant General QuantRough QuantSystem Suitability

Mechanistic Insight: The Aldolase Cleavage

The specific labeling of positions 2 and 5 is not arbitrary. It is designed to probe the central step of fructolysis: the cleavage of Fructose-1-Phosphate (F1P) by Aldolase B .

  • Fructose Structure: C1-C2 -C3-C4-C5 -C6

  • Aldolase Cleavage: Splits between C3 and C4.

    • Dihydroxyacetone phosphate (DHAP): Derived from C1-C2-C3.[2] (Contains the C2 label).

    • Glyceraldehyde (GA/GAP): Derived from C4-C5-C6. (Contains the C5 label).

By using D-Fructose-2,5-13C2, you generate one labeled carbon in each downstream triose pool. This symmetry allows researchers to validate downstream pathway balance (Glycolysis vs. Gluconeogenesis) with a single tracer.

Pathway Visualization

Fructolysis_Pathway Fructose D-Fructose (2,5-13C2) [M+2] F1P Fructose-1-Phosphate (2,5-13C2) Fructose->F1P Phosphorylation KHK Ketohexokinase (KHK) Aldolase Aldolase B (Cleavage C3-C4) F1P->Aldolase DHAP DHAP (Contains C2-13C) [M+1] Aldolase->DHAP C1-C3 GAP Glyceraldehyde (Contains C5-13C) [M+1] Aldolase->GAP C4-C6

Figure 1: Fate of the 13C labels during Fructolysis. Note how the 2,5-labeling pattern results in a symmetrical distribution of isotopes into the triose phosphate pool.

Experimental Workflow: LC-MS/MS Quantification

This protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography), which is superior for retaining polar sugars without derivatization.

Materials
  • Analyte: Biological Matrix (Plasma, Cell Lysate).

  • Internal Standard: D-Fructose-2,5-13C2 (10 µM stock in 50:50 ACN:H2O).

  • Mobile Phase A: 10 mM Ammonium Acetate in H2O (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Column: Amide-HILIC (e.g., Waters BEH Amide), 1.7 µm, 2.1 x 100 mm.

Step-by-Step Protocol
  • Sample Preparation (Quenching & Extraction):

    • Add 20 µL of Internal Standard (D-Fructose-2,5-13C2) to 100 µL of biological sample before any other step. This ensures the IS undergoes the same extraction efficiency as the analyte.

    • Add 400 µL of ice-cold Methanol/Acetonitrile (1:1) to precipitate proteins.

    • Vortex vigorously (30 sec) and centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to a new vial. Evaporate to dryness (SpeedVac) and reconstitute in 100 µL of 80% Acetonitrile.

  • LC Separation (HILIC):

    • Gradient: Start at 90% B. Ramp to 60% B over 10 minutes. Re-equilibrate at 90% B for 5 minutes.

    • Note: Fructose and Glucose are isomers. HILIC separates them effectively. Ensure baseline resolution between the Glucose peak and Fructose peak.

  • MS Detection (MRM Mode - Negative Ion):

    • Operate in Negative ESI (Electrospray Ionization).[3] Sugars ionize better as

      
      .
      
    • Endogenous Fructose Transition:

      
       (m/z).
      
    • IS (D-Fructose-2,5-13C2) Transition:

      
       (m/z).
      
      • Explanation: The parent mass shifts by +2 Da (

        
        ). The fragment (C3 cleavage) must be checked to see if it retains a label. In standard fragmentation, the C1-C3 fragment is common. Since C2 is labeled, the fragment shifts +1 Da (
        
        
        
        ).
Workflow Diagram

Workflow Sample Biological Sample Spike Spike IS: D-Fructose-2,5-13C2 Sample->Spike Extract Extraction (MeOH/ACN) Spike->Extract LC HILIC Separation (Glucose/Fructose Split) Extract->LC MS MS/MS Detection (MRM: 181->90) LC->MS Data Ratio Analysis (Analyte/IS) MS->Data

Figure 2: Integrated Metabolomics Workflow ensuring IS is present throughout extraction and ionization.

References

  • Bennett, B. D., et al. (2008). Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach. Nature Protocols. [Link]

  • Wang, S., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics. Analytical Chemistry. [Link][1][4]

  • Harrison, S., et al. (2012).[5] Linear ion trap MS(n) of enzymatically synthesized 13C-labeled fructans revealing differentiating fragmentation patterns. Analytical Chemistry. [Link][5]

  • Tee, E.S., et al. (2004). Separation of D-glucose and D-fructose by HILIC. Journal of Chromatography A. [Link]

Sources

Benchmarking D-Fructose-2,5-13C2 vs. Deuterated Fructose: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking D-Fructose-2,5-13C2 against Deuterated Fructose Content Type: Publish Comparison Guide

Executive Summary

In the landscape of metabolic flux analysis (MFA) and metabolic imaging, the choice between Carbon-13 (


) and Deuterium (

) labeled fructose is not merely a matter of cost, but of mechanistic fidelity .

D-Fructose-2,5-13C2 is a precision tool designed for high-fidelity TCA cycle tracing and hyperpolarized MRI. Its specific labeling pattern is engineered to yield 100% [2-13C]Pyruvate efficiency, making it the superior choice for investigating mitochondrial oxidation and gluconeogenesis without the confounding effects of label loss.

Deuterated Fructose (e.g., [6,6-2H2]Fructose), conversely, is the tracer of choice for Deuterium Metabolic Imaging (DMI) and gross turnover assessment. It excels in non-invasive, 3D mapping of hepatic uptake and water generation but suffers from kinetic isotope effects (KIE) and solvent exchange that compromise granular flux quantification.

Part 1: The Mechanistic Advantage of D-Fructose-2,5-13C2

To understand the superiority of the 2,5-labeling pattern, one must analyze the fructolysis pathway. Fructose bypasses the rate-limiting step of phosphofructokinase (PFK), entering glycolysis via Aldolase B.

The "Double-Barrel" Efficiency

Unlike singly labeled precursors (e.g., [1-13C]Fructose), D-Fructose-2,5-13C2 is designed to label both triose phosphate pools identically upon cleavage.

  • Cleavage: Aldolase B splits Fructose-1-Phosphate (F1P) into Dihydroxyacetone Phosphate (DHAP) and Glyceraldehyde (GA).[1]

    • C2 Origin: The ketone carbon of Fructose (C2) becomes the ketone carbon of DHAP (C2).

    • C5 Origin: The C5 of Fructose becomes the central carbon (C2) of Glyceraldehyde.

  • Convergence: Triose Phosphate Isomerase (TPI) equilibrates DHAP and Glyceraldehyde-3-Phosphate (GAP). Because both fragments carry the label at the C2 position , the resulting pool of GAP is homogeneously labeled at C2.

  • Downstream Fate: GAP-2-13C converts to [2-13C]Pyruvate .

    • [2-13C]Pyruvate enters the TCA cycle as [1-13C]Acetyl-CoA, the "Gold Standard" isotopomer for resolving anaplerosis vs. oxidative flux via Glutamate NMR isotopomer analysis.

Verdict: D-Fructose-2,5-13C2 doubles the signal yield for TCA tracing per mole of tracer compared to singly labeled variants.

Part 2: Comparative Performance Matrix

The following table benchmarks the two tracers across critical experimental parameters.

FeatureD-Fructose-2,5-13C2Deuterated Fructose ([6,6-2H2])
Primary Application Precision Flux Analysis (MFA), Hyperpolarized MRIDeuterium Metabolic Imaging (DMI), Water generation rates
Detection Method 13C-NMR (Chemical Shift), LC-MS/GC-MS2H-NMR (Broad lines), 2H-MRI
Metabolic Fidelity High: No exchange with solvent; Carbon backbone is stable.Variable: Deuterium can exchange with H2O (washout) or exhibit KIE.[1]
Kinetic Isotope Effect Negligible: Does not significantly alter enzymatic rates.Significant: C-D bond cleavage is slower than C-H (Primary KIE), potentially distorting flux.
Signal Resolution Excellent: High spectral dispersion; J-coupling provides connectivity data.Low: Short T2 relaxation leads to broad peaks; no J-coupling data.
Cost Efficiency Lower (High synthesis cost).Higher (Cheaper starting materials).
Label Fate (Glycolysis) Yields [2-13C]Pyruvate (retains label).Yields [3,3-2H2]Pyruvate (partial loss to water possible).
Part 3: Biological Fidelity & The KIE Factor
The Deuterium Dilemma (Kinetic Isotope Effect)

Deuterium is twice the mass of Protium (1H). This mass difference lowers the vibrational zero-point energy of C-D bonds, requiring more activation energy to break them.

  • Impact on Fructolysis: If the rate-determining step involves C-H bond cleavage (e.g., dehydrogenation steps), deuterated fructose will metabolize slower than natural fructose.

  • Label Loss (The Washout Effect): In the rapid equilibration of triose phosphates, deuterium on alpha-carbons can exchange with cellular water protons. This results in "invisible" flux—metabolism occurs, but the tracer signal disappears into the water pool (HDO).

The 13C Stability

Carbon-13 introduces a mass increase of only ~8% over Carbon-12. The KIE is typically


, which is within experimental error for most biological systems. The carbon backbone is non-exchangeable, ensuring that every detected 13C nucleus represents a true metabolic product of the parent molecule.
Part 4: Visualization of Metabolic Fate

The diagram below illustrates why the 2,5-labeling pattern is superior for generating a homogeneous Pyruvate pool.

Caption: Metabolic fate of D-Fructose-2,5-13C2. Note how the split produces two trioses both labeled at the C2 position, converging to a single [2-13C]Pyruvate isotopomer.

Part 5: Experimental Protocols
Protocol A: Precision Flux Analysis (LC-MS/NMR)

Objective: Quantify fructolytic flux and TCA cycle entry. Tracer: D-Fructose-2,5-13C2 (99% enrichment).

  • Cell Culture/In Vivo Prep:

    • Starve cells/animal for 6 hours to deplete glycogen.

    • Administer tracer: 20 mM (cells) or 2 g/kg bolus (in vivo).

  • Quenching:

    • Critical Step: Rapidly quench metabolism using liquid nitrogen (in vivo) or -80°C 80:20 Methanol:Water (cells) to stop enzymatic turnover instantly.

  • Extraction:

    • Biphasic extraction (Chloroform/Methanol/Water) to separate polar metabolites (Pyruvate, Citrate, Glutamate) from lipids.

  • Analysis (LC-MS):

    • Target the M+1 isotopomer of Pyruvate . (Since 2,5-13C2 splits into singly labeled trioses, Pyruvate will be M+1, not M+2).

    • QC Check: If M+2 Pyruvate is observed, it indicates gluconeogenic recombination of trioses before glycolysis (Fructose cycling).

  • Analysis (13C-NMR):

    • Analyze Glutamate C5 vs C1 resonance.

    • Interpretation: Label at C5 of Glutamate confirms entry via Pyruvate Dehydrogenase (PDH). Label at C2/C3 indicates Pyruvate Carboxylase (PC) anaplerosis.

Protocol B: Deuterium Metabolic Imaging (DMI)

Objective: Map regional liver uptake and tumor metabolism in 3D. Tracer: [6,6-2H2]Fructose.

  • Setup:

    • Use a 7T or higher MRI scanner equipped with a deuterium (

      
      ) coil.
      
  • Administration:

    • Infuse tracer IV (0.75 g/kg) over 2 minutes.

  • Acquisition:

    • Acquire dynamic 3D CSI (Chemical Shift Imaging) spectra every 4 minutes for 60 minutes.

  • Data Processing:

    • Monitor the decay of the Fructose peak (3.8 ppm) and the rise of the Water (HDO) peak (4.8 ppm).

    • Calculation: The rate of HDO generation is a proxy for total oxidative metabolism, as deuterium is stripped during the TCA cycle and dumped into the water pool.

References
  • Hyperpolarized 13C-Fructose in Cancer Imaging

    • Source: Keshari, K. R., et al. "Hyperpolarized [2-13C]-Fructose: A Hemiketal DNP Substrate for In Vivo Metabolic Imaging." Journal of the American Chemical Society, 2009.
    • URL:[Link]

  • Deuterium Metabolic Imaging (DMI) Principles

    • Source: De Feyter, H. M., et al. "Deuterium Metabolic Imaging (DMI) for MRI-Based 3D Mapping of Metabolism In Vivo." Science Advances, 2018.
    • URL:[Link]

  • Fructose Metabolism and Aldolase B Kinetics

    • Source: Tappy, L., & Le, K. A. "Metabolic Effects of Fructose and the Worldwide Increase in Obesity."[2] Physiological Reviews, 2010.

    • URL:[Link]

  • Comparison of 13C and 2H Tracers in Liver

    • Source: Gursan, A., et al. "Glucose versus fructose metabolism in the liver measured with deuterium metabolic imaging."[3] Frontiers in Physiology, 2023.

    • URL:[Link]

  • Isotopomer Analysis Standards

    • Source: Burgess, S. C., et al. "Metabolic flux analysis in the heart using 13C-labeled substrates." Methods in Molecular Biology, 2019.
    • URL:[Link]

Sources

Precision in Flux: The Comparative Guide to D-Fructose-2,5-13C2 Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of metabolic flux analysis (MFA), D-Fructose-2,5-13C2 is not a generic reagent; it is a precision tool designed to resolve specific blind spots in central carbon metabolism that [U-13C6] glucose cannot address. Its utility lies in its unique cleavage pattern by Aldolase B , which generates symmetrically labeled trioses, allowing researchers to decouple glycolysis from the pentose phosphate pathway (PPP) with exceptional clarity.

This guide provides a technical comparison of reagent grades and establishes a self-validating Quality Control (QC) standard. It is designed for investigators using NMR spectroscopy, LC-MS, or hyperpolarized MRI who require absolute isotopic fidelity.

Part 1: The Physics of Precision (Mechanism)

To understand the QC requirements, one must first understand the metabolic fate of the reagent. Unlike glucose, which enters glycolysis via Hexokinase, fructose is primarily metabolized in the liver via fructolysis .[1]

The Symmetry of Cleavage

The defining feature of [2,5-13C2] Fructose is how it behaves during the Aldolase B reaction.

  • Fructokinase phosphorylates Fructose to Fructose-1-Phosphate (F1P).[2][3][4]

  • Aldolase B cleaves F1P into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[2][3][4][5]

  • Crucial Outcome: The C2 label becomes the carbonyl carbon of DHAP (C2). The C5 label becomes the central carbon of Glyceraldehyde (C2).

This results in symmetrical labeling of the triose pool. Both trioses carry a label at the central carbon, simplifying the analysis of Triose Phosphate Isomerase (TPI) equilibration and downstream flux into the TCA cycle [1].

Diagram: The Fructolysis Cleavage Pathway

The following diagram illustrates the specific carbon transitions that dictate the purity requirements of the reagent.

Fructolysis_Pathway Fructose D-Fructose-[2,5-13C2] KHK Ketohexokinase (KHK) Fructose->KHK F1P Fructose-1-Phosphate (Labeled at C2, C5) ALDOB Aldolase B F1P->ALDOB KHK->F1P DHAP DHAP (Label at C2) ALDOB->DHAP Carbons 1-3 GA Glyceraldehyde (Label at C2) ALDOB->GA Carbons 4-6

Figure 1: Metabolic fate of D-Fructose-2,5-13C2.[4][5] Note the symmetrical generation of C2-labeled trioses.

Part 2: Comparative Analysis of Reagent Grades

When selecting a reagent, "purity" is often oversimplified. For 13C-MFA, Isotopic Enrichment (IE) is more critical than chemical purity. A 1% drop in enrichment (e.g., 98% vs. 99%) can introduce significant noise in isotopomer distribution models, particularly when calculating low-flux pathways [2].

Table 1: Performance Comparison of Reagent Grades
FeatureStandard Research Grade High-Fidelity / Clinical Grade Impact on Data
Isotopic Enrichment ≥ 98 atom % 13C≥ 99 atom % 13CCritical: Lower enrichment complicates mass isotopomer distribution (MID) vector fitting.
Chemical Purity ≥ 98%≥ 99.5%Impurities (e.g., borate salts from synthesis) can suppress ionization in LC-MS.
Anomeric Definition Undefined (Equilibrium mixture)Characterized EquilibriumEssential for accurate NMR quantification (see QC section).
Pyrogen/Sterility Not TestedTested (LAL < 0.25 EU/mL)Mandatory for in vivo hyperpolarized MRI studies.
Cost Efficiency HighLow (3-5x premium)Use Research Grade for cell culture; Clinical Grade for in vivo.
Primary Use Case Cell culture MFA, Enzymatic assaysIn vivo metabolic imaging, Clinical tracers

Recommendation: For cell culture MFA, Standard Research Grade is sufficient if the isotopic enrichment is validated >98%. For hyperpolarized MRI, Clinical Grade is non-negotiable due to sterility and pyrogen requirements [3].

Part 3: Quality Control Protocols (Self-Validating Systems)

Protocol 1: The "Tautomer-Aware" 13C-NMR Validation

Objective: Verify isotopic enrichment and positional accuracy while accounting for solution dynamics.

  • Sample Prep: Dissolve 20 mg of D-Fructose-2,5-13C2 in 600 µL D2O.

  • Equilibration (The "Trust" Step): Allow the sample to sit at room temperature for 24 hours .

    • Why? Freshly dissolved crystalline fructose is often 100% β-pyranose. You must allow it to reach mutarotational equilibrium to match reference spectra.

  • Acquisition: Run quantitative 13C-NMR (inverse gated decoupling to suppress NOE).

  • Validation Criteria:

    • C2 Peak Cluster: You should see signals for β-pyranose (~98.6 ppm), β-furanose (~102 ppm), and α-furanose (~105 ppm).

    • C5 Peak Cluster: Corresponding signals in the 81-82 ppm range.

    • Integration: The sum of integrals for C2 must equal the sum of integrals for C5 within ±2%.

    • Coupling Check: Verify the absence of C1-C2 or C5-C6 coupling satellites (ensures no scrambling during synthesis).

Protocol 2: LC-HRMS for Mass Isotopomer Distribution

Objective: Detect the presence of M+0 (unlabeled) and M+1 (singly labeled) impurities which distort flux models.

  • Method: HILIC Chromatography coupled with Q-TOF or Orbitrap MS in Negative Mode [5].

  • Target Ion: [M-H]- at m/z 181.06 (for 13C2 labeled).

  • Acceptance Thresholds:

    • M+0 (m/z 179.06): < 0.5% relative abundance.

    • M+1 (m/z 180.06): < 1.0% relative abundance.

    • M+2 (m/z 181.06): > 98.5% relative abundance.[8]

Diagram: The QC Workflow

This workflow ensures that the reagent entering your expensive experiment is valid.

QC_Workflow Raw Raw Reagent (Solid State) Dissolve Dissolution in D2O (T=0) Raw->Dissolve Equil Equilibration (24h @ 25°C) Dissolve->Equil Mutarotation NMR qNMR Analysis (Check Tautomer Ratio) Equil->NMR MS LC-HRMS (Check M+0/M+1) NMR->MS If Purity >98% Fail Reject / Recalculate NMR->Fail Wrong Isomers Pass Release for MFA MS->Pass Enrichment >99% MS->Fail Enrichment <98%

Figure 2: Self-validating Quality Control workflow. Note the critical equilibration step.

Part 4: Troubleshooting & Common Pitfalls

IssueSymptomRoot CauseSolution
Missing NMR Peaks Spectrum shows only one major peak at 98.6 ppm.Insufficient Equilibration. The sample is still in the crystalline β-pyranose form.Allow sample to stand in D2O for >24h or warm gently to 30°C to force equilibrium [4].
Flux Model Error Calculated flux through Aldolase is impossibly high.Isotopic Impurity. High levels of M+1 (singly labeled) fructose masquerading as metabolic scrambling.Quantify M+1 via MS and correct the input vector in your MFA software (e.g., INCA, Metallo).
Low Signal (MRI) Hyperpolarized signal decays too fast.Paramagnetic Impurities. Trace metals (Fe, Cu) from synthesis shorten T1 relaxation.Use Clinical Grade reagents or treat with Chelex resin before polarization.

References

  • Aldolase B Mechanism & Fructose Metabolism

    • Aldolase B - Wikipedia. (n.d.). Retrieved from [Link]

    • Aldolase B Mediated Fructose Metabolism Drives Metabolic Reprogramming.[9] NIH National Library of Medicine. Retrieved from [Link]

  • Isotopic Enrichment Standards

    • Evaluation of 13C isotopic tracers for metabolic flux analysis. NIH National Library of Medicine. Retrieved from [Link]

  • GMP vs.
  • NMR Analysis of Fructose Tautomers

    • Assignment of 13C NMR spectrum of D-fructose in D2O. ResearchGate. Retrieved from [Link]

    • Observation of the keto tautomer of D-fructose in D2O using 1H NMR. NIH National Library of Medicine. Retrieved from [Link]

  • Mass Spectrometry Standards

Sources

Assessing isotopic effects in D-Fructose-2,5-13C2 metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Assessing Isotopic Effects and Utility of D-Fructose-2,5-13C2 in Metabolic Flux Analysis

Executive Summary: The Case for Symmetric Labeling

In the study of fructolysis and hepatic metabolism, the choice of isotopic tracer defines the resolution of the metabolic picture. While [U-13C6]-D-Fructose is the industry standard for total uptake analysis, and [1-13C1]-D-Fructose is a classic tool for pyruvate dehydrogenase (PDH) tracking, [2,5-13C2]-D-Fructose offers a distinct, high-precision advantage: Symmetric Triose Generation.

This guide evaluates the specific utility of the 2,5-13C2 isotopomer, detailing its mechanistic advantages in resolving Aldolase B flux, providing a protocol for assessing Kinetic Isotope Effects (KIE), and comparing it directly against standard alternatives.

Mechanistic Rationale: The Symmetry of Cleavage

To understand the value of D-Fructose-2,5-13C2, one must analyze the Aldolase B cleavage mechanism. Fructose metabolism in the liver bypasses the rate-limiting step of glycolysis (PFK-1) and is cleaved by Aldolase B into Dihydroxyacetone phosphate (DHAP) and Glyceraldehyde.[1][2]

The Carbon Mapping Logic
  • Fructose Structure: C1-C2 -C3-C4-C5 -C6

  • Aldolase B Cleavage: Splits the C3-C4 bond.

    • DHAP inherits carbons 1, 2 , and 3. (Label is on the ketone carbon, C2).

    • Glyceraldehyde inherits carbons 4, 5 , and 6. (Label is on the middle carbon, which corresponds to C2 of the triose backbone).

Key Advantage: Unlike 1-13C1 labeling, which produces one labeled triose and one unlabeled triose (creating asymmetry), 2,5-13C2 labeling produces two trioses both labeled at the central (C2) position. This symmetry simplifies downstream mass isotopomer distribution (MID) analysis in gluconeogenesis and the TCA cycle.

Pathway Visualization

Fructolysis Fruc D-Fructose (2,5-13C2) F1P Fructose-1-Phosphate (2,5-13C2) Fruc->F1P KHK (Ketohexokinase) AldB Aldolase B F1P->AldB DHAP DHAP (Labeled at C2) AldB->DHAP C1-C2-C3 GA Glyceraldehyde (Labeled at C2) AldB->GA C4-C5-C6 GAP Glyceraldehyde-3-P (Labeled at C2) DHAP->GAP TPI (Isomerization) Pyr Pyruvate (Labeled at C2) DHAP->Pyr GA->GAP Triokinase GAP->Pyr Glycolysis TCA TCA Cycle Entry (Acetyl-CoA C1 labeled) Pyr->TCA PDH

Figure 1: Metabolic fate of D-Fructose-2,5-13C2. The cleavage results in a uniform pool of C2-labeled trioses, simplifying flux calculations.

Comparative Analysis: Selecting the Right Tracer

The following table contrasts the 2,5-13C2 isotopomer with the two most common alternatives.

FeatureD-Fructose-2,5-13C2 D-Fructose-U-13C6 D-Fructose-1-13C1
Primary Application Precision flux of Aldolase B; Gluconeogenic symmetry.Total fructose uptake; Lipogenesis quantification.Pyruvate cycling; PDH vs. PC flux ratios.
Triose Pool State Symmetric: Both DHAP and GAP are labeled at C2.Symmetric: Both are U-13C3.Asymmetric: Only DHAP is labeled initially.
Mass Shift (M+X) Metabolites appear as M+1 (Trioses) or M+2 (Hexoses).Metabolites appear as M+3 (Trioses) or M+6 (Hexoses).Metabolites appear as M+1 (50% of pool).
Isotopic Scrambling Low risk of label loss via exchangeable protons.Robust, but complex MIDs in TCA cycle due to scrambling.High resolution, but requires TPI equilibration correction.
Cost High (Specialized Synthesis).Moderate (Standard).Low (Standard).

Scientist’s Note: Use 2,5-13C2 when you need to distinguish fructose carbon incorporation into glucose (gluconeogenesis) without the confounding factor of asymmetric triose pools. If the goal is simply "how much fructose turned into fat," U-13C6 is more cost-effective.

Protocol: Assessing Isotopic Effects (KIE)

While Carbon-13 generally exhibits negligible Kinetic Isotope Effects (KIE) compared to Deuterium, "assessing isotopic effects" is a critical validation step in rigorous kinetic studies. A KIE > 1.05 implies the isotope is slowing the reaction, potentially skewing flux data.

Workflow: Competitive KIE Validation

This protocol validates whether the 2,5-13C2 label alters the kinetics of Aldolase B or Ketohexokinase (KHK) .

Reagents:

  • Native D-Fructose (Unlabeled).

  • D-Fructose-2,5-13C2.

  • Isolated Rat Liver Homogenate or Purified Aldolase B.

  • NADH / GDH (Glycerol-3-Phosphate Dehydrogenase) coupled assay system.

Step-by-Step Methodology:

  • Preparation of Substrates:

    • Prepare 10 mM stock solutions of Unlabeled Fructose and 2,5-13C2 Fructose in PBS (pH 7.4).

    • Ensure precise concentration matching using refractive index or enzymatic assay (Kit: Biovision K619).

  • Coupled Enzyme Assay (Spectrophotometric):

    • Principle: Fructose -> F1P -> DHAP + GA. DHAP + NADH -> Glycerol-3-P + NAD+ (via GDH).

    • Reaction Mix: 100 mM Triethanolamine buffer (pH 7.6), 0.2 mM NADH, 1 U/mL GDH, 1 U/mL Triokinase, 2 mM ATP, 1 U/mL KHK (or liver extract).

    • Initiation: Add Fructose substrate (vary conc. 0.1 mM to 5 mM).

  • Data Acquisition:

    • Monitor absorbance decrease at 340 nm (NADH oxidation) at 25°C.

    • Run in triplicate for both Unlabeled and Labeled substrates.

  • Calculation of KIE:

    • Calculate

      
       and 
      
      
      
      for both substrates using Michaelis-Menten non-linear regression.
    • Formula:

      
      .
      
    • Acceptance Criteria: A KIE between 0.98 and 1.02 indicates the tracer is metabolically identical to natural fructose for flux analysis purposes.

Experimental Workflow: LC-MS/MS Flux Analysis

Once the absence of KIE is confirmed, proceed with the metabolic tracing experiment.

Workflow Culture Cell Culture / Perfused Liver Tracer Add 5mM Fructose-2,5-13C2 Culture->Tracer t=0 Quench Quench Metabolism (-80°C MeOH:H2O) Tracer->Quench t=Steady State Extract Biphasic Extraction (Chloroform/MeOH) Quench->Extract Deriv Derivatization (MOX-TMS) Extract->Deriv MS GC-MS / LC-MS Analysis Deriv->MS

Figure 2: Workflow for extracting and analyzing metabolites after tracer incubation.

Analytical Parameters (GC-MS Example):

  • Instrument: Agilent 7890B/5977B or equivalent.

  • Column: DB-35MS (30m x 0.25mm).

  • Target Ions (TMS Derivatives):

    • Pyruvate: m/z 174 (M0) -> Look for m/z 175 (M+1).

    • Lactate: m/z 219 (M0) -> Look for m/z 220 (M+1).

    • Glucose: m/z 319 (M0) -> Look for m/z 321 (M+2) if gluconeogenesis occurred.

Interpretation of Results

When using D-Fructose-2,5-13C2, the Mass Isotopomer Distribution (MID) tells a specific story:

  • M+1 Lactate/Pyruvate: Indicates direct fructolysis. The C2 label from fructose becomes the C2 of pyruvate (carbonyl carbon).

  • M+2 Glucose: Indicates gluconeogenesis. Two M+1 trioses combined.

    • Note: If you see M+1 Glucose , it suggests dilution from endogenous (unlabeled) triose pools, allowing you to calculate the fractional contribution of exogenous fructose to hepatic glucose production.

  • M+0 Metabolites: Represents flux from other sources (Glycogen, unlabeled Glucose).

References

  • Jang, C., et al. (2018). "The Small Intestine Converts Dietary Fructose into Glucose and Organic Acids." Cell Metabolism.

  • Cleland, W.W. (2005). "The use of isotope effects to determine enzyme mechanisms." Archives of Biochemistry and Biophysics.

  • Tilde, C. (2025). "Optimal Tracers for Parallel Labeling Experiments and 13C Metabolic Flux Analysis." Cambridge Isotope Laboratories.

  • Herman, M.A., & Birnbaum, M.J. (2021). "Molecular aspects of fructose metabolism and metabolic disease." Cell Metabolism.

Disclaimer: This guide is intended for research use only. Protocols should be optimized for specific cell lines and instrument platforms.

Sources

Advanced Guide: Purity Analysis of D-Fructose-2,5-13C2 via Proton NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

D-Fructose-2,5-13C2 is a specialized metabolic tracer used primarily in flux analysis to distinguish between glycolysis and the pentose phosphate pathway. Its utility relies entirely on the precise location and enrichment of the Carbon-13 labels.

Conventional purity analysis (HPLC/LC-MS) often fails here. Chromatography separates by polarity, not isotopic distribution, and Mass Spectrometry (MS) often cannot easily distinguish positional isotopomers (e.g., separating 2,5-13C2 from 1,6-13C2 requires complex fragmentation analysis).

Proton NMR (


H-NMR)  offers a superior, self-validating alternative. By exploiting the heteronuclear spin-spin coupling (

)
, we can simultaneously quantify chemical purity (presence of solvents/impurities) and isotopic enrichment without external reference standards for the analyte itself.

Part 1: The Physics of the Challenge

To analyze this molecule, you must understand two concurrent physical phenomena that complicate the spectrum: Mutarotation and Satellite Splitting .

The Tautomer Equilibrium

In aqueous solution (D


O), D-Fructose does not exist as a single species.[1] It rapidly equilibrates between five forms. Your spectrum will not show one set of peaks, but a weighted average of these isomers.
  • 
    -D-Fructopyranose (~68%):  The dominant form.
    
  • 
    -D-Fructofuranose (~22%):  The secondary form.
    
  • 
    -D-Fructofuranose (~6%):  Minor form.
    
  • 
    -D-Fructopyranose & Open-chain Keto (<4%):  Trace forms.
    

Implication: You cannot integrate a single peak to represent the whole molecule. You must sum the integrals of the anomeric or distinct protons across all tautomers or use the dominant


-pyranose peaks and correct for the known equilibrium constants [1].
The Isotope Effect (The "Fingerprint")

The


C labels at positions 2 and 5 create specific splitting patterns due to coupling with attached or nearby protons.
  • Position 5 (Methine, -CH-):

    • Direct Coupling (

      
      ):  The proton at H5 is directly attached to the 
      
      
      
      C label.
    • Effect: The H5 signal (typically ~3.90 ppm) splits into a massive doublet with a coupling constant of 140–150 Hz .

    • Utility: This is your primary handle for calculating isotopic enrichment.

  • Position 2 (Anomeric Quaternary, -C-):

    • No Direct Proton: C2 is a hemiketal carbon (cyclic) or ketone (open). It has no attached protons.

    • Geminal Coupling (

      
      ):  It couples to the protons on C1 (H1a, H1b).
      
    • Effect: The H1 protons (3.5–3.7 ppm) will show additional small splitting (~5–6 Hz).

    • Utility: Confirms the position of the label but is harder to quantify than C5 due to spectral overlap.

Part 2: Comparative Analysis of Methods

FeatureMethod A:

H-NMR (Recommended)
Method B:

C-NMR
Method C: HPLC-MS
Primary Detection Protons (

H) influenced by

C satellites.
Direct detection of

C nuclei.
Mass-to-charge ratio (m/z).
Isotopic Precision High. Can distinguish C5 vs C2 enrichment via J-coupling values.High. Direct observation of labeled peaks.Low. Hard to distinguish positional isomers (e.g., 2,5 vs 1,6) without MS/MS.
Quantitation (qNMR) Excellent. Signal area

molar concentration.
Poor. Long relaxation times (T1) and NOE effects distort integration ratios.Variable. Requires identical reference standards for response factors.
Sensitivity High (requires ~5-10 mg).Low (requires ~50-100 mg or overnight runs).Very High (requires <1 mg).
Self-Validation Yes. Impurities (solvents) and tautomer ratios are visible.No. Impurities often invisible if not

C enriched.
No. Buffer salts and non-ionizable impurities are invisible.

Verdict: Use


H-NMR  for quantitative purity and enrichment calculation. Use 

C-NMR
only as a qualitative confirmation of label placement if the proton spectrum is too crowded.

Part 3: Experimental Protocol (Self-Validating System)

This protocol is designed to be a "Primary Ratio Method" (qNMR), meaning it relies on an internal standard rather than an external calibration curve [2].

Sample Preparation
  • Solvent: D

    
    O (99.9% D). Avoid H
    
    
    
    O to prevent suppression issues near the carbohydrate region.
  • Internal Standard (IS): Maleic Acid (trace, ~1 mg) or TSP (Trimethylsilylpropanoic acid).

    • Why Maleic Acid? It gives a sharp singlet at ~6.3 ppm, a region usually clear of carbohydrate signals.

    • Why not TSP? TSP can bind to proteins/matrices, though for pure fructose it is acceptable (0.0 ppm).

  • Concentration: Dissolve 10–15 mg of D-Fructose-2,5-13C2 in 600 µL D

    
    O.
    
Acquisition Parameters (The "Trust" Factors)

To ensure the data is quantitative, you must respect the physics of relaxation.

  • Pulse Sequence: zg (standard 1D) or zg30 (30° pulse). Do not use water suppression (presat) if possible, as it may attenuate carbohydrate signals near 4.7 ppm.

  • Relaxation Delay (D1): 20 seconds.

    • Reasoning: Protons in sugars have T1 relaxation times of 1–3 seconds. For 99.9% magnetization recovery (essential for qNMR), D1 must be

      
      . Setting D1 < 10s will under-quantify the fructose relative to the standard [3].
      
  • Scans (NS): 16 or 32 (Sufficient for 10 mg sample).

  • Spectral Width: -2 to 12 ppm.

Processing
  • Apodization: Exponential multiplication (LB = 0.3 Hz).

  • Phasing: Manual phasing is critical. Autophase often fails on the massive

    
    C satellite doublets.
    
  • Baseline Correction: Polynomial (Bernstein) order 1.

Part 4: Data Interpretation & Calculation

Visualizing the Logic

The following diagram illustrates the decision matrix for analyzing the spectrum.

FructoseAnalysis Sample D-Fructose-2,5-13C2 Sample in D2O Spectrum 1H-NMR Spectrum (Complex Multiplets) Sample->Spectrum Check1 Identify H5 Region (~3.90 ppm) Spectrum->Check1 Check2 Identify H1 Region (~3.60 ppm) Spectrum->Check2 ResultC5 Observe Large Doublet (1J_CH ~145 Hz) Check1->ResultC5 Direct C5-H5 Coupling ResultC2 Observe Small Splitting (2J_CH ~6 Hz) Check2->ResultC2 Geminal C2-H1 Coupling Calc Calculate Enrichment Area(Satellites) / Total Area ResultC5->Calc

Caption: Analytical workflow for confirming isotopic placement and enrichment via proton NMR splitting patterns.

Calculation of Isotopic Enrichment ( )

Focus on the H5 proton of the


-pyranose form (~3.90 ppm).
In a non-labeled sample, this is a multiplet (dd). In your sample, it is a massive doublet due to 

C.
  • Identify the Satellites: Look for two large multiplet clusters separated by ~145 Hz. These are the

    
    C-H5 signals.
    
  • Identify the Central Peak: Look for the small signal exactly in the center of the doublet. This represents the residual

    
    C-H5 (unlabeled impurity).
    
  • Formula:

    
    
    
Calculation of Chemical Purity ( )

Using the Internal Standard (IS):



  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 1 for H5, 2 for Maleic Acid)
    
  • 
    : Molar Mass[2]
    
  • 
    : Weight (mg)
    

Note: For


, you must integrate the entire 

C doublet + central peak of the chosen proton.

References

  • Barclay, T., et al. (2012).[3] Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy. Carbohydrate Research, 347(1), 136-141. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • NIST. (2014). Quantitative NMR (qNMR) Methods for Purity Assessment.[2][4][5][6] NIST Special Publication. Link

  • Angyal, S. J. (1984). The composition of reducing sugars in solution. Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68. Link

Sources

A Researcher's Guide to 13C-Fructose Isotopomers: A Comparative Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of metabolic research, the selection of an appropriate isotopic tracer is a critical decision that profoundly influences experimental outcomes and budgetary considerations. Among the array of available tools, 13C-labeled fructose isotopomers have emerged as indispensable probes for elucidating the intricate pathways of fructose metabolism and their implications in health and disease. This guide provides an in-depth, objective comparison of specific 13C-fructose isotopomers, offering a comprehensive cost-benefit analysis to inform your experimental design.

The Central Role of Fructose in Metabolism and Disease

Fructose, a simple sugar found in fruits, honey, and as a component of sucrose and high-fructose corn syrup, has a unique metabolic fate that distinguishes it from glucose.[1] Primarily metabolized in the liver, fructose enters glycolysis downstream of the major regulatory step catalyzed by phosphofructokinase.[1] This distinction has significant physiological consequences, and dysregulated fructose metabolism has been linked to a range of metabolic disorders, including non-alcoholic fatty liver disease (NAFLD), insulin resistance, and obesity. The use of stable, non-radioactive 13C-labeled fructose allows for the precise tracing of its metabolic journey through various pathways in vivo and in vitro.[2][3]

Understanding 13C-Fructose Isotopomers: A Comparative Overview

The choice of a 13C-fructose isotopomer is dictated by the specific research question. The two primary categories of 13C-fructose are uniformly labeled and position-specifically labeled isotopomers.

  • Uniformly Labeled [U-13C6]fructose: In this isotopomer, all six carbon atoms of the fructose molecule are replaced with the 13C isotope.[4] This provides a comprehensive view of the distribution of fructose-derived carbons throughout the metabolome. It is the tracer of choice for studies aiming to quantify the overall contribution of fructose to various metabolic pathways, such as glycolysis, the pentose phosphate pathway (PPP), the tricarboxylic acid (TCA) cycle, and de novo lipogenesis.[1][3]

  • Position-Specific Labeled 13C-fructose: These isotopomers have a 13C label at one or more specific carbon positions (e.g., [1-13C]fructose, [6-13C]fructose, or [1,6-13C2]fructose). The strategic placement of the 13C label allows for the investigation of specific enzymatic reactions and pathway branch points. For instance, tracing the fate of the C1 versus the C6 carbon of fructose can provide insights into the relative activities of different glycolytic and gluconeogenic enzymes.

The selection between uniformly and position-specific labeled fructose hinges on the desired level of metabolic detail and the analytical techniques employed.

Comparative Analysis of Applications

The utility of each 13C-fructose isotopomer is best understood through its application in answering specific biological questions.

IsotopomerPrimary ApplicationKey Insights Gained
[U-13C6]fructose Global metabolic flux analysis; quantifying the overall contribution of fructose to downstream pathways.Overall rates of fructose oxidation, conversion to glucose and lactate, and incorporation into lipids and amino acids.[1][3]
[1-13C]fructose Investigating the upper part of glycolysis and the pentose phosphate pathway (PPP).Can help distinguish the flux through the oxidative and non-oxidative phases of the PPP.
[6-13C]fructose Tracing the fate of the triose-phosphate portion of fructose.Provides information on the flux towards glycerol-3-phosphate synthesis, a key component of triglycerides.
[1,6-13C2]fructose Studying the symmetry of aldolase and triose phosphate isomerase reactions.Can reveal the reversibility of these key glycolytic reactions.

Experimental Workflows and Methodologies

The two primary analytical techniques for detecting and quantifying 13C-labeled metabolites are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for determining the positional enrichment of 13C in metabolites, providing detailed information on metabolic pathways without the need for chemical derivatization.[5]

Experimental Workflow for 13C NMR Analysis of Fructose Metabolism

13C NMR workflow for fructose metabolism.

Step-by-Step Protocol for 13C NMR Sample Preparation and Analysis:

  • Isotopomer Administration: Administer the chosen 13C-fructose isotopomer to the in vivo or in vitro model system. The dosage and duration of administration will depend on the specific experimental goals.

  • Sample Collection and Quenching: Collect biological samples (e.g., blood, tissue, cell culture medium) at desired time points. Immediately quench metabolic activity, typically by flash-freezing in liquid nitrogen, to preserve the metabolic state.

  • Metabolite Extraction: Extract metabolites from the samples using a suitable solvent system, such as a methanol/chloroform/water extraction, to separate polar metabolites from lipids and proteins.

  • Sample Preparation for NMR: Lyophilize the polar extract and reconstitute it in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

  • NMR Data Acquisition: Acquire 1D and 2D 13C NMR spectra on a high-field NMR spectrometer. The choice of pulse sequences will depend on the specific information required (e.g., proton-decoupled 1D 13C for overall enrichment, HSQC or HMBC for positional information).

  • Data Processing and Analysis: Process the NMR data using appropriate software. Identify and quantify the 13C-labeled metabolites by comparing the spectra to reference spectra and integrating the peak areas.[6][7]

Mass Spectrometry (MS)

MS, often coupled with gas chromatography (GC) or liquid chromatography (LC), is a highly sensitive technique for measuring the mass isotopomer distribution of 13C-labeled metabolites.[8]

Experimental Workflow for GC-MS Analysis of Fructose Metabolism

GC-MS workflow for fructose metabolism.

Step-by-Step Protocol for GC-MS Sample Preparation and Analysis:

  • Isotopomer Administration, Sample Collection, and Extraction: Follow steps 1-3 as described for the NMR protocol.

  • Derivatization: Chemically derivatize the extracted metabolites to increase their volatility for GC analysis. A common method is methoximation followed by silylation.

  • GC-MS Analysis: Inject the derivatized sample into a GC-MS system. The GC separates the individual metabolites, which are then ionized and their mass-to-charge ratios are measured by the MS.

  • Data Analysis: Process the GC-MS data to identify the metabolite peaks and determine their mass isotopomer distributions (MIDs). Correct the raw data for the natural abundance of 13C to accurately determine the enrichment from the tracer.[9][10] This information is then used for metabolic flux analysis.[4]

Cost-Benefit Analysis

The cost of 13C-fructose isotopomers can vary significantly based on the type of labeling and the supplier. This section provides a comparative analysis to aid in budget planning.

IsotopomerSupplierCatalog NumberQuantityPrice (USD)Cost per mg (USD)
D-Fructose (U-13C6, 99%) Cambridge Isotope LaboratoriesCLM-1553-0.250.25 g$427.00$1.71
D-Fructose (U-13C6, 99%) Cambridge Isotope LaboratoriesCLM-1553-0.50.5 g$685.00$1.37
D-Fructose-13C6 99 atom % 13C Sigma-Aldrich587621-500MG500 mg$685.00$1.37
D-Fructose-13C6 99 atom % 13C Sigma-Aldrich (via Fisher Scientific)50-165-69311 g$792.77$0.79
D-Fructose (1-13C, 99%) Cambridge Isotope LaboratoriesCLM-1201-11 g$788.00$0.79
D-Fructose-1-13C 99 atom % 13C Sigma-Aldrich486601250 mg$207.90$0.83
D-Fructose-6-13C MedchemExpressHY-N7092S71 mg$380.00$380.00
D-Fructose-1,6-13C2 98 atom % 13C Sigma-Aldrich587613(Price not readily available)--
L-Fructose-1-13C Omicron Biochemicals(Price on request)---

Note: Prices are subject to change and may vary based on institutional agreements. It is advisable to obtain a direct quote from the supplier.[11]

Cost-Benefit Considerations:

  • [U-13C6]fructose: While often having a higher upfront cost per unit mass, the comprehensive labeling it provides can be more cost-effective in the long run for studies requiring a global view of metabolism, as it may preclude the need for multiple experiments with different position-specific tracers.

  • Position-Specific 13C-fructose: These isotopomers are generally less expensive than their uniformly labeled counterparts for a given mass. They offer a highly cost-effective solution for targeted research questions focused on specific enzymatic steps or pathway bifurcations.

  • Supplier and Purity: Prices can vary between suppliers for the same isotopomer. It is crucial to consider the isotopic and chemical purity offered, as higher purity may be necessary for sensitive analytical techniques and can justify a higher cost.

Conclusion and Future Perspectives

The selection of a 13C-fructose isotopomer is a critical step in the design of metabolic research studies. Uniformly labeled [U-13C6]fructose is the gold standard for comprehensive metabolic flux analysis, while position-specific labeled isotopomers provide a cost-effective and powerful tool for investigating specific enzymatic reactions. By carefully considering the research question, the analytical methodology to be employed, and the budgetary constraints, researchers can select the optimal 13C-fructose isotopomer to unravel the complexities of fructose metabolism and its role in human health and disease.

The continued development of more sensitive analytical instrumentation and computational modeling tools will further enhance the utility of 13C-fructose isotopomers, enabling a deeper understanding of metabolic networks at an unprecedented level of detail.

References

  • Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449-5453. [Link]

  • Varma, V., Boros, L. G., Nolen, G. T., Chang, C. W., & Beger, R. D. (2015). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Metabolomics, 11(3), 639-650. [Link]

  • ResearchGate. 13 C NMR spectra of fructose (a), glucose (b), sucrose (c), and... [Link]

  • Gopher, A., Vaisman, N., Mandel, H., & Lapidot, A. (1990). a 13C NMR study using [U-13C]fructose. PNAS, 87(14), 5449-5453. [Link]

  • ResearchGate. 13 C NMR spectra of (a) fructose, (b) glucose, (c) sucrose, (d) raffinose, (e) stachyose, and (f) SFS. [Link]

  • Eurisotop. D-FRUCTOSE (U-13C6, 99%). [Link]

  • Burgess, S. C. (2020). Probing Hepatic Glucose Metabolism via 13 C NMR Spectroscopy in Perfused Livers—Applications to Drug Development. Metabolites, 10(11), 453. [Link]

  • SLS Ireland. D-Fructose-13C6, 99 atom % 13C. [Link]

  • ResearchGate. A roadmap for interpreting 13C metabolite labeling pattern from cells. [Link]

  • Mias, G. I., & Bentsen, M. (2022). A roadmap for interpreting 13C metabolite labeling patterns from cells. bioRxiv. [Link]

  • Sun, S. Z., & Empie, M. W. (2012). Fructose metabolism in humans–what isotopic tracer studies tell us. Nutrition & metabolism, 9(1), 1-14. [Link]

  • Paz, M. M., Williams, C. M., & Chapman, K. D. (2022). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 12(11), 1083. [Link]

  • Cocuron, J. C., Ross, Z., & Alonso, A. P. (2020). 13C labeling analysis of sugars by high resolution-mass spectrometry for metabolic flux analysis. Metabolites, 10(5), 189. [Link]

  • Pharmaffiliates. L-Fructose-1-13C. [Link]

  • bioRxiv. Metabolomics and 13C Labelled Glucose Tracing to Identify Carbon Incorporation into Aberrant Cell Membrane Glycans in Cancer. [Link]

  • Hearris, M. A., Hammond, K. M., Seaborne, R. A., & Morton, J. P. (2021). Isotopic tracer methods of monitoring human carbohydrate metabolism during exercise. Sports Medicine, 51(1), 37-52. [Link]

  • Frontiers. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. [Link]

  • Tounian, P., Schneiter, P., & Jéquier, E. (1993). The contribution of naturally labelled 13C fructose to glucose appearance in humans. Clinical nutrition, 12(5), 295-299. [Link]

  • bioRxiv. Optimization of 13C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models. [Link]

  • ResearchGate. 13C-based metabolic flux analysis. [Link]

Sources

Safety Operating Guide

D-Fructose-2,5-13C2 Proper Disposal Procedures

[1][2][3][4]

Executive Summary & Core Directive

D-Fructose-2,5-13C2 (CAS: N/A for specific isotopomer; Generic Fructose CAS: 57-48-7) is a stable isotope-labeled carbohydrate.[1] It is non-radioactive , non-toxic, and chemically identical to natural D-Fructose.

The Critical Safety Distinction: The disposal protocol for this substance is context-dependent . The D-Fructose-2,5-13C2 itself does not dictate the hazard class; the matrix (solvent, biological medium, or chemical mixture) in which it is dissolved determines the disposal route.

Immediate Action Rule:

  • NEVER dispose of this material in radioactive waste containers (unless it is actually mixed with radioisotopes like

    
    C or 
    
    
    H). Doing so creates "Mixed Waste," exponentially increasing disposal costs and regulatory burden.
  • NEVER pour stock solutions down the drain without verifying local Biological Oxygen Demand (BOD) limits.

Physical & Chemical Properties Relevant to Disposal[1][2][6][7][8]

Before handling, verify the state of your material against these properties.

PropertyDataDisposal Implication
Isotope Type Stable Carbon-13 (

C)
NO radioactive shielding or decay storage required.
Water Solubility High (~3750 g/L at 20°C)Readily dissolves in aqueous waste streams; high potential for drain disposal if regulations permit.
Flammability Non-flammableDoes not require flammables cabinet storage or segregation from oxidizers.
Toxicity Non-toxic (LD50 > 29g/kg, Rat)Not classified as a P-listed or U-listed acute hazardous waste by the EPA.
Reactivity StableCompatible with standard high-density polyethylene (HDPE) or glass waste containers.
Disposal Decision Logic (Workflow)

The following decision tree illustrates the correct classification workflow. This logic prevents the common error of over-classifying stable isotopes as hazardous waste.

DisposalLogicStartWaste ContainingD-Fructose-2,5-13C2Q1Is it mixed withRadioisotopes (14C, 3H)?Start->Q1RadioWasteRADIOACTIVE WASTE(Strict Regulatory Control)Q1->RadioWasteYesQ2Is it in a Hazardous Solvent?(e.g., CDCl3, MeOH, Acetonitrile)Q1->Q2NoChemWasteHAZARDOUS CHEMICAL WASTE(Segregate by Solvent Class)Q2->ChemWasteYesQ3Is it in Biological Media?(Cells, Plasma, Tissue)Q2->Q3NoBioWasteBIOLOGICAL WASTE(Autoclave/Incinerate)Q3->BioWasteYesQ4Is it Pure Solid orAqueous Solution?Q3->Q4NoDrainCheckCheck Local BOD Limits& pH (5.5 - 9.0)Q4->DrainCheckAqueousSolidTrashGENERAL TRASH(If solid & permitted)Q4->SolidTrashSolid PowderDrainCheck->ChemWasteNon-CompliantDrainSANITARY SEWER(Flush with 100x Water)DrainCheck->DrainCompliant

Figure 1: Decision matrix for determining the correct waste stream based on the solvent or matrix accompanying the isotope.

Detailed Disposal Protocols
Scenario A: Pure Solid or Aqueous Stock Solutions

Context: Expired stock solutions or excess dry powder. Scientific Rationale: While sugar is non-toxic, dumping large quantities into drains spikes the Biological Oxygen Demand (BOD), potentially violating municipal wastewater permits.

  • Quantify the Load:

    • < 100g (Solid) or < 1L (Solution): Generally acceptable for drain disposal (aqueous) or trash (solid) in most research facilities.

    • > 100g: Treat as non-hazardous chemical waste to avoid BOD violations.

  • Aqueous Disposal (Drain):

    • Ensure pH is between 5.5 and 9.0.[2]

    • Flush the sink with water for 2 minutes before and after disposal to prevent bacterial growth (biofilm) in the P-trap.

  • Solid Disposal:

    • Place in a sealed container.

    • Deface the label (remove chemical name) to prevent alarm by custodial staff.

    • Dispose of in standard municipal waste (trash).

Scenario B: NMR Samples (Chemical Matrix)

Context: D-Fructose-2,5-13C2 dissolved in deuterated solvents (D₂O, CDCl₃, DMSO-d₆). Scientific Rationale: The hazard is driven by the solvent.

  • In D₂O (Deuterium Oxide):

    • Although D₂O is non-toxic, many EHS departments restrict "chemical liquids" from drains.

    • Protocol: Collect in a "Non-Halogenated Organic" or "Aqueous Chemical" waste container.

  • In CDCl₃ (Chloroform-d):

    • Protocol:MANDATORY collection in "Halogenated Solvent" waste.

    • Warning: Do not mix with acetone or strong bases (exothermic reaction risk).

  • In DMSO-d₆ / Methanol-d₄:

    • Protocol: Collect in "Non-Halogenated Organic" waste (High BTU waste stream).

Scenario C: Metabolic Flux Analysis (Biological Matrix)

Context: Isotope present in cell culture media, cell lysates, or plasma. Scientific Rationale: The risk is biological pathogenicity, not the isotope.

  • Inactivation:

    • Add bleach (final concentration 10%) to liquid media containing the isotope. Allow to sit for 30 minutes.

    • Alternatively, autoclave at 121°C, 15 psi for 30 minutes.

  • Disposal:

    • Once inactivated, the liquid can be poured down the drain with copious water.

    • Solid bio-waste (plates, pipettes) goes to Red Bag/Biohazard waste for incineration.

Container Management (Triple Rinse Procedure)

To classify a container as "RCRA Empty" (US EPA standard) and dispose of it as regular glass/plastic recycling:

  • Empty: Pour out all flowable material into the appropriate waste stream.

  • Rinse 1: Add water (approx. 10% of volume), cap, shake vigorously, and decant into the waste stream.

  • Rinse 2 & 3: Repeat step 2 two more times.

  • Deface: Cross out the label with a permanent marker.

  • Discard: Place the bottle in the lab glass recycling or trash.

Frequently Asked Questions (Troubleshooting)

Q: Can I recover the


C-Fructose from my waste?
  • Expert Insight: While D-Fructose-2,5-13C2 is expensive, recovery from mixed chemical or biological waste is rarely economically viable due to the high cost of HPLC purification and the potential for isotopic dilution. Unless you have >50g of pure material, disposal is the standard operational choice.

Q: Does the "2,5" labeling pattern affect disposal?

  • No. The position of the

    
    C atoms (carbons 2 and 5) is critical for your NMR or Mass Spec data interpretation, but it has zero impact  on chemical toxicity or waste classification.
    
References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5984, D-Fructose." PubChem, [Link]. Accessed 26 Oct. 2023.

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Managing Your Waste." EPA.gov, [Link]. Accessed 26 Oct. 2023.

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." OSHA.gov, [Link]. Accessed 26 Oct. 2023.

Personal protective equipment for handling D-Fructose-2,5-13C2

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Protection Mandate

As researchers, we often default to viewing Personal Protective Equipment (PPE) solely as a barrier against toxicity. However, when handling stable isotope-labeled carbohydrates like D-Fructose-2,5-13C2 , the paradigm shifts. This compound is chemically benign (GHS Classification: Non-Hazardous) but analytically critical.

The Directive: Your PPE strategy must serve a dual purpose:

  • Standard Laboratory Safety: Protection against nuisance dust and standard chemical hygiene.

  • Isotopic Integrity: Protection of the sample from biological contamination (skin oils, enzymes) and isotopic dilution (exogenous carbon sources).

This guide replaces generic safety advice with a targeted protocol for high-value metabolomics and flux analysis workflows.

Risk Assessment & PPE Matrix

While D-Fructose is biologically safe, the


C-labeled variant represents a significant financial and experimental investment. The primary risks are hygroscopicity  (moisture absorption altering mass) and biological contamination  (introduction of natural abundance 

C).
Table 1: PPE Specifications for D-Fructose-2,5-13C2
PPE ComponentSpecificationScientific Rationale
Hand Protection Nitrile Gloves (Powder-Free) Thickness: ≥ 4 milLatex proteins can introduce organic contaminants. Powder residues interfere with Mass Spectrometry (MS) ionization sources.
Eye Protection Safety Glasses with Side Shields ANSI Z87.1 / EN 166Protects against particulate dust. Essential if handling fine powder which can cause mechanical eye irritation.
Respiratory N95 / FFP2 Mask (Optional) Or work in Biosafety CabinetCritical Distinction: Not for toxicity. Prevents the operator from exhaling moisture and CO

onto the hygroscopic sample.
Body Protection Cotton/Poly Lab Coat Clean, buttonedPrevents shedding of skin cells or clothing fibers into the sample, which can appear as background noise in NMR/MS.
Footwear Closed-toe, non-porous Standard Laboratory Practice (SLP). Protects against spillages of solvated reagents.

Operational Protocol: Handling & Weighing

The following workflow is designed to minimize isotopic dilution . A single grain of natural abundance sugar (e.g., from food residue) can skew the


C enrichment ratio, rendering a flux analysis experiment void.
Step-by-Step Methodology
  • Environment Prep:

    • Decontaminate the weighing area with 70% Ethanol.

    • Crucial: Ensure no food or drink has ever been present on the specific bench surface used for weighing. Fructose is ubiquitous.

  • Glove Discipline (The "Double-Don" Technique):

    • Layer 1: Don standard nitrile gloves.

    • Layer 2: Don a second, fresh pair of nitrile gloves immediately before handling the isotope vial.

    • Reasoning: The outer layer is guaranteed sterile from "door handle" contaminants.

  • Static Control:

    • D-Fructose powder is prone to static charge. Use an anti-static gun or polonium strip near the balance.

    • Risk:[1][2] Static can cause the lightweight

      
      C powder to "jump" from the spatula, leading to mass loss.
      
  • Weighing:

    • Do not use a spatula directly into the stock vial if possible. Gently tap the vial to dispense onto weighing paper or boat.

    • If a spatula is required, use stainless steel (autoclaved or solvent-cleaned). Avoid plastic spatulas which can leach plasticizers (phthalates) detectable in LC-MS.

  • Solvation:

    • Dissolve immediately after weighing to minimize moisture uptake.

    • Use LC-MS grade water or solvents to prevent background carbon interference.

Workflow Visualization: The Integrity Loop

The following diagram illustrates the decision logic for handling stable isotopes, prioritizing sample integrity alongside safety.

IsotopeHandling Start Start: D-Fructose-2,5-13C2 Handling RiskAssess Risk Assessment: Isotope vs. Hazard Start->RiskAssess PPE_Check PPE Selection: Nitrile + Clean Coat RiskAssess->PPE_Check Non-Toxic / High Value Env_Prep Environment Prep: Decontaminate Surface PPE_Check->Env_Prep Handling Handling: Anti-Static + Double Glove Env_Prep->Handling Weighing Weighing: Avoid Cross-Contamination Handling->Weighing Prevent Static Weighing->Env_Prep Spillage? Restart Cleaning Solvation Solvation: LC-MS Grade Solvent Weighing->Solvation Immediate Disposal Disposal: General Lab Waste / Drain Solvation->Disposal Post-Experiment

Figure 1: Operational workflow for handling stable isotope sugars, emphasizing contamination control loops.

Disposal & Waste Management

Unlike radioisotopes (


C), stable isotopes (

C) are non-radioactive and generally unregulated regarding radiation safety. However, disposal must align with local chemical waste regulations.
  • Solid Waste:

    • Excess solid D-Fructose-2,5-13C2 can be disposed of in standard laboratory trash (General Waste) if not contaminated with other hazardous chemicals.

    • Best Practice: Deface the label to prevent confusion with hazardous reagents before disposal.

  • Liquid Waste:

    • Aqueous solutions of D-Fructose-2,5-13C2 are biodegradable.

    • Drain Disposal: Permissible in most jurisdictions with copious water flushing, provided the solution does not contain hazardous solvents (e.g., Methanol/Acetonitrile) or biological pathogens.

    • Reference: If solvated in organic solvents, dispose of via the Solvent Waste stream, not the drain.

References

  • Carl Roth. (2023). Voluntary Safety Information: D(-)-Fructose. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.).[2] Handling Stable Isotope Labeled Compounds. Retrieved from [Link]

  • Dartmouth College. (2023). Hazardous Waste Disposal Guide: Non-Hazardous Chemicals. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.